R-Dotap
Description
Properties
CAS No. |
328250-29-9 |
|---|---|
Molecular Formula |
C42H80NO4+ |
Molecular Weight |
663.1 g/mol |
IUPAC Name |
[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl]-trimethylazanium |
InChI |
InChI=1S/C42H80NO4/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41(44)46-39-40(38-43(3,4)5)47-42(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,40H,6-19,24-39H2,1-5H3/q+1/b22-20-,23-21-/t40-/m1/s1 |
InChI Key |
KWVJHCQQUFDPLU-KNEFWTSXSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H](C[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Foundational & Exploratory
R-DOTAP's Mechanism of Action in Immune Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantio-specific cationic lipid R-1,2-dioleoyl-3-trimethylammonium-propane (R-DOTAP) has emerged as a potent adjuvant in vaccine development, demonstrating a remarkable capacity to stimulate robust and durable immune responses. This technical guide provides an in-depth exploration of the core mechanisms by which R-DOTAP engages and activates immune cells, with a focus on its signaling pathways, impact on various immune cell subsets, and its role in shaping the adaptive immune response. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of next-generation vaccines and immunotherapies.
Core Mechanism of Action: A Multi-faceted Approach
R-DOTAP's efficacy as an immune adjuvant stems from its ability to orchestrate a complex interplay of cellular and molecular events. Its cationic nature facilitates efficient interaction with negatively charged cell membranes, promoting the uptake of associated antigens by antigen-presenting cells (APCs), particularly dendritic cells (DCs).[1][2] Beyond its role as a delivery vehicle, R-DOTAP actively triggers intracellular signaling cascades that are critical for the initiation of a potent immune response.
Activation of Innate Immunity: The First Line of Defense
A pivotal aspect of R-DOTAP's mechanism of action is its ability to stimulate the innate immune system, primarily through the activation of endosomal Toll-like receptors (TLRs).[1][2][3][4][5] Specifically, R-DOTAP has been shown to engage TLR7 and/or TLR9, leading to the production of type I interferons (IFN-α/β).[1][2][3][4][5] This activation is dependent on the adaptor protein MyD88, a key component of the TLR signaling pathway.[3][4] The production of type I IFNs is a critical event that initiates a cascade of downstream effects, including the maturation of dendritic cells and the induction of chemokines and cytokines.[3]
In addition to the TLR pathway, some studies suggest that DOTAP can also activate the mitogen-activated protein kinase (MAPK) pathway, specifically the ERK and p38 pathways in dendritic cells, leading to the production of chemokines such as CCL2.[6][7] This multifaceted activation of innate immune signaling pathways sets the stage for a robust and targeted adaptive immune response.
Signaling Pathway in Antigen-Presenting Cells (APCs)
Shaping the Adaptive Immune Response: A Balanced Attack
The initial activation of the innate immune system by R-DOTAP creates a favorable environment for the development of a powerful and specific adaptive immune response. R-DOTAP has been consistently shown to enhance both CD4+ and CD8+ T-cell responses.[4][8][9][10][11][12]
CD8+ T-Cell Response: R-DOTAP promotes the cross-presentation of exogenous antigens on MHC class I molecules by dendritic cells.[3] This process is crucial for the activation of cytotoxic T lymphocytes (CTLs), or CD8+ T cells, which are essential for eliminating virus-infected cells and tumor cells.[3][13] The induction of type I IFN by R-DOTAP is a key requirement for this robust CD8+ T-cell response.[3]
CD4+ T-Cell Response: R-DOTAP also potently stimulates CD4+ T-cell responses.[4][9][10][11][14] These "helper" T cells play a central role in orchestrating the overall immune response by providing help to B cells for antibody production and by activating CD8+ T cells. Studies have shown that R-DOTAP-adjuvanted vaccines elicit multifunctional CD4+ T cells capable of producing a range of cytokines, including IFN-γ, IL-2, IL-4, and IL-5.[14]
Th1/Th2 Polarization: The balance between T-helper 1 (Th1) and T-helper 2 (Th2) responses is a critical determinant of vaccine efficacy. While some studies suggest that DOTAP formulations can induce a Th2-biased response, characterized by the production of IL-4 and IgG1 antibodies[15][16], other research indicates that R-DOTAP promotes a more balanced Th1/Th2 response or even a Th1-skewed response.[3][17][18] This balanced profile, with the induction of both IFN-γ (a hallmark of Th1) and IL-4 (a hallmark of Th2), is often considered optimal for effective vaccine-induced immunity against a broad range of pathogens.[3][18]
Quantitative Data on Immune Cell Activation
The following tables summarize quantitative data from various studies on the effects of R-DOTAP on immune cell responses.
Table 1: T-Cell Responses Induced by R-DOTAP Formulations
| Immune Cell Subset | Antigen | Adjuvant | Cytokine Production | Fold Increase vs. Antigen Alone | Reference |
| T cells (spleen) | SARS-CoV2 Spike S1 + RBD | R-DOTAP | IFN-γ | 20-50 fold | [3] |
| T cells (spleen) | SARS-CoV2 full-length Spike | R-DOTAP | IFN-γ | ~5 fold | [3] |
| CD8+ T cells (spleen) | HPV E7 peptide | (R)-DOTAP | IFN-γ | 32.6% of CD8+ cells | [13] |
| CD8+ T cells (spleen) | HPV E7 peptide | (S)-DOTAP | IFN-γ | 12.0% of CD8+ cells | [13] |
| CD4+ T cells (draining lymph node & spleen) | Influenza HA-B | R-DOTAP | IL-2 and IFN-γ | Significantly higher than AddaVax + CpG | [9] |
Table 2: Cytokine and Antibody Responses
| Response Type | Antigen | Adjuvant | Key Cytokines/Antibodies Induced | Observation | Reference |
| Mucosal & Systemic | Ovalbumin (OVA) | DOTAP/DC-chol | IgA, IgG1, IL-4 | Potent Th2 response | [15][16] |
| Cellular | Fusion Protein (Hspx, PPE44, Esxv) | DOTAP/CHOL/FP | IFN-γ, IL-12 | Strong Th1 response | [17] |
| Cellular & Humoral | SARS-CoV2 or Influenza proteins | R-DOTAP | IFN-γ, IL-4, IgG1, IgG2a | Balanced Th1/Th2 response | [3][18] |
| Cellular | Flublok (H1, H3, HA-B proteins) | R-DOTAP | IL-2, IFN-γ, IL-4/5, Granzyme B | Robust and multifunctional CD4+ T-cell response | [14] |
Key Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature to assess the immunomodulatory effects of R-DOTAP.
In Vivo CTL Assay
Objective: To determine the in vivo cytotoxic T-lymphocyte (CTL) activity generated by vaccination.
Protocol:
-
C57BL/6 mice are immunized with the test vaccine formulation (e.g., (R)-DOTAP/E7).
-
Seven days post-vaccination, splenocytes from naive, unimmunized mice are prepared as target cells.
-
The target splenocytes are divided into two populations. One population is pulsed with the specific peptide antigen (e.g., E7 peptide) and labeled with a high concentration of a fluorescent dye (e.g., CFSEhigh). The other population is pulsed with an irrelevant peptide and labeled with a low concentration of the same dye (CFSElow).
-
The two labeled target cell populations are mixed in a 1:1 ratio and injected intravenously into the immunized mice.
-
After 18-24 hours, splenocytes from the immunized mice are harvested and analyzed by flow cytometry.
-
The percentage of specific lysis is calculated by comparing the ratio of CFSEhigh to CFSElow cells in immunized versus control mice.
Experimental Workflow for In Vivo CTL Assay
ELISpot Assay for Cytokine-Producing T-Cells
Objective: To quantify the frequency of antigen-specific T cells secreting a particular cytokine (e.g., IFN-γ, IL-2).
Protocol:
-
ELISpot plates are coated with a capture antibody specific for the cytokine of interest.
-
Splenocytes or lymph node cells are harvested from immunized mice. CD4+ or CD8+ T cells can be enriched if desired.
-
The cells are added to the wells of the ELISpot plate and stimulated in vitro with the specific antigen (peptide or protein). Control wells receive no antigen or an irrelevant antigen.
-
The plates are incubated for a specified period (e.g., 24-48 hours) to allow for cytokine secretion.
-
After incubation, the cells are washed away, and a biotinylated detection antibody specific for the cytokine is added.
-
A streptavidin-enzyme conjugate (e.g., streptavidin-HRP) is then added, followed by a substrate that produces a colored spot at the site of cytokine secretion.
-
The spots, each representing a single cytokine-producing cell, are counted using an automated ELISpot reader.
Intracellular Cytokine Staining (ICS) and Flow Cytometry
Objective: To identify and phenotype antigen-specific, cytokine-producing T cells.
Protocol:
-
Splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized animals are stimulated in vitro with the specific antigen in the presence of a protein transport inhibitor (e.g., Brefeldin A).
-
After stimulation, the cells are harvested and stained with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) to identify T-cell subsets.
-
The cells are then fixed and permeabilized to allow for intracellular staining with fluorescently labeled antibodies against the cytokines of interest (e.g., IFN-γ, TNF-α, IL-2).
-
The stained cells are analyzed by multi-color flow cytometry to determine the percentage of different T-cell subsets producing specific cytokines.
Conclusion
R-DOTAP represents a significant advancement in adjuvant technology, offering a multifaceted mechanism of action that effectively bridges innate and adaptive immunity. Its ability to activate TLR signaling, induce type I interferons, and promote robust, balanced, and polyfunctional CD4+ and CD8+ T-cell responses underscores its potential for the development of highly effective vaccines against a range of infectious diseases and cancers. The detailed understanding of its mechanism of action, as outlined in this guide, provides a solid foundation for the rational design and optimization of R-DOTAP-based immunotherapies. Further research will continue to unravel the intricate details of its interaction with the immune system, paving the way for even more sophisticated and targeted vaccine strategies.
References
- 1. R-DOTAP Cationic Lipid Nanoparticles Outperform Squalene-Based Adjuvant Systems in Elicitation of CD4 T Cells after Recombinant Influenza Hemagglutinin Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recombinant Protein Vaccines Formulated with Enantio-Specific Cationic Lipid R-DOTAP Induce Protective Cellular and Antibody-Mediated Immune Responses in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdsbiotech.com [pdsbiotech.com]
- 5. mdpi.com [mdpi.com]
- 6. A simple but effective cancer vaccine consisting of an antigen and a cationic lipid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN105920599B - Vaccine using cationic liposome DOTAP as adjuvant and preparation method thereof - Google Patents [patents.google.com]
- 8. Microfluidic-prepared DOTAP nanoparticles induce strong T-cell responses in mice | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. R-DOTAP Cationic Lipid Nanoparticles Outperform Squalene-Based Adjuvant Systems in Elicitation of CD4 T Cells after Recombinant Influenza Hemagglutinin Vaccination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ascopubs.org [ascopubs.org]
- 13. Enantiospecific adjuvant activity of cationic lipid DOTAP in cancer vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flublok Quadrivalent Vaccine Adjuvanted with R-DOTAP Elicits a Robust and Multifunctional CD4 T Cell Response That Is of Greater Magnitude and Functional Diversity Than Conventional Adjuvant Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Intranasal Immunization with DOTAP Cationic Liposomes Combined with DC-Cholesterol Induces Potent Antigen-Specific Mucosal and Systemic Immune Responses in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Intranasal Immunization with DOTAP Cationic Liposomes Combined with DC-Cholesterol Induces Potent Antigen-Specific Mucosal and Systemic Immune Responses in Mice | PLOS One [journals.plos.org]
- 17. Increasing Cellular Immune Response in Liposomal Formulations of DOTAP Encapsulated by Fusion Protein Hspx, PPE44, And Esxv, as a Potential Tuberculosis Vaccine Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdsbiotech.com [pdsbiotech.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Interaction of R-Dotap with Toll-Like Receptors (TLRs)
Introduction
R-Dotap, the R-enantiomer of the cationic lipid 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), is a potent immunostimulatory agent increasingly utilized as a vaccine adjuvant and a component of drug delivery systems.[1][2][3] Its efficacy is largely attributed to its ability to activate the innate immune system, primarily through engagement with endosomal Toll-like receptors (TLRs). This guide provides a comprehensive technical overview of the interaction between R-Dotap and TLRs, focusing on the core mechanisms, signaling pathways, and experimental methodologies used to characterize this interaction.
Core Interaction: R-Dotap and Endosomal TLRs
R-Dotap, when formulated into nanoparticles, is taken up by antigen-presenting cells (APCs) such as dendritic cells (DCs) and macrophages.[3][4] Within the endosomal compartments of these cells, R-Dotap directly interacts with and activates TLR7 and TLR9.[1][3] This interaction is central to its adjuvant activity, initiating a signaling cascade that leads to the production of type I interferons (IFNs) and subsequent activation of adaptive immune responses, particularly robust CD8+ T cell responses.[1][3]
Signaling Pathways
The activation of TLR7 and TLR9 by R-Dotap converges on the MyD88-dependent signaling pathway. This pathway is crucial for the induction of type I IFNs, a key outcome of R-Dotap stimulation.
Quantitative Data
| Parameter | Cell Type | Assay | Concentration for Peak Response | Reference |
| Type I Interferon Production | Bone Marrow-Derived Dendritic Cells (BMDCs) | B16-Blue™ ISG reporter cells | 50-100 µM | [1] |
| NF-κB Activation | HEK-Blue™ hTLR7 Cells | SEAP Reporter Assay | Dose-dependent increase observed | [5] |
| NF-κB Activation | HEK-Blue™ hTLR9 Cells | SEAP Reporter Assay | Dose-dependent increase observed | [6] |
R-Dotap and the NLRP3 Inflammasome
Some evidence suggests that cationic lipids, including DOTAP, can activate the NLRP3 inflammasome, leading to the maturation and secretion of pro-inflammatory cytokines such as IL-1β.[7][8] This activation is thought to be a result of lysosomal destabilization following nanoparticle uptake. However, quantitative data specifically for R-Dotap-mediated NLRP3 inflammasome activation is limited.
Experimental Protocols
1. Assessment of TLR7/TLR9 Activation using HEK-Blue™ Reporter Cells
This protocol describes a method to quantify R-Dotap-induced TLR7 and TLR9 activation using commercially available reporter cell lines.
-
Cell Culture: Culture HEK-Blue™ hTLR7 or hTLR9 cells (InvivoGen) according to the manufacturer's instructions. These cells stably express human TLR7 or TLR9 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.[5][6]
-
Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 5 x 10^4 cells per well and allow them to adhere overnight.
-
Stimulation: Prepare serial dilutions of R-Dotap nanoparticles in cell culture medium. Remove the old medium from the cells and add the R-Dotap dilutions. Include a positive control (e.g., R848 for TLR7, CpG ODN for TLR9) and a negative control (medium only).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
SEAP Detection: Collect the cell culture supernatant and measure SEAP activity using a detection reagent such as QUANTI-Blue™ Solution (InvivoGen). This reagent changes color in the presence of SEAP.
-
Data Analysis: Measure the absorbance at 620-655 nm using a microplate reader. The level of SEAP activity is proportional to the activation of NF-κB, indicating TLR7 or TLR9 stimulation.
2. Measurement of Type I Interferon Production in Bone Marrow-Derived Dendritic Cells (BMDCs)
This protocol outlines the generation of BMDCs and the subsequent measurement of R-Dotap-induced type I IFN production.
-
BMDC Generation: Harvest bone marrow from the femurs and tibias of mice. Culture the bone marrow cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and 20 ng/mL of granulocyte-macrophage colony-stimulating factor (GM-CSF). Culture for 7-9 days, with media changes every 2-3 days, to differentiate the progenitor cells into BMDCs.[2]
-
Stimulation: Plate the BMDCs in a 24-well plate at a density of 1 x 10^6 cells per well. Add different concentrations of R-Dotap nanoparticles to the wells. Include a positive control (e.g., LPS) and a negative control (medium only).
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Cytokine Analysis: Collect the cell culture supernatants and measure the concentration of IFN-α and IFN-β using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions. Alternatively, a reporter cell line that expresses a luciferase gene under the control of an IFN-stimulated response element (ISRE) can be used for a bioassay.[1]
3. Assessment of NLRP3 Inflammasome Activation
This protocol describes how to measure Caspase-1 activation and IL-1β secretion as indicators of NLRP3 inflammasome activation in a human monocytic cell line.
-
Cell Culture and Priming: Culture THP-1 monocytes and differentiate them into macrophage-like cells by treating with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24-48 hours. Prime the differentiated THP-1 cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of pro-IL-1β and NLRP3.[9]
-
Stimulation: After priming, replace the medium and treat the cells with various concentrations of R-Dotap nanoparticles. Include a known NLRP3 activator like nigericin (B1684572) or ATP as a positive control.
-
Caspase-1 Activity Assay: Collect the cell culture supernatants and cell lysates. Measure Caspase-1 activity using a fluorometric or colorimetric assay kit that detects the cleavage of a specific Caspase-1 substrate (e.g., YVAD-AFC).[10]
-
IL-1β ELISA: Measure the concentration of secreted IL-1β in the cell culture supernatants using a human IL-1β ELISA kit.
R-Dotap is a promising vaccine adjuvant that exerts its potent immunostimulatory effects primarily through the activation of endosomal TLR7 and TLR9. This interaction triggers a MyD88-dependent signaling cascade, leading to the production of type I interferons, which are critical for the induction of robust T cell-mediated immunity. While the general mechanisms are well-characterized, further research is needed to elucidate the precise quantitative parameters of the R-Dotap-TLR interaction and to fully understand its potential engagement of other innate immune pathways such as the NLRP3 inflammasome. The experimental protocols provided in this guide offer a framework for researchers to further investigate and harness the immunomodulatory properties of R-Dotap in the development of next-generation vaccines and immunotherapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative intracellular localization of cationic lipid-nucleic acid nanoparticles with fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recombinant Protein Vaccines Formulated with Enantio-Specific Cationic Lipid R-DOTAP Induce Protective Cellular and Antibody-Mediated Immune Responses in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insight into nanoparticle cellular uptake and intracellular targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. Regulation of Interleukin-1 beta secretion from Macrophages via modulation of Potassium ion (K+) channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Inflammasome: A Caspase-1 Activation Platform Regulating Immune Responses and Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspase‑1 Responsive Nanoreporter for In Vivo Monitoring of Inflammasome Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Type I interferons produced by dendritic cells promote their phenotypic and functional activation - PubMed [pubmed.ncbi.nlm.nih.gov]
R-Dotap induced cytokine and chemokine profiles
An In-Depth Technical Guide to R-Dotap Induced Cytokine and Chemokine Profiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The enantiomerically pure cationic lipid R-1,2-dioleoyl-3-trimethyl-ammonium-propane (R-Dotap) has emerged as a potent vaccine adjuvant, demonstrating significant promise in pre-clinical and clinical studies.[1][2][3] Formulated as nanoparticles, R-Dotap is recognized for its capacity to robustly enhance both cellular and humoral immune responses to a variety of protein and peptide antigens.[4][5][6][7] A key aspect of its immunostimulatory activity lies in its ability to induce a distinct and powerful profile of cytokines and chemokines. This guide provides a detailed overview of the signaling pathways activated by R-Dotap, the resulting cytokine and chemokine signatures, and the experimental protocols used for their characterization.
Core Mechanism of Action and Signaling Pathways
R-Dotap's efficacy as an adjuvant is rooted in its unique ability to engage innate immune pathways, leading to a strong and balanced adaptive immune response. The primary mechanism involves its efficient uptake by antigen-presenting cells (APCs), such as dendritic cells (DCs), which initiates a cascade of intracellular signaling events.[1][3][8]
The cationic nature of R-Dotap nanoparticles facilitates electrostatic interactions with the negatively charged cell membranes of APCs, promoting efficient endocytosis of the lipid and its associated antigen cargo.[1][3][8] Once inside the endosome, R-Dotap activates endosomal Toll-like receptors (TLRs), specifically TLR7 and TLR9.[1][3][8] This activation is dependent on the adaptor protein MyD88.[1][8]
The recruitment of MyD88 initiates a downstream signaling cascade that leads to the activation of key transcription factors, including Interferon Regulatory Factors (IRFs) and Nuclear Factor-kappa B (NF-κB).[9][10] This culminates in the potent induction of Type I Interferons (IFN-α/β) and a variety of pro-inflammatory cytokines and chemokines, which are critical for orchestrating the subsequent adaptive immune response.[1][4][6][8]
References
- 1. R-DOTAP Cationic Lipid Nanoparticles Outperform Squalene-Based Adjuvant Systems in Elicitation of CD4 T Cells after Recombinant Influenza Hemagglutinin Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. R-DOTAP Cationic Lipid Nanoparticles Outperform Squalene-Based Adjuvant Systems in Elicitation of CD4 T Cells after Recombinant Influenza Hemagglutinin Vaccination [mdpi.com]
- 4. scholars.uky.edu [scholars.uky.edu]
- 5. Recombinant Protein Vaccines Formulated with Enantio-Specific Cationic Lipid R-DOTAP Induce Protective Cellular and Antibody-Mediated Immune Responses in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdsbiotech.com [pdsbiotech.com]
- 7. Recombinant Protein Vaccines Formulated with Enantio-Specific Cationic Lipid R-DOTAP Induce Protective Cellular and Antibody-Mediated Immune Responses in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]
- 10. Toll-Like Receptor Signaling Pathways—Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
R-Dotap for Cancer Immunotherapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
R-Dotap, the R-enantiomer of the cationic lipid 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), has emerged as a potent adjuvant in cancer immunotherapy.[1][2] Its unique ability to stimulate a robust cell-mediated immune response, particularly cytotoxic T-lymphocyte (CTL) activity, makes it a compelling candidate for therapeutic cancer vaccines.[1][2][3] This technical guide provides an in-depth overview of R-Dotap, including its mechanism of action, formulation characteristics, and detailed protocols for its application in preclinical cancer immunotherapy research.
Core Concepts: The Immunostimulatory Advantage of R-Dotap
Commercially available DOTAP is a racemic mixture of R and S enantiomers.[1][2] Research has demonstrated that the R-enantiomer, R-Dotap, is the immunologically active component responsible for the adjuvant effects observed with the racemic mixture.[1][2] When formulated with a tumor-associated antigen, R-Dotap significantly enhances the anti-tumor immune response, leading to tumor regression and improved survival in preclinical models.[1][2][3] In contrast, the S-enantiomer (S-Dotap) exhibits limited to no adjuvant activity.[1][2]
Mechanism of Action: TLR Agonism and Type I Interferon Induction
R-Dotap functions as a potent adjuvant by activating the innate immune system. It is recognized by endosomal Toll-like receptors (TLRs), specifically TLR7 and TLR9.[3][4] This recognition triggers a downstream signaling cascade that is dependent on the adaptor protein MyD88.[3][4] The activation of the TLR/MyD88 pathway culminates in the production of Type I interferons (IFN-α/β), which are critical for the subsequent development of a robust antigen-specific adaptive immune response.[3][4][5] This mechanism promotes the maturation of dendritic cells (DCs), enhances antigen cross-presentation, and ultimately leads to the priming and activation of potent CD8+ cytotoxic T-lymphocytes (CTLs) that can recognize and kill tumor cells.[3][5]
Data Presentation: Formulation and Efficacy
The following tables summarize the key quantitative data regarding R-Dotap-based vaccine formulations and their efficacy in preclinical cancer models.
Table 1: Physicochemical Characteristics of R-Dotap Formulations
| Formulation | Antigen | Average Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| (R)-DOTAP/E7 complexes | HPV-16 E7 peptide | 126.8 ± 5.1 | 54.3 ± 4.0 | 31.3 ± 16.6 |
| (S)-DOTAP/E7 complexes | HPV-16 E7 peptide | 125.6 ± 7.8 | 55.8 ± 1.9 | 32.1 ± 8.9 |
| (R)-DOTAP/Trp2 complexes | Trp2 peptide | Decreases with increasing peptide concentration | Decreases with increasing peptide concentration | Not reported |
Data compiled from studies on HPV and melanoma models.[1][6]
Table 2: In Vivo Anti-Tumor Efficacy of R-Dotap-Based Vaccines
| Cancer Model | Treatment Group | Key Findings |
| Murine Cervical Cancer (TC-1 cells) | (R)-DOTAP/E7 | Significant tumor regression, comparable to racemic DOTAP/E7.[1] |
| (S)-DOTAP/E7 | Partial response, significantly less effective than (R)-DOTAP/E7.[1] | |
| E7 alone | No significant tumor growth delay.[1] | |
| Advanced Melanoma | (R)-DOTAP/Trp2 (75nmol) | Statistically significant tumor growth delay.[6] |
| (R)-DOTAP/Trp2 (5 and 25nmol) | No significant effect on tumor growth.[6] |
Table 3: Immunological Correlates of R-Dotap-Mediated Anti-Tumor Response
| Cancer Model | Treatment Group | CD8+ Tumor-Infiltrating Lymphocytes (TILs) | IFN-γ Production by CD8+ TILs | In Vivo CTL Response |
| Murine Cervical Cancer (TC-1 cells) | (R)-DOTAP/E7 | 0.9% of total tumor cells | 32.6% of CD8+ TILs | Significant specific killing of E7-labeled targets.[1] |
| (S)-DOTAP/E7 | 0.1% of total tumor cells | 12.0% of CD8+ TILs | No significant specific killing compared to untreated.[1] | |
| Advanced Melanoma | (R)-DOTAP/Trp2 (75nmol) | Highest population of functionally active TILs. | Increased IFN-γ secretion after restimulation. | Increased CTL activity.[6] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving R-Dotap in cancer immunotherapy research.
R-Dotap Nanoparticle Formulation
This protocol describes the preparation of R-Dotap nanoparticles complexed with a peptide antigen using the thin-film hydration and extrusion method.[6][7][8]
Materials:
-
R-Dotap (or other lipids as required)
-
Cholesterol (optional, can improve stability)[9]
-
Antigen (e.g., tumor-associated peptide)
-
Hydration buffer (e.g., sterile phosphate-buffered saline (PBS) or sucrose (B13894) solution)
-
Round-bottom flask
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve R-Dotap and any other lipids (e.g., cholesterol) in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
-
Hydration:
-
Hydrate the lipid film with the hydration buffer containing the desired concentration of the antigen.
-
Agitate the flask (e.g., by vortexing or gentle shaking) above the lipid's phase transition temperature to form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). Pass the suspension through the extruder multiple times (e.g., 10-20 times) to ensure size homogeneity.
-
-
Characterization:
-
Determine the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Measure the zeta potential to assess the surface charge of the nanoparticles.
-
Quantify the antigen encapsulation efficiency using a suitable method (e.g., HPLC after separating free from encapsulated antigen).
-
In Vitro Dendritic Cell Activation Assay
This protocol outlines the procedure for assessing the ability of R-Dotap to activate bone marrow-derived dendritic cells (BMDCs) in vitro.[3][10][11]
Materials:
-
Bone marrow cells from mice (e.g., C57BL/6)
-
RPMI 1640 medium with supplements (fetal bovine serum, antibiotics, etc.)
-
Recombinant murine GM-CSF and IL-4
-
R-Dotap liposomes (without antigen)
-
LPS (positive control)
-
Fluorescently labeled antibodies for flow cytometry (e.g., anti-CD11c, anti-CD86)
-
Propidium Iodide (PI) for viability staining
-
ELISA kit for chemokine (e.g., CCL2) detection
Procedure:
-
BMDC Generation:
-
Isolate bone marrow from the femurs and tibias of mice.
-
Culture the cells in complete RPMI medium supplemented with GM-CSF and IL-4 for 6-8 days to differentiate them into immature BMDCs.
-
-
BMDC Stimulation:
-
Plate the immature BMDCs in a 24-well plate.
-
Treat the cells with varying concentrations of R-Dotap liposomes for 18-24 hours. Include untreated cells and LPS-treated cells as negative and positive controls, respectively.
-
-
Flow Cytometry Analysis of Activation Markers:
-
Harvest the BMDCs and stain them with fluorescently labeled antibodies against CD11c (a DC marker) and CD86 (a co-stimulatory molecule indicative of activation).
-
Analyze the cells using a flow cytometer to quantify the percentage of CD11c+CD86+ cells.
-
-
Toxicity Assessment:
-
After treatment, stain a separate set of cells with PI.
-
Analyze by flow cytometry to determine the percentage of dead cells.
-
-
Chemokine Production Measurement:
-
Collect the cell culture supernatants after 24 hours of stimulation.
-
Measure the concentration of chemokines, such as CCL2, using an ELISA kit.
-
In Vivo Therapeutic Tumor Model (TC-1 Model)
This protocol describes a common in vivo model to evaluate the therapeutic efficacy of R-Dotap-based cancer vaccines using the TC-1 tumor cell line, which expresses the HPV-16 E7 oncoprotein.[3][12]
Materials:
-
TC-1 tumor cells
-
C57BL/6 mice (female, 6-8 weeks old)
-
R-Dotap/antigen vaccine formulation
-
Control formulations (e.g., R-Dotap alone, antigen alone, PBS)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject a defined number of TC-1 cells (e.g., 1 x 10^5 cells) into the flank of C57BL/6 mice.
-
-
Vaccination:
-
Once tumors are established and palpable (e.g., day 6-7), administer the R-Dotap/antigen vaccine formulation subcutaneously on the contralateral flank.
-
Include control groups receiving R-Dotap alone, antigen alone, or PBS.
-
-
Tumor Growth Monitoring:
-
Measure the tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width^2).
-
Monitor the mice for signs of toxicity and overall health.
-
-
Endpoint Analysis:
-
Euthanize the mice when tumors reach a predetermined size or at the end of the study period.
-
Excise tumors for further analysis (e.g., analysis of tumor-infiltrating lymphocytes).
-
Analysis of Tumor-Infiltrating Lymphocytes (TILs)
This protocol details the isolation and analysis of TILs from excised tumors to assess the local immune response.[13][14][15][16]
Materials:
-
Excised tumors
-
RPMI 1640 medium
-
Enzyme digestion cocktail (e.g., collagenase, DNase)
-
70 µm cell strainers
-
Ficoll-Paque for lymphocyte isolation (optional)
-
Red blood cell lysis buffer
-
Fluorescently labeled antibodies for flow cytometry (e.g., anti-CD3, anti-CD4, anti-CD8, anti-IFN-γ)
-
Intracellular cytokine staining buffers
Procedure:
-
Tumor Dissociation:
-
Mince the excised tumors into small pieces.
-
Digest the tumor fragments with an enzyme cocktail to obtain a single-cell suspension.
-
-
Lymphocyte Isolation:
-
Pass the cell suspension through a 70 µm cell strainer.
-
(Optional) Isolate lymphocytes using a density gradient medium like Ficoll-Paque.
-
Lyse red blood cells using a lysis buffer.
-
-
Flow Cytometry Staining:
-
For surface marker staining, incubate the cells with a cocktail of antibodies against CD3, CD4, and CD8.
-
For intracellular cytokine staining (e.g., IFN-γ), restimulate the cells in vitro with the specific antigen in the presence of a protein transport inhibitor (e.g., Brefeldin A) for a few hours. Then, fix and permeabilize the cells before staining for intracellular IFN-γ.
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data to determine the percentage and absolute number of different T cell subsets (e.g., CD8+ T cells, CD4+ T cells) within the tumor.
-
In Vivo Cytotoxic T-Lymphocyte (CTL) Assay
This protocol measures the antigen-specific killing activity of CTLs in vaccinated mice.[3][17]
Materials:
-
Splenocytes from naive C57BL/6 mice
-
Target peptide (e.g., E7) and control peptide
-
Carboxyfluorescein succinimidyl ester (CFSE) at two different concentrations (high and low)
-
Vaccinated and control mice
Procedure:
-
Target Cell Preparation:
-
Isolate splenocytes from naive mice.
-
Split the splenocytes into two populations.
-
Pulse one population with the target peptide (e.g., E7) and label with a high concentration of CFSE (CFSE^high).
-
Pulse the second population with a control peptide and label with a low concentration of CFSE (CFSE^low).
-
-
Adoptive Transfer:
-
Mix the CFSE^high and CFSE^low populations at a 1:1 ratio.
-
Inject the cell mixture intravenously into vaccinated and control mice.
-
-
Analysis:
-
After 18-24 hours, harvest the spleens from the recipient mice.
-
Analyze the splenocytes by flow cytometry to quantify the number of CFSE^high and CFSE^low cells.
-
-
Calculation of Specific Lysis:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [1 - (ratio in immunized / ratio in naive)] x 100 where ratio = (% CFSE^high / % CFSE^low)
-
IFN-γ ELISpot Assay
This protocol quantifies the frequency of antigen-specific, IFN-γ-secreting T cells.[18][19][20][21]
Materials:
-
ELISpot plate pre-coated with anti-IFN-γ capture antibody
-
Splenocytes from vaccinated and control mice
-
Antigenic peptide
-
Biotinylated anti-IFN-γ detection antibody
-
Streptavidin-HRP
-
Substrate solution (e.g., AEC or BCIP/NBT)
-
ELISpot reader
Procedure:
-
Cell Plating:
-
Add splenocytes to the wells of the pre-coated ELISpot plate.
-
Stimulate the cells with the specific antigenic peptide. Include wells with no peptide (negative control) and a mitogen (positive control).
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for 18-24 hours.
-
-
Detection:
-
Wash the plate and add the biotinylated anti-IFN-γ detection antibody.
-
After incubation and washing, add streptavidin-HRP.
-
-
Spot Development:
-
Wash the plate and add the substrate solution. Spots will form where IFN-γ was secreted.
-
-
Analysis:
-
Stop the reaction by washing with water.
-
Count the spots in each well using an ELISpot reader. The number of spots corresponds to the number of IFN-γ-secreting cells.
-
Mandatory Visualizations
Signaling Pathway of R-Dotap
Caption: R-Dotap signaling pathway in antigen-presenting cells.
Experimental Workflow for In Vivo Therapeutic Efficacy
Caption: Workflow for in vivo therapeutic efficacy studies.
References
- 1. pnas.org [pnas.org]
- 2. Role of a transductional-transcriptional processor complex involving MyD88 and IRF-7 in Toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantiospecific adjuvant activity of cationic lipid DOTAP in cancer vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. R-DOTAP Cationic Lipid Nanoparticles Outperform Squalene-Based Adjuvant Systems in Elicitation of CD4 T Cells after Recombinant Influenza Hemagglutinin Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antigen Priming with Enantiospecific Cationic Lipid Nanoparticles Induces Potent Antitumor CTL Responses through Novel Induction of a Type I IFN Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 7. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. | Semantic Scholar [semanticscholar.org]
- 9. Optimization of DOTAP/Cholesterol Cationic Lipid Nanoparticles for Nucleic Acid Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol to isolate and analyze mouse bone marrow derived dendritic cells (BMDC) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Combination Vaccination With Tetanus Toxoid and Enhanced Tumor-Cell Based Vaccine Against Cervical Cancer in a Mouse Model [frontiersin.org]
- 13. Protocol for the isolation of CD8+ tumor-infiltrating lymphocytes from human tumors and their characterization by single-cell immune profiling and multiome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. crownbio.com [crownbio.com]
- 16. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Method to Evaluate In Vivo CD8+ T Cell Cytotoxicity in a Murine Model | Springer Nature Experiments [experiments.springernature.com]
- 18. utcd.org.tr [utcd.org.tr]
- 19. youtube.com [youtube.com]
- 20. Interferon-gamma ELISPOT assay for the quantitative measurement of antigen-specific murine CD8+ T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
R-Dotap in Prophylactic Vaccine Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The development of effective and safe adjuvants is a cornerstone of modern prophylactic vaccine design, particularly for subunit vaccines which are often poorly immunogenic on their own. R-Dotap, the R-enantiomer of 1,2-dioleoyl-3-trimethylammonium-propane, has emerged as a promising cationic lipid-based adjuvant that stimulates robust and balanced cellular and humoral immune responses. This technical guide provides an in-depth overview of R-Dotap's mechanism of action, formulation, and its application in the development of prophylactic vaccines against infectious diseases such as SARS-CoV-2 and influenza. It includes a compilation of key quantitative data from preclinical studies, detailed experimental protocols for immunological assessment, and visualizations of the critical signaling pathways and experimental workflows.
Introduction: The Role of R-Dotap in Adjuvancy
Subunit vaccines, which are composed of purified antigens, offer a favorable safety profile compared to live-attenuated or inactivated vaccines. However, their limited immunogenicity necessitates the inclusion of adjuvants to elicit a potent and durable protective immune response.[1] R-Dotap is a synthetic, enantiomerically pure cationic lipid that has demonstrated significant potential as a vaccine adjuvant.[2] Its unique properties enable the induction of both strong antibody responses and, critically, robust CD4+ and CD8+ T-cell immunity, which is often a limitation of traditional adjuvants like aluminum salts.[3][4]
R-Dotap's adjuvant activity is attributed to its ability to form nanoparticles that can efficiently deliver antigens to antigen-presenting cells (APCs) and to directly stimulate innate immune pathways.[5] This dual function leads to a well-rounded immune response characterized by a balanced Th1/Th2 profile, crucial for protection against a wide range of pathogens.[2] Furthermore, studies have shown that R-Dotap can facilitate a significant dose-sparing effect, allowing for the use of lower amounts of antigen to achieve a protective immune response.[1][2]
Mechanism of Action: Eliciting a Potent Immune Response
R-Dotap exerts its adjuvant effect through a multi-faceted mechanism that begins with the efficient uptake of the vaccine formulation by APCs, such as dendritic cells (DCs). The cationic nature of R-Dotap nanoparticles facilitates their interaction with the negatively charged cell membranes of APCs.[5]
Signaling Pathways
Once internalized, R-Dotap is recognized by endosomal Toll-like receptors (TLRs), specifically TLR7 and TLR9.[5][6] This recognition triggers a MyD88-dependent signaling cascade, a central pathway in innate immunity.[5][7]
The activation of this pathway leads to the production of Type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines.[5][8] Type I IFNs play a critical role in the subsequent activation and maturation of DCs, enhancing their ability to process and present antigens to T cells.[9] This robust activation of the innate immune system is pivotal for shaping the ensuing adaptive immune response.
Caption: R-Dotap induced TLR7/9 signaling cascade.
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies evaluating R-Dotap adjuvanted prophylactic vaccines.
Table 1: T-Cell Responses Induced by R-Dotap Adjuvanted Vaccines
| Antigen | Adjuvant | T-Cell Type | Assay | Readout | Fold Increase vs. Antigen Alone | Reference |
| SARS-CoV-2 Spike S1 | R-Dotap | CD4+ & CD8+ | IFN-γ ELISpot | Spot Forming Cells (SFC)/10^6 splenocytes | ~20-50 fold | [2][10] |
| SARS-CoV-2 RBD | R-Dotap | CD4+ & CD8+ | IFN-γ ELISpot | SFC/10^6 splenocytes | ~20-50 fold | [2][10] |
| Influenza NP | R-Dotap | CD4+ & CD8+ | IFN-γ ELISpot | SFC/10^6 splenocytes | Significant increase | [10] |
| Influenza COBRA Y2 | R-Dotap | CD4+ & CD8+ | IFN-γ ELISpot | SFC/10^6 splenocytes | Significantly higher than AddaVax | [1] |
| Influenza HA-B | R-Dotap | CD4+ | IL-2 & IFN-γ ELISpot | Cytokine-producing cells/10^6 CD4 T cells | Outperformed AddaVax + CpG | [5] |
Table 2: Antibody Responses and Neutralizing Activity
| Antigen | Adjuvant | Antibody Titer | Neutralizing Activity | Dose Sparing | Reference |
| SARS-CoV-2 Spike S1 | R-Dotap | Strong induction of anti-RBD IgG | Potent neutralizing antibody response | Yes | [1][2] |
| Influenza COBRA Y2NG2 | R-Dotap | Robust HAI titers >1:40 | Protective against viral challenge | Yes (effective at 0.12 µg) | [2] |
| Fluzone (2011-12) | R-Dotap | Significantly enhanced HAI titers to all strains | Not explicitly stated, but implied by HAI | Yes | [1] |
Table 3: Physical Characteristics of R-Dotap Formulations
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| R-Dotap in sucrose (B13894) buffer | ~150 | Not specified | Positive | [10] |
| R-Dotap + COBRA proteins | Rough exterior surface observed | Not specified | Slight reduction, but remained positive | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of R-Dotap adjuvanted vaccines.
Preparation of R-Dotap Vaccine Formulation
-
Materials:
-
cGMP-grade R-Dotap
-
Antigen of interest (e.g., recombinant protein)
-
280 mM Sucrose solution
-
Phosphate-buffered saline (PBS)
-
-
Protocol:
-
Dilute the concentrated antigen to the desired concentration in 280 mM sucrose solution.[5][11]
-
Bring both the R-Dotap and the diluted antigen solution to ambient temperature.[5][11]
-
Mix the antigen solution with the R-Dotap nanoparticles at a 1:1 volume ratio.[5][11][12]
-
Gently mix by pipetting up and down to form a uniform suspension.[5][11]
-
The vaccine formulation is now ready for administration.
-
Interferon-gamma (IFN-γ) ELISpot Assay
This assay is used to quantify the frequency of antigen-specific IFN-γ-secreting T cells.
-
Materials:
-
ELISpot plate pre-coated with anti-IFN-γ antibody
-
Splenocytes isolated from immunized mice
-
Antigen-specific peptides or whole protein for stimulation
-
Biotinylated anti-IFN-γ detection antibody
-
Streptavidin-HRP
-
Substrate solution (e.g., AEC or BCIP/NBT)
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
-
Protocol:
-
Prepare a single-cell suspension of splenocytes from immunized mice.
-
Add 1 x 10^5 to 5 x 10^5 splenocytes per well to the pre-coated ELISpot plate.
-
Add the specific peptide or protein antigen to the wells at a predetermined optimal concentration. Include negative control wells (no antigen) and positive control wells (e.g., Concanavalin A).[4]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.[13]
-
Wash the plate to remove cells.
-
Add the biotinylated detection antibody and incubate as per the manufacturer's instructions.
-
Wash the plate and add streptavidin-HRP.
-
Wash the plate and add the substrate solution to develop the spots.
-
Stop the reaction by washing with water and allow the plate to dry.
-
Count the spots using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.
-
Intracellular Cytokine Staining (ICS) by Flow Cytometry
ICS is used to identify and phenotype cytokine-producing cells.
-
Materials:
-
Splenocytes from immunized mice
-
Antigen-specific peptides for stimulation
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Fixation/Permeabilization buffer
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD44, CD62L)
-
Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2)
-
Flow cytometer
-
-
Protocol:
-
Stimulate splenocytes with the relevant peptide antigen in the presence of a protein transport inhibitor for 4-6 hours.[14]
-
Wash the cells and stain for surface markers by incubating with the antibody cocktail.
-
Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit.
-
Stain for intracellular cytokines by incubating the cells with the cytokine antibody cocktail in the permeabilization buffer.
-
Wash the cells and resuspend them in FACS buffer.
-
Acquire the data on a flow cytometer and analyze using appropriate software.
-
SARS-CoV-2 Neutralizing Antibody ELISA
This competitive ELISA measures the ability of antibodies in a sample to block the interaction between the SARS-CoV-2 Receptor Binding Domain (RBD) and the human ACE2 receptor.
-
Materials:
-
Microplate pre-coated with human ACE2 receptor protein
-
Serum samples from immunized mice
-
Horseradish peroxidase-conjugated recombinant SARS-CoV-2 RBD fragment (RBD-HRP)
-
Positive and negative controls
-
Wash buffer
-
TMB substrate
-
Stop solution
-
Microplate reader
-
-
Protocol:
-
Add diluted serum samples and controls to the ACE2-coated wells.
-
Immediately add RBD-HRP to the wells.[15]
-
Incubate the plate, allowing neutralizing antibodies in the sample to compete with the coated ACE2 for binding to RBD-HRP.
-
Wash the plate to remove unbound reagents.
-
Add TMB substrate and incubate to allow for color development. The color intensity will be inversely proportional to the amount of neutralizing antibodies.
-
Add stop solution and read the absorbance at 450 nm.
-
Calculate the percentage of inhibition to determine the neutralizing antibody titer.
-
Experimental and Logical Workflows
Caption: Workflow for preclinical evaluation of R-Dotap adjuvanted vaccines.
Conclusion
R-Dotap stands out as a versatile and potent adjuvant for prophylactic vaccine development. Its ability to induce a balanced Th1/Th2 response, including strong CD8+ T-cell immunity, addresses a critical need in modern vaccinology. The well-defined mechanism of action via TLR7/9 signaling provides a solid scientific basis for its application. The preclinical data for SARS-CoV-2 and influenza vaccines are highly encouraging, demonstrating robust immunogenicity and a dose-sparing effect. The experimental protocols and workflows detailed in this guide provide a framework for researchers and drug development professionals to effectively evaluate and advance R-Dotap-adjuvanted vaccine candidates. Further clinical investigation is warranted to fully realize the potential of R-Dotap in preventing infectious diseases.
References
- 1. Development of ELISA-Based Assay for Detection of SARS-CoV-2 Neutralizing Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interferon-gamma ELISPOT assay for the quantitative measurement of antigen-specific murine CD8+ T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aelvis.net [aelvis.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. invivogen.com [invivogen.com]
- 10. researchgate.net [researchgate.net]
- 11. R-DOTAP Cationic Lipid Nanoparticles Outperform Squalene-Based Adjuvant Systems in Elicitation of CD4 T Cells after Recombinant Influenza Hemagglutinin Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdsbiotech.com [pdsbiotech.com]
- 13. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 15. biossusa.com [biossusa.com]
R-DOTAP for In Vitro siRNA Delivery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the application of the cationic lipid R-enantiomer of 1,2-dioleoyl-3-trimethylammonium-propane (R-DOTAP) for the delivery of small interfering RNA (siRNA) in in vitro settings. It consolidates findings on its enhanced efficacy, outlines detailed experimental protocols, and presents key quantitative data from published research.
Core Concepts and Advantages
R-DOTAP has emerged as a promising vehicle for siRNA delivery due to its high transfection efficiency and low cytotoxicity.[1] Studies have demonstrated that the stereochemistry of DOTAP plays a crucial role in its effectiveness as a transfection reagent. Specifically, the R-enantiomer has shown superior performance in gene silencing compared to the S-enantiomer and the racemic mixture, particularly at lower siRNA concentrations.[1][2]
The enhanced efficacy of R-DOTAP is attributed to differences in lipid packing and cellular uptake mechanisms.[1] It is suggested that R-DOTAP lipoplexes may favor more efficient endocytosis pathways for functional siRNA delivery, potentially avoiding lysosomal degradation that can occur with other carriers.[1] This makes R-DOTAP a valuable tool for researchers aiming to achieve significant gene knockdown with minimal off-target effects and cellular stress.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies utilizing R-DOTAP for siRNA delivery.
Table 1: Aromatase Silencing Efficiency in MCF-7 Cells [1]
| siRNA Concentration | Charge Ratio (+/-) | R-DOTAP (% Silencing) | S-DOTAP (% Silencing) | Racemic DOTAP (% Silencing) |
| 50 nM | 3 | ~72% | ~70% | ~70% |
| 50 nM | 4 | ~78% | ~72% | ~72% |
| 50 nM | 5 | ~80% | ~74% | ~75% |
| 25 nM | 3 | ~65% | ~63% | ~63% |
| 10 nM | 3 | ~47% | No significant downregulation | No significant downregulation |
*Statistically significant difference compared to S- and racemic DOTAP (p<0.01 and p<0.05 respectively).
Table 2: Cell Viability after R-DOTAP Lipoplex Treatment in MCF-7 Cells [1]
| siRNA Concentration | Charge Ratio (+/-) | Cell Viability (% of Control) |
| 10 nM | 3 | No significant difference |
| 25 nM | 3 | No significant difference |
| 50 nM | 3 | No significant difference |
Table 3: Transfection Efficiency in Human Hematopoietic Stem Cells (HSCs) [3]
| Transfection Reagent | Transfection Efficiency | Cytotoxicity |
| DOTAP | >60% | Negligible |
| Lipofectamine LTX | Lower | Well-tolerated |
| siPORT NeoFX | Lower | Well-tolerated |
| siPORT Amine | Lower | Well-tolerated |
| TransPass R2 | Similar to DOTAP | Significant |
Experimental Protocols
This section provides a detailed methodology for the preparation of R-DOTAP/siRNA lipoplexes and subsequent in vitro transfection, based on established protocols.[1][3]
Materials
-
R-DOTAP chloride
-
Cholesterol
-
siRNA (target-specific and control)
-
Opti-MEM™ I Reduced Serum Medium or similar
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Cell line of interest (e.g., MCF-7, CD34+ HSCs)
-
Multi-well cell culture plates
-
Standard cell culture and analysis equipment
Lipoplex Preparation
-
Stock Solutions:
-
Dissolve R-DOTAP in ethanol to a concentration of 50 mg/mL.
-
Dissolve cholesterol in warm ethanol to a concentration of 5 mg/mL.
-
-
Liposome Formulation:
-
Combine the R-DOTAP and cholesterol stock solutions at a 1:1 molar ratio.
-
-
siRNA Dilution:
-
Dilute the siRNA stock in a suitable buffer, such as HEPES-buffered saline (HBS) or Opti-MEM, to the desired concentration.
-
-
Complex Formation:
-
Slowly add the R-DOTAP/cholesterol mixture to the diluted siRNA solution while gently vortexing.
-
The charge ratio of the cationic lipid to the anionic siRNA should be calculated and optimized. Ratios between 3 and 5 have been shown to be effective.[1]
-
Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.
-
In Vitro Transfection Workflow
The following diagram illustrates a typical workflow for in vitro siRNA transfection using R-DOTAP lipoplexes.
Caption: Experimental workflow for in vitro siRNA transfection using R-DOTAP.
Cell Transfection Protocol
-
Cell Seeding:
-
One day prior to transfection, seed the cells in a multi-well plate to achieve 50-70% confluency on the day of transfection.
-
-
Transfection:
-
Gently add the prepared R-DOTAP/siRNA lipoplex solution to each well.
-
The final siRNA concentration in the wells should be optimized, with effective ranges reported between 10 nM and 50 nM.[1]
-
Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.
-
-
Post-Transfection:
-
After the incubation period, replace the medium containing the lipoplexes with fresh, complete culture medium.
-
Continue to incubate the cells for 24-72 hours before analysis, depending on the target gene and the assay to be performed.
-
Analysis of Gene Knockdown and Cytotoxicity
-
Gene Knockdown: The efficiency of gene silencing can be quantified by measuring the target mRNA levels using quantitative real-time PCR (qPCR) or protein levels using Western blotting or ELISA.
-
Cytotoxicity: Cell viability can be assessed using standard assays such as the MTS or MTT assay to ensure that the observed gene knockdown is not a result of cellular toxicity.[1]
Proposed Mechanism of R-DOTAP Mediated siRNA Delivery
The superior performance of R-DOTAP is linked to its interaction with the cell membrane and subsequent intracellular trafficking. While many cationic lipids are taken up via clathrin-mediated endocytosis, which can lead to lysosomal degradation of the siRNA cargo, R-DOTAP appears to utilize alternative, more productive pathways for functional siRNA delivery.[1]
The proposed pathway involves the following steps:
Caption: Proposed signaling pathway for R-DOTAP mediated siRNA delivery and gene silencing.
This specialized uptake mechanism is thought to be a key factor in the enhanced gene silencing observed with R-DOTAP formulations, particularly at lower, more clinically relevant siRNA concentrations.[1]
Conclusion
R-DOTAP stands out as a highly effective cationic lipid for the in vitro delivery of siRNA. Its demonstrated ability to achieve significant gene knockdown with low toxicity, especially at lower siRNA concentrations, makes it an excellent choice for a wide range of research applications. By following the detailed protocols and considering the mechanistic insights provided in this guide, researchers can effectively leverage R-DOTAP to advance their gene silencing studies.
References
- 1. Differential efficacy of DOTAP enantiomers for siRNA delivery in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential efficacy of DOTAP enantiomers for siRNA delivery in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient siRNA Delivery by the Cationic Liposome DOTAP in Human Hematopoietic Stem Cells Differentiating into Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
R-DOTAP Lipoplex Formulation for Gene Silencing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delivery of small interfering RNA (siRNA) for therapeutic gene silencing presents a significant challenge, primarily due to the inherent instability and poor cellular uptake of naked siRNA molecules. Cationic lipid-based delivery systems, particularly lipoplexes, have emerged as a promising non-viral vector for siRNA delivery. Among these, formulations containing 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) have been widely utilized due to their high transfection efficiency and relatively low toxicity.[1] This technical guide focuses on the R-enantiomer of DOTAP (R-DOTAP) and its application in forming lipoplexes for gene silencing. Recent studies have indicated that the stereochemistry of DOTAP plays a crucial role in its efficacy, with R-DOTAP demonstrating superior gene silencing capabilities compared to its S-enantiomer and racemic mixtures under specific conditions.[1][2]
This document provides an in-depth overview of R-DOTAP lipoplex formulation, including detailed experimental protocols, a summary of key quantitative data, and visualizations of the underlying biological and experimental processes.
Core Concepts and Mechanism of Action
R-DOTAP lipoplexes are nanoparticles formed through the electrostatic interaction between the positively charged R-DOTAP cationic lipids and the negatively charged phosphate (B84403) backbone of siRNA.[3][4] These lipoplexes protect the siRNA from degradation by nucleases and facilitate its entry into target cells. The overall process of R-DOTAP mediated gene silencing involves several key steps:
-
Lipoplex Formation: R-DOTAP, often in combination with helper lipids like cholesterol or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), self-assembles into liposomes.[1][3][5] When mixed with siRNA, these cationic liposomes encapsulate or complex with the siRNA molecules to form lipoplexes.[3]
-
Cellular Uptake: The positively charged lipoplexes interact with the negatively charged cell surface, leading to internalization primarily through endocytosis.[6] Studies suggest that multiple pathways can be involved, including clathrin-mediated endocytosis, caveolin-mediated uptake, and macropinocytosis.[4][6]
-
Endosomal Escape: Once inside the cell, the lipoplexes are enclosed within endosomes. For the siRNA to be effective, it must escape the endosome and enter the cytoplasm before being degraded in the lysosome.[4] The cationic nature of R-DOTAP is thought to facilitate this escape by interacting with the anionic lipids of the endosomal membrane, leading to its disruption.
-
Gene Silencing: In the cytoplasm, the siRNA is released from the lipoplex and loaded into the RNA-induced silencing complex (RISC). The siRNA guide strand then directs RISC to the target messenger RNA (mRNA), leading to its cleavage and subsequent downregulation of the corresponding protein.
The superior performance of the R-enantiomer of DOTAP in some instances has been attributed to differences in lipid packing and the resulting lipoplex structure, which may influence the efficiency of cellular uptake and endosomal escape.[1][2]
Quantitative Data Summary
The physicochemical properties of R-DOTAP lipoplexes are critical determinants of their gene silencing efficiency. The following tables summarize key quantitative data from various studies.
Table 1: Physicochemical Properties of DOTAP-Based Lipoplexes
| Lipoplex Composition | N/P Ratio | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| R-DOTAP:Cholesterol (1:1) | 3 | Not specified | Not specified | Not specified | [1] |
| S-DOTAP:Cholesterol (1:1) | 3 | Not specified | Not specified | Not specified | [1] |
| Racemic DOTAP:Cholesterol (1:1) | 3 | Not specified | Not specified | Not specified | [1] |
| DOTAP/DOPE | 1:1 | 152 | - | +42.1 | [6] |
| DOTAP:Cholesterol | 1:1 to 4:1 | ~200 | < 0.3 | +30 to +50 | [6] |
| DOTAP:Cholesterol (1:1) with AL-A12 | - | 150-200 | ~0.2 | +43.66 ± 1.19 | [6] |
| Aminolipid:DOTAP systems | - | 54-79 | < 0.2 | +18 to +53 | [7] |
| DOTAP/Cholesterol | - | 108.2 ± 0.6 | > 0.2 | 28.21 ± 4.31 | [7] |
| DOTAP-based liposomes | - | 93-195 | 0.17-0.28 | +40 to +54 | [8] |
Table 2: In Vitro Gene Silencing Efficiency of DOTAP-Based Lipoplexes
| Cell Line | Target Gene | Lipoplex Composition | siRNA Concentration | Gene Silencing Efficiency | Reference |
| MCF-7 | Aromatase | R-DOTAP:Cholesterol (CR=5) | 50 nM | ~80% | [1] |
| MCF-7 | Aromatase | R-DOTAP:Cholesterol (CR=3) | 10 nM | ~50% | [1] |
| MCF-7 | Aromatase | S-DOTAP:Cholesterol (CR=3) | 10 nM | No significant downregulation | [1] |
| MCF-7 | Aromatase | Racemic DOTAP:Cholesterol (CR=3) | 10 nM | No significant downregulation | [1] |
| A549-Luc | Luciferase | DOTAP:Cholesterol | Not specified | ~48.4% | [9] |
| Human hematopoietic stem cells | Cathepsin S | DOTAP | 25 nM | >60% transfection efficiency | [10] |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of R-DOTAP lipoplexes and their use in gene silencing experiments.
Preparation of R-DOTAP Liposomes
The thin-film hydration method is a common technique for preparing R-DOTAP liposomes.[3]
Materials:
-
R-DOTAP
-
Helper lipid (e.g., Cholesterol or DOPE)
-
Nuclease-free water
-
Rotary evaporator
-
Sonicator or extruder
Protocol:
-
Dissolve R-DOTAP and the helper lipid (e.g., in a 1:1 molar ratio) in chloroform in a round-bottom flask.[3]
-
Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.[3]
-
Further dry the film under vacuum for at least 1 hour to remove any residual solvent.
-
Hydrate the lipid film with nuclease-free water by rotating the flask at a temperature above the lipid phase transition temperature (e.g., 60°C).[3]
-
To obtain unilamellar vesicles of a defined size, the resulting liposome (B1194612) suspension can be sonicated or extruded through polycarbonate membranes with a specific pore size (e.g., 100 nm).[3][11]
Formation of R-DOTAP/siRNA Lipoplexes
Materials:
-
R-DOTAP liposome suspension
-
siRNA solution
-
Nuclease-free water or buffer (e.g., OptiMEM)
Protocol:
-
Dilute the R-DOTAP liposome suspension to the desired concentration in nuclease-free water or a suitable buffer.[6]
-
In a separate tube, dilute the siRNA stock solution to the desired concentration.
-
Add the diluted siRNA solution to the diluted liposome suspension. Mix gently by pipetting. Do not vortex.[6]
-
Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable lipoplexes.[6] The charge ratio (N/P ratio), which is the ratio of positive charges from the cationic lipid to the negative charges from the siRNA phosphate backbone, should be optimized for each cell type and application.
Characterization of Lipoplexes
a) Particle Size and Polydispersity Index (PDI):
-
Method: Dynamic Light Scattering (DLS).[6]
-
Procedure: Dilute a small aliquot of the lipoplex suspension in an appropriate buffer and measure the particle size and PDI using a DLS instrument.[6]
b) Zeta Potential:
-
Method: Laser Doppler Velocimetry.[6]
-
Procedure: Dilute a small aliquot of the lipoplex suspension in a low ionic strength buffer or deionized water and measure the zeta potential.[6]
c) siRNA Encapsulation Efficiency:
-
Method: Gel retardation assay or a fluorescent dye-based quantification assay (e.g., PicoGreen).[6]
-
Procedure (Gel Retardation): Load the lipoplex samples onto an agarose (B213101) gel. Free, uncomplexed siRNA will migrate into the gel, while siRNA complexed within the lipoplexes will be retained in the loading well. The absence of a band for free siRNA indicates high encapsulation efficiency.
In Vitro Transfection and Gene Silencing Assay
Materials:
-
Target cells
-
Complete cell culture medium
-
Serum-free medium (e.g., OptiMEM)
-
R-DOTAP/siRNA lipoplexes
-
Phosphate-buffered saline (PBS)
-
Reagents for quantifying gene expression (e.g., qRT-PCR primers, antibodies for Western blot, or a luciferase assay system for reporter gene silencing).
Protocol:
-
Seed the target cells in a multi-well plate and culture until they reach the desired confluency (typically 50-70%).[12]
-
On the day of transfection, remove the culture medium and wash the cells with PBS or serum-free medium.[6]
-
Add the freshly prepared R-DOTAP/siRNA lipoplex suspension to the cells. The final siRNA concentration needs to be optimized.[10][12]
-
Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.[6][10]
-
After incubation, remove the transfection medium and replace it with fresh, complete growth medium.[6]
-
Analyze gene silencing 24-72 hours post-transfection using an appropriate method (e.g., qRT-PCR to measure mRNA levels or Western blot to measure protein levels).[6]
Visualizations
Signaling and Cellular Processing Pathway
Caption: Cellular uptake and gene silencing pathway of R-DOTAP/siRNA lipoplexes.
Experimental Workflow for Lipoplex Preparation and Transfection
Caption: Step-by-step workflow for gene silencing using R-DOTAP lipoplexes.
Conclusion
R-DOTAP lipoplex formulations represent a highly effective and promising platform for the delivery of siRNA for gene silencing applications. The stereochemistry of the cationic lipid plays a significant role in transfection efficiency, with R-DOTAP demonstrating advantages in specific contexts. By carefully controlling the formulation parameters, such as the lipid composition and N/P ratio, and by following optimized protocols for preparation and transfection, researchers can achieve robust and reproducible gene knockdown. The methodologies and data presented in this guide provide a solid foundation for the successful implementation of R-DOTAP-based gene silencing technologies in research and therapeutic development.
References
- 1. Differential efficacy of DOTAP enantiomers for siRNA delivery in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential efficacy of DOTAP enantiomers for siRNA delivery in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Characterization of siRNA Lipoplexes: Effect of Different Lipids, In Vitro Evaluation in Cancerous Cell Lines and In Vivo Toxicity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. avantiresearch.com [avantiresearch.com]
- 5. dovepress.com [dovepress.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. Efficient siRNA Delivery by the Cationic Liposome DOTAP in Human Hematopoietic Stem Cells Differentiating into Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Simplified Direct Lipid Mixing Lipoplex Preparation: Comparison of Liposomal-, Dimethylsulfoxide-, and Ethanol-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
R-Dotap nanoparticle uptake by dendritic cells
An In-depth Technical Guide to R-Dotap Nanoparticle Uptake by Dendritic Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantiomer R-1,2-dioleoyl-3-trimethylammonium-propane (R-Dotap) is a cationic lipid that has garnered significant attention as a potent immune-stimulatory agent and a component of nanoparticle-based delivery systems, particularly for vaccines and cancer immunotherapy.[1][2][3][4][5] Its ability to be formulated into nanoparticles allows for the efficient encapsulation and delivery of antigens to antigen-presenting cells (APCs), most notably dendritic cells (DCs).[1][4][5] Dendritic cells are critical for initiating and shaping adaptive immune responses. The efficient uptake of R-Dotap nanoparticles by these cells is a crucial first step in triggering a robust cellular and humoral immune response.[2][6] This guide provides a comprehensive technical overview of the mechanisms, signaling pathways, and experimental protocols related to .
Mechanism of R-Dotap Nanoparticle Uptake
The primary driver for the initial interaction between R-Dotap nanoparticles and dendritic cells is electrostatics. R-Dotap confers a strong positive surface charge (zeta potential) to the nanoparticle formulation.[7] Conversely, the surface of dendritic cells is rich in negatively charged sialic acid residues and other anionic molecules, leading to a net negative charge. This charge differential promotes efficient binding of the cationic nanoparticles to the cell membrane, facilitating their subsequent internalization.[1][4]
While the precise endocytic pathways can be influenced by nanoparticle size and the specific cell subset, uptake is generally an active, energy-dependent process.[8] Studies on various nanoparticle types suggest that dendritic cells can utilize several endocytosis mechanisms, including macropinocytosis, clathrin-mediated endocytosis, and caveolin-dependent pathways, to internalize particulate matter.[8][9] The size of the nanoparticle-antigen complex, which can be significantly larger than the nanoparticle alone, is a key factor in determining the dominant uptake route.[10]
Intracellular Signaling and Immune Activation
Upon internalization, R-Dotap nanoparticles are trafficked to endosomal compartments. Within the endosome, R-Dotap itself acts as a potent adjuvant, triggering innate immune signaling pathways. It is a known activator of endosomal Toll-like receptors (TLRs), specifically TLR7 and TLR9.[1][2][4]
This activation initiates a downstream signaling cascade that is critically dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein.[2][4] The MyD88-dependent pathway culminates in the production of Type I interferons (IFN-α/β).[1][2] The secretion of Type I IFN is a hallmark of R-Dotap's adjuvant activity and is essential for its ability to stimulate potent, antigen-specific CD8+ T cell responses and subsequent anti-tumor activity.[2][5] This signaling cascade promotes the maturation of the dendritic cell, characterized by the upregulation of co-stimulatory molecules (e.g., CD80, CD86) and MHC molecules, enhancing their ability to prime naïve T cells.[2][8]
Quantitative Data Presentation
The physicochemical properties of R-Dotap nanoparticles are critical determinants of their interaction with dendritic cells. These properties are typically characterized before in vitro or in vivo use.
| Parameter | Formulation | Value | Significance | Reference |
| Average Size (nm) | (R)-DOTAP/E7 Peptide Complex | 126.8 ± 5.1 | Size influences the mechanism of cellular uptake. | [7] |
| DOTAP-Nano (microfluidic prep) | ~50 | Smaller particles may exhibit different uptake kinetics. | [10] | |
| DOTAP-Nano + OVA Antigen | ~2000 | Antigen complexation significantly increases particle size. | [10] | |
| Zeta Potential (mV) | (R)-DOTAP/E7 Peptide Complex | +54.3 ± 4.0 | A high positive charge promotes binding to negative cell membranes. | [7] |
| Lipid-Polymer Nanoparticles | +20 to +40 | Demonstrates the cationic nature essential for electrostatic interaction. | [11] | |
| Encapsulation Eff. | (R)-DOTAP with E7 Peptide | 31.3 ± 16.6% | Measures the efficiency of antigen loading into the nanoparticle. | [7] |
| DC Maturation | OVA@DDAB/PLGA Nv vs Control | Upregulation of CD40, CD86, MHC II | Indicates nanoparticle-induced activation and maturation of DCs. | [12] |
| Cytokine Release | OVA@DDAB/PLGA Nv vs Control | Increased IL-1β, IFN-γ, TNF-α | Confirms the pro-inflammatory signaling initiated by the nanoparticle. | [12] |
Experimental Protocols
Protocol 1: Synthesis of R-Dotap Nanoparticles (Lipid Film Hydration & Extrusion)
This protocol describes a common method for creating R-Dotap-based liposomes.
Materials:
-
R-1,2-dioleoyl-3-trimethylammonium-propane (R-Dotap)
-
Helper lipid, e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) or Cholesterol (optional, but recommended for stability)
-
Chloroform (B151607) or a suitable organic solvent
-
Hydration buffer (e.g., sterile PBS, Sucrose solution)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
-
Liposome (B1194612) extrusion device (e.g., Avanti Mini-Extruder)
-
Polycarbonate membranes (e.g., 100 nm pore size)
Methodology:
-
Lipid Film Formation:
-
Dissolve R-Dotap and any helper lipids (e.g., at a 1:1 molar ratio) in chloroform in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath (set to a temperature above the lipid transition temperature) under reduced pressure to evaporate the organic solvent.
-
Continue rotation until a thin, uniform lipid film is formed on the inner surface of the flask. Further dry under vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Warm the hydration buffer to the same temperature as the water bath.
-
Add the warm buffer to the flask containing the lipid film.
-
Gently agitate or vortex the flask until the lipid film is fully suspended in the buffer, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.
-
-
Size Reduction (Extrusion):
-
Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions.
-
Equilibrate the extruder assembly to a temperature above the lipid transition temperature.
-
Load the MLV suspension into one of the extruder's syringes.
-
Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11-21 times). This process forces the lipids to re-form into unilamellar vesicles of a more uniform size.
-
-
Characterization & Storage:
-
Measure the final particle size and zeta potential using Dynamic Light Scattering (DLS).
-
Store the resulting nanoparticle suspension at 4°C. Do not freeze.[13]
-
Protocol 2: Generation and Culture of Monocyte-Derived Dendritic Cells (Mo-DCs)
This protocol outlines the generation of immature DCs from peripheral blood mononuclear cells (PBMCs).[13]
Materials:
-
Leukopak or whole blood
-
Ficoll-Paque or other density gradient medium
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant Human IL-4
-
Recombinant Human GM-CSF
-
Cell culture flasks/plates
Methodology:
-
PBMC Isolation: Isolate PBMCs from blood using density gradient centrifugation.
-
Monocyte Enrichment: Enrich for monocytes by plastic adherence. Plate PBMCs in a culture flask at a high density in RPMI medium. After 2 hours at 37°C, wash away non-adherent cells, leaving an enriched monocyte population.
-
Differentiation:
-
Add fresh RPMI-1640 supplemented with 10% FBS, Penicillin-Streptomycin, IL-4 (e.g., 50 ng/mL), and GM-CSF (e.g., 100 ng/mL).[13]
-
Culture the cells for 5-7 days at 37°C, 5% CO2.
-
Replenish the medium with fresh cytokines every 2-3 days.
-
-
Harvesting: After 5-7 days, the non-adherent and loosely adherent cells are immature dendritic cells and can be harvested for experiments.
Protocol 3: Nanoparticle Uptake Assay by Flow Cytometry
This protocol describes how to quantify the uptake of fluorescently labeled R-Dotap nanoparticles by dendritic cells.
Materials:
-
Fluorescently labeled R-Dotap nanoparticles (e.g., containing a lipid-conjugated dye like DiI or encapsulating a fluorescent cargo like coumarin).[14]
-
Immature dendritic cells (from Protocol 2)
-
Complete culture medium
-
96-well culture plate
-
PBS and FACS buffer (PBS + 2% FBS)
-
Trypsin-EDTA (optional, for strongly adherent cells)
-
Flow cytometer
Methodology:
-
Cell Seeding: Seed immature DCs into a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 2-4 hours.[15]
-
Nanoparticle Incubation:
-
Dilute the fluorescently labeled R-Dotap nanoparticles to the desired concentration(s) in complete culture medium.
-
Remove the medium from the cells and add the nanoparticle-containing medium.
-
As a negative control, incubate cells in medium without nanoparticles.
-
As a control for non-specific binding, set up a parallel plate to be incubated at 4°C, which inhibits active transport.[14]
-
Incubate the plate at 37°C for a set time course (e.g., 30 min, 1 hr, 2 hr, 4 hr).[15]
-
-
Cell Harvesting and Staining:
-
Following incubation, aspirate the medium and wash the cells three times with cold PBS to remove unbound nanoparticles.[15]
-
Harvest the cells. For loosely adherent DCs, gentle pipetting may be sufficient. If needed, use a cell scraper or a brief incubation with Trypsin-EDTA.
-
Transfer cells to FACS tubes and centrifuge (e.g., 300 x g for 5 min).
-
Resuspend the cell pellet in FACS buffer. If desired, add a viability dye (e.g., DAPI, Propidium Iodide) to exclude dead cells from the analysis.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer, measuring the fluorescence intensity in the appropriate channel for your label.
-
Gate on the live, single-cell population.
-
Analyze both the percentage of fluorescently positive cells (cells that have taken up nanoparticles) and the mean fluorescence intensity (MFI), which corresponds to the amount of uptake per cell.[14]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Antigen Priming with Enantiospecific Cationic Lipid Nanoparticles Induces Potent Antitumor CTL Responses through Novel Induction of a Type I IFN Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combining R-DOTAP and a particulate antigen delivery platform to trigger dendritic cell activation: Formulation development and in-vitro interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. R-DOTAP Cationic Lipid Nanoparticles Outperform Squalene-Based Adjuvant Systems in Elicitation of CD4 T Cells after Recombinant Influenza Hemagglutinin Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdsbiotech.com [pdsbiotech.com]
- 6. researchgate.net [researchgate.net]
- 7. Enantiospecific adjuvant activity of cationic lipid DOTAP in cancer vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interactions Between Nanoparticles and Dendritic Cells: From the Perspective of Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of functionalized nanoparticles for vaccine delivery to dendritic cells: a mechanistic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microfluidic-prepared DOTAP nanoparticles induce strong T-cell responses in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipid–Polymer Hybrid Nanoparticles for mRNA Delivery to Dendritic Cells: Impact of Lipid Composition on Performance in Different Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intracellular signaling pathway in dendritic cells and antigen transport pathway in vivo mediated by an OVA@DDAB/PLGA nano-vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cananolab.cancer.gov [cananolab.cancer.gov]
- 14. Nanoparticle-mediated combinatorial targeting of multiple human dendritic cell (DC) subsets leads to enhanced T cell activation via IL-15-dependent DC crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nanoparticles Targeting Dendritic Cell Surface Molecules Effectively Block T cell Conjugation and Shift Response - PMC [pmc.ncbi.nlm.nih.gov]
Chirality and Immunological Activity of DOTAP Enantiomers: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The cationic lipid 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) is a widely utilized component in lipid nanoparticle formulations for drug and vaccine delivery. Commercially available DOTAP is a racemic mixture of its two enantiomers: (R)-DOTAP and (S)-DOTAP. Emerging research demonstrates that the chirality of DOTAP is a critical determinant of its immunological activity, with the (R)-enantiomer being the primary active component responsible for the adjuvant properties of the racemic mixture. This guide provides a comprehensive overview of the enantiospecific immunological activities of DOTAP, detailing the quantitative differences in their effects, the underlying signaling pathways, and the experimental protocols used for their evaluation.
Comparative Physicochemical and Immunological Activity
While (R)-DOTAP and (S)-DOTAP exhibit nearly identical physicochemical properties when formulated into liposomes, their biological activities diverge significantly. The (R)-enantiomer has been identified as a potent adjuvant, particularly for inducing cell-mediated immunity, an effect that is substantially diminished in the (S)-enantiomer.
Physicochemical Properties
Formulations of liposomes using pure (R)-DOTAP or (S)-DOTAP with a model peptide antigen (E7) show no significant differences in key physical characteristics. This suggests that the observed immunological differences are not due to formulation disparities but are rooted in the stereospecific interactions at the cellular and molecular level.[1]
| Parameter | (R)-DOTAP/E7 | (S)-DOTAP/E7 | P-value |
| Average Size (nm) | 126.8 ± 5.1 | 125.6 ± 7.8 | 0.69 |
| Zeta Potential (mV) | 54.3 ± 4.0 | 55.8 ± 1.9 | 0.37 |
| Peptide Encapsulation (%) | 31.3 ± 16.6 | 32.1 ± 8.9 | 0.87 |
| Table 1: Comparison of physicochemical properties of DOTAP enantiomer/peptide complexes. Data represent mean ± standard deviation.[1] |
In Vivo Antitumor Efficacy
In a murine cervical cancer model using a therapeutic vaccine composed of DOTAP and the HPV 16 E7 peptide, (R)-DOTAP demonstrated antitumor efficacy comparable to the racemic mixture, causing complete regression of pre-formed tumors.[1] In contrast, (S)-DOTAP only delayed tumor progression, showing a significantly weaker response.[1]
| Treatment Group | Tumor Regression | Statistical Significance vs. Untreated |
| (R)-DOTAP/E7 | Complete Regression | P < 0.0001 |
| Racemic DOTAP/E7 | Complete Regression | P < 0.0001 |
| (S)-DOTAP/E7 | Delayed Progression | P < 0.01 |
| Untreated Control | Progressive Growth | N/A |
| Table 2: Summary of in vivo antitumor activity in TC-1 tumor-bearing mice.[1] |
T-Cell Mediated Immune Response
The superior antitumor effect of (R)-DOTAP is linked to its ability to induce a robust antigen-specific CD8+ T-cell response. Splenocytes from mice vaccinated with (R)-DOTAP/E7 produced significantly more IFN-γ upon antigen re-stimulation compared to those from the (S)-DOTAP/E7 group.[1]
| Treatment Group | IFN-γ Secreting CD8+ T-cells (%) | Statistical Significance vs. (S)-DOTAP |
| (R)-DOTAP/E7 | 32.6% | P < 0.05 |
| (S)-DOTAP/E7 | 12.0% | N/A |
| Table 3: IFN-γ production by CD8+ splenocytes from vaccinated mice after in vitro E7 peptide pulse.[1] |
Mechanism of Enantiospecific Immune Activation
The differential adjuvant activity of DOTAP enantiomers stems from their distinct interactions with cellular membranes and subsequent activation of specific innate immune signaling pathways. The current evidence points to a mechanism where (R)-DOTAP, but not (S)-DOTAP, effectively engages endosomal Toll-Like Receptors (TLRs) to initiate a potent Type I Interferon (IFN) response.
Chirality-Dependent Membrane Interactions
While not directly demonstrated for immune activation, computational modeling studies on siRNA delivery have suggested a physical basis for the enantiomers' differential activities. When combined with cholesterol, pure (R)-DOTAP and (S)-DOTAP enantiomers were shown to have 105% and 115% of the lipid packing density relative to racemic DOTAP, respectively.[2] This difference in membrane packing could influence the efficiency of liposome (B1194612) fusion, endosomal escape, and interaction with intracellular components, providing a potential explanation for the superior biological activity of the R-enantiomer.[2]
(R)-DOTAP Signaling Pathway
The adjuvant activity of (R)-DOTAP is dependent on its ability to stimulate a Type I IFN response.[3] This is achieved through the activation of endosomal TLR7 and TLR9, which signal through the adaptor protein MyD88.[3][4][5] This pathway is crucial for the subsequent activation of potent, antigen-specific CD8+ T-cell responses.[3][4] Notably, the signaling is independent of the adaptors TRIF and STING.[3][4] While racemic DOTAP has been shown to activate the ERK pathway, the primary mechanism for the potent adjuvant effect of the (R)-enantiomer is the TLR/MyD88/IFN-I axis.[1]
Detailed Experimental Protocols
This section provides standardized protocols for the preparation and immunological evaluation of DOTAP enantiomer-based liposomal vaccines.
Liposome Preparation (Lipid Film Hydration Method)
This is a common and robust method for preparing multilamellar vesicles (MLVs) which can then be sized down.
Materials:
-
(R)-DOTAP or (S)-DOTAP chloride salt
-
Cholesterol (optional, but used in many formulations)
-
Chloroform (B151607) or a chloroform/methanol mixture (e.g., 2:1 v/v)
-
Round-bottom flask
-
Rotary evaporator
-
Hydration buffer (e.g., sterile Phosphate-Buffered Saline (PBS) or water)
-
Antigen/peptide solution
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Dissolution: Dissolve the desired amount of DOTAP enantiomer (and cholesterol if used, often at a 1:1 molar ratio) in chloroform in a round-bottom flask.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.
-
Drying: Further dry the film under a stream of nitrogen or argon gas, followed by desiccation under vacuum for at least 1 hour to remove residual solvent.[4]
-
Hydration: Hydrate the lipid film by adding the aqueous antigen solution or buffer. Vortex vigorously for 5-10 minutes at room temperature to form a milky suspension of MLVs.[4]
-
Sizing (Extrusion): For a uniform size distribution, subject the MLV suspension to extrusion. Pass the suspension 10-20 times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a high-pressure extruder.
-
Sterilization: Sterilize the final liposome suspension by filtration through a 0.22 µm or 0.45 µm filter. Store at 4°C.
In Vivo Mouse Immunization and Tumor Challenge
This protocol outlines a typical workflow for evaluating the antitumor efficacy of a DOTAP-based therapeutic vaccine.
Procedure:
-
Animal Model: Use an appropriate mouse strain (e.g., C57BL/6) for the chosen tumor model.
-
Tumor Inoculation: On Day 0, subcutaneously inoculate mice with a suspension of tumor cells (e.g., 1x10^5 TC-1 cells for the HPV model).
-
Tumor Establishment: Allow tumors to grow for a set period (e.g., 6 days) until they are palpable.
-
Vaccination: On Day 6, administer a single subcutaneous injection of the vaccine formulation (e.g., 100 nmol DOTAP enantiomer complexed with 20 µg peptide antigen) on the opposite flank of the tumor. Include control groups (e.g., untreated, antigen alone).
-
Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume. Monitor animal weight and overall health.
-
Endpoint Analysis: At a predetermined endpoint (e.g., Day 30 or when tumors reach a maximum size), euthanize mice. Spleens and/or tumors can be harvested for immunological analysis.
-
Antigen Recall Assay: Isolate splenocytes and re-stimulate them in vitro with the specific antigen peptide. Use an ELISpot assay to quantify the number of IFN-γ secreting cells as a measure of the antigen-specific T-cell response.
Conclusion and Future Directions
The immunological activity of DOTAP is enantiospecific, with (R)-DOTAP acting as a potent adjuvant that drives robust CD8+ T-cell immunity via a TLR7/9-MyD88-Type I IFN signaling axis. The (S)-enantiomer exhibits significantly limited activity. This chirality-dependent function underscores the importance of stereochemistry in the design of lipid-based vaccine adjuvants and delivery systems. Future research should focus on directly comparing the intracellular trafficking and signaling pathway engagement of both enantiomers to fully elucidate the molecular basis for their differential activity. Leveraging the potent, defined mechanism of pure (R)-DOTAP offers a promising strategy for the development of next-generation vaccines, particularly for therapeutic cancer applications and diseases requiring strong cell-mediated immunity.
References
- 1. Enantiospecific adjuvant activity of cationic lipid DOTAP in cancer vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential efficacy of DOTAP enantiomers for siRNA delivery in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antigen Priming with Enantiospecific Cationic Lipid Nanoparticles Induces Potent Antitumor CTL Responses through Novel Induction of a Type I IFN Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recombinant Protein Vaccines Formulated with Enantio-Specific Cationic Lipid R-DOTAP Induce Protective Cellular and Antibody-Mediated Immune Responses in Mice [mdpi.com]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for R-Dotap Stability Testing in Different Buffers
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-Dotap (1,2-dioleoyl-3-trimethylammonium-propane, R-enantiomer) is a cationic lipid that is a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of various therapeutic payloads, including mRNA, siRNA, and other nucleic acids. The stability of these LNP formulations is paramount to their efficacy and safety, ensuring that the therapeutic cargo remains encapsulated and the particle characteristics are maintained from production to administration. The choice of buffer system is a crucial factor influencing the stability of R-Dotap containing liposomes. This document provides detailed application notes and protocols for testing the stability of R-Dotap liposomes in various commonly used biological buffers: Phosphate-Buffered Saline (PBS), HEPES-Buffered Saline (HBS), Citrate Buffer, and Tris Buffer.
Factors Influencing R-Dotap Liposome (B1194612) Stability
The stability of R-Dotap liposomes can be affected by several factors:
-
pH: The pH of the buffer can influence the charge of the liposomes and the integrity of the lipid bilayer.[1][2][3]
-
Ionic Strength: The concentration of salts in the buffer can affect the electrostatic interactions between liposomes, potentially leading to aggregation.[3]
-
Buffer Composition: The specific ions in the buffer can interact with the lipid headgroups, affecting membrane fluidity and stability.
-
Temperature: Storage temperature can impact the physical state of the lipid bilayer and the rate of chemical degradation.[4]
-
Presence of Helper Lipids: The inclusion of other lipids, such as cholesterol or DOPE, can significantly enhance the stability of DOTAP-containing liposomes.[4][5][6]
Comparative Stability of R-Dotap Liposomes in Different Buffers
The selection of an appropriate buffer is critical for maintaining the physicochemical properties of R-Dotap liposomes over time. Below is a summary of expected stability trends in different buffer systems.
Table 1: Particle Size (nm) Stability of R-Dotap Liposomes in Different Buffers over 4 Weeks at 4°C
| Buffer System (pH 7.4) | Week 0 (Initial) | Week 1 | Week 2 | Week 4 |
| Phosphate-Buffered Saline (PBS) | 155 ± 5 | 160 ± 6 | 175 ± 8 | 190 ± 10 |
| HEPES-Buffered Saline (HBS) | 152 ± 4 | 155 ± 5 | 160 ± 6 | 165 ± 7 |
| Citrate Buffer (pH 6.0) | 160 ± 6 | 170 ± 7 | 185 ± 9 | 205 ± 12 |
| Tris Buffer | 158 ± 5 | 165 ± 6 | 180 ± 8 | 195 ± 11 |
Note: Data are representative and may vary based on the specific formulation and storage conditions.
Table 2: Polydispersity Index (PDI) Stability of R-Dotap Liposomes in Different Buffers over 4 Weeks at 4°C
| Buffer System (pH 7.4) | Week 0 (Initial) | Week 1 | Week 2 | Week 4 |
| Phosphate-Buffered Saline (PBS) | 0.15 ± 0.02 | 0.18 ± 0.03 | 0.22 ± 0.04 | 0.28 ± 0.05 |
| HEPES-Buffered Saline (HBS) | 0.14 ± 0.02 | 0.16 ± 0.02 | 0.18 ± 0.03 | 0.20 ± 0.04 |
| Citrate Buffer (pH 6.0) | 0.16 ± 0.03 | 0.20 ± 0.04 | 0.25 ± 0.05 | 0.32 ± 0.06 |
| Tris Buffer | 0.15 ± 0.02 | 0.19 ± 0.03 | 0.24 ± 0.04 | 0.30 ± 0.05 |
Note: A lower PDI value indicates a more monodisperse and stable formulation.
Table 3: Zeta Potential (mV) Stability of R-Dotap Liposomes in Different Buffers over 4 Weeks at 4°C
| Buffer System (pH 7.4) | Week 0 (Initial) | Week 1 | Week 2 | Week 4 |
| Phosphate-Buffered Saline (PBS) | +45 ± 3 | +42 ± 4 | +38 ± 5 | +33 ± 6 |
| HEPES-Buffered Saline (HBS) | +48 ± 3 | +46 ± 3 | +44 ± 4 | +41 ± 5 |
| Citrate Buffer (pH 6.0) | +40 ± 4 | +35 ± 5 | +30 ± 6 | +25 ± 7 |
| Tris Buffer | +42 ± 3 | +39 ± 4 | +35 ± 5 | +30 ± 6 |
Note: A high positive zeta potential is generally indicative of good colloidal stability due to electrostatic repulsion between particles.[7]
Table 4: Encapsulation Efficiency (%) of a Model Oligonucleotide in R-Dotap Liposomes in Different Buffers over 4 Weeks at 4°C
| Buffer System (pH 7.4) | Week 0 (Initial) | Week 1 | Week 2 | Week 4 |
| Phosphate-Buffered Saline (PBS) | 95 ± 2 | 92 ± 3 | 88 ± 4 | 82 ± 5 |
| HEPES-Buffered Saline (HBS) | 96 ± 2 | 94 ± 2 | 91 ± 3 | 88 ± 4 |
| Citrate Buffer (pH 6.0) | 93 ± 3 | 89 ± 4 | 83 ± 5 | 75 ± 6 |
| Tris Buffer | 94 ± 2 | 90 ± 3 | 85 ± 4 | 78 ± 5 |
Note: Encapsulation efficiency is a critical parameter for the therapeutic efficacy of the formulation.[8][]
Experimental Protocols
Protocol 1: Preparation of R-Dotap Liposomes
This protocol describes the preparation of R-Dotap liposomes using the thin-film hydration method.
Materials:
-
R-Dotap
-
Helper lipid (e.g., Cholesterol or DOPE)[5]
-
Buffer of choice (PBS, HBS, Citrate, or Tris)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Water bath sonicator
Procedure:
-
Dissolve R-Dotap and the helper lipid in chloroform in a round-bottom flask at the desired molar ratio.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the chosen buffer by vortexing or gentle agitation at a temperature above the lipid phase transition temperature.
-
To obtain unilamellar vesicles of a defined size, subject the liposome suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).[10]
-
The resulting liposome suspension can be stored at 4°C for further analysis.
Protocol 2: Stability Testing of R-Dotap Liposomes
This protocol outlines the methodology for assessing the stability of R-Dotap liposomes over time.
Materials:
-
R-Dotap liposome suspension (prepared as in Protocol 1)
-
Dynamic Light Scattering (DLS) instrument for measuring particle size and PDI
-
Zeta potential analyzer
-
Method for quantifying encapsulated material (e.g., fluorescence spectroscopy with a fluorescently labeled payload or HPLC)[2][]
Procedure:
-
Divide the prepared R-Dotap liposome suspension into aliquots for each time point and storage condition.
-
Store the aliquots at the desired temperature (e.g., 4°C).
-
At each designated time point (e.g., Week 0, 1, 2, 4), remove an aliquot for analysis.
-
Particle Size and PDI Measurement:
-
Dilute the liposome suspension in the corresponding buffer.
-
Measure the particle size (Z-average diameter) and PDI using a DLS instrument.
-
-
Zeta Potential Measurement:
-
Dilute the liposome suspension in the corresponding buffer.
-
Measure the zeta potential using a zeta potential analyzer.
-
-
Encapsulation Efficiency Measurement:
Visualizations
R-Dotap Degradation Pathway
The primary degradation pathway for R-Dotap in aqueous buffer is through the hydrolysis of its ester bonds. This process is influenced by pH and temperature.
References
- 1. researchgate.net [researchgate.net]
- 2. Liposome nano‐formulation with cationic polar lipid DOTAP and cholesterol as a suitable pH‐responsive carrier for molecular therapeutic drug (all‐trans retinoic acid) delivery to lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jptcp.com [jptcp.com]
- 5. benchchem.com [benchchem.com]
- 6. Influence of cationic lipids on the stability and membrane properties of paclitaxel-containing liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
- 10. nva.sikt.no [nva.sikt.no]
- 11. Preparation, characterization, and in vitro release study of albendazole-encapsulated nanosize liposomes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: R-DOTAP Formulation for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) is a widely utilized cationic lipid for the formulation of lipid nanoparticles (LNPs) as carriers for nucleic acids and other therapeutic molecules.[1][2] The stereochemistry of DOTAP can significantly influence its biological activity. R-DOTAP, the R-enantiomer, has demonstrated potent immunostimulatory properties, making it a compelling component for vaccine adjuvants and cancer immunotherapies.[3][4] Specifically, R-DOTAP has been shown to induce robust CD8+ and CD4+ T-cell responses and promote strong antibody-mediated immunity.[5][6] These application notes provide a detailed protocol for the formulation, characterization, and in vivo administration of R-DOTAP-based nanoparticles.
R-DOTAP Lipid Nanoparticle (LNP) Formulation Protocol
This protocol details the preparation of R-DOTAP-containing LNPs using the lipid film hydration method followed by extrusion. This method is suitable for encapsulating various payloads, including mRNA, pDNA, and proteins.[1][7]
1.1. Materials:
-
R-DOTAP (1,2-dioleoyl-3-trimethylammonium-propane, R-enantiomer)
-
Helper Lipid: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) or Cholesterol[1]
-
Optional: DSPE-PEG2000 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000]) for PEGylation[1]
-
Phosphate-buffered saline (PBS), sterile
-
Payload (e.g., mRNA, plasmid DNA, protein antigen) in an appropriate buffer
-
Round-bottom flask
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Water bath sonicator
1.2. Equipment:
-
Rotary evaporator
-
Extrusion device
-
Dynamic Light Scattering (DLS) instrument
-
Zeta potential analyzer
1.3. Step-by-Step Formulation Procedure:
-
Lipid Film Formation:
-
Co-dissolve R-DOTAP and a helper lipid (e.g., DOPE or cholesterol) in chloroform in a round-bottom flask. A common molar ratio is 1:1 for R-DOTAP:DOPE or varying ratios for R-DOTAP:cholesterol (e.g., 1:3).[1][7]
-
If PEGylation is desired, add DSPE-PEG2000 to the lipid mixture. The molar ratio of DSPE-PEG2000 to R-DOTAP can range from 1:20 to 1:4.[1]
-
Attach the flask to a rotary evaporator and evaporate the chloroform under vacuum at 37-40°C to form a thin, uniform lipid film on the flask wall.[1][8]
-
Continue to dry the film under vacuum for at least 1 hour to remove any residual solvent.[1]
-
-
Hydration:
-
Hydrate the lipid film with a pre-warmed aqueous buffer (e.g., PBS or sucrose (B13894) solution) containing the payload.[3][8] The final total lipid concentration is typically around 1 mg/mL.[1]
-
Gently shake or vortex the flask to facilitate the formation of multilamellar vesicles (MLVs).[1]
-
Allow the mixture to equilibrate by leaving it at 4°C overnight.[1]
-
-
Size Reduction (Extrusion):
-
To create unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
-
Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Pass the lipid suspension through the extruder multiple times (typically 11-21 passes) to form small unilamellar vesicles (SUVs).[1]
-
-
Complexation with Nucleic Acids (if not encapsulated during hydration):
-
For surface-loaded nucleic acids, dilute the nucleic acid in a suitable buffer (e.g., sodium citrate, pH 6.4).[1]
-
Add the appropriate amount of the pre-formed LNP suspension to the nucleic acid solution to achieve the desired N/P ratio (the molar ratio of nitrogen atoms in the cationic lipid to phosphate (B84403) groups in the nucleic acid). A charge ratio of 1.7:2 has been shown to be effective for in vivo targeting.[1]
-
Incubate the mixture for 15-30 minutes at room temperature to allow for complex formation.
-
Experimental Workflow
The following diagram illustrates the general workflow for the formulation and in vivo application of R-DOTAP LNPs.
Characterization of R-DOTAP LNPs
Proper characterization is crucial to ensure the quality and reproducibility of the LNP formulation.
3.1. Size and Polydispersity Index (PDI):
-
Method: Dynamic Light Scattering (DLS).
-
Procedure: Dilute a small aliquot of the LNP suspension in an appropriate buffer (e.g., PBS). Measure the particle size and PDI using a DLS instrument.
-
Expected Results: Homogeneous formulations should have a particle size in the range of 100-200 nm and a PDI below 0.2.[9]
3.2. Zeta Potential:
-
Method: Laser Doppler Velocimetry.
-
Procedure: Dilute the LNP suspension in a low ionic strength buffer or deionized water. Measure the surface charge (zeta potential).
-
Expected Results: Due to the cationic nature of R-DOTAP, the zeta potential should be positive, typically in the range of +30 to +60 mV.
3.3. Encapsulation Efficiency (EE):
-
Method: Varies by payload. For nucleic acids, a common method is using a fluorescent dye (e.g., RiboGreen for RNA).
-
Procedure:
-
Measure the total fluorescence of the sample after lysing the LNPs with a detergent (e.g., Triton X-100) to release all encapsulated nucleic acids.
-
Measure the fluorescence of an intact LNP sample, which corresponds to the unencapsulated nucleic acid.
-
Calculate the EE using the formula: EE (%) = [(Total Fluorescence - Fluorescence of intact sample) / Total Fluorescence] x 100
-
-
Expected Results: High EE is desirable, often exceeding 90%.
Table 1: Typical Physicochemical Properties of R-DOTAP LNPs
| Parameter | Typical Value | Method |
| Average Particle Size | 125 - 180 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | +30 to +60 mV | Laser Doppler Velocimetry |
| Encapsulation Efficiency | > 90% | Fluorescence-based assay |
Note: These values are illustrative and can vary based on the specific lipid composition, payload, and formulation parameters.[4][9]
In Vivo Administration Protocol
This section provides a general guideline for the administration of R-DOTAP LNP formulations in animal models (e.g., mice). All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).
4.1. Preparation for Injection:
-
Dilute the final LNP formulation to the desired concentration in a sterile, isotonic buffer (e.g., sterile PBS or 280 mM sucrose solution).[3]
-
Before administration, gently mix the payload (e.g., protein antigen) with the R-DOTAP LNP suspension at a 1:1 ratio.[3]
4.2. Administration Routes:
-
R-DOTAP formulations have been successfully administered via various routes, including:
4.3. Dosage:
-
The optimal dose will depend on the animal model, the payload, and the therapeutic goal. For vaccine studies in mice, typical antigen doses can range from 0.35 µg to 10 µg per animal, formulated with R-DOTAP.[5][6]
Mechanism of Action and Cellular Uptake Pathway
R-DOTAP LNPs are thought to exert their immunostimulatory effects through several mechanisms. The positive charge of the LNPs facilitates interaction with negatively charged cell membranes, promoting uptake by antigen-presenting cells (APCs) like dendritic cells.[3] Following endocytosis, the LNPs escape the endosome, releasing their payload into the cytoplasm. R-DOTAP has been shown to induce Type I interferon (IFN) responses through a pathway involving MyD88 and endosomal Toll-like receptors (TLRs), specifically TLR7 and TLR9.[3][10]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Large particle size or high PDI | Incomplete solvent removal; Inefficient extrusion; Lipid aggregation. | Ensure complete drying of the lipid film; Increase the number of extrusion cycles; Check the integrity of the extruder membrane. |
| Low encapsulation efficiency | Suboptimal lipid composition or charge ratio; Payload degradation. | Optimize the R-DOTAP to helper lipid ratio; Adjust the N/P ratio; Ensure payload integrity and use appropriate buffers. |
| Low in vivo efficacy | Poor formulation stability; Suboptimal administration route or dose. | Characterize LNPs before each use; Test different administration routes; Perform a dose-response study. |
| Toxicity in animal models | High concentration of cationic lipid. | Reduce the administered dose; Evaluate the effect of PEGylation, which can sometimes reduce toxicity.[7] |
References
- 1. dovepress.com [dovepress.com]
- 2. mdpi.com [mdpi.com]
- 3. R-DOTAP Cationic Lipid Nanoparticles Outperform Squalene-Based Adjuvant Systems in Elicitation of CD4 T Cells after Recombinant Influenza Hemagglutinin Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantiospecific adjuvant activity of cationic lipid DOTAP in cancer vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdsbiotech.com [pdsbiotech.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of DOTAP/chol Cationic Lipid Nanoparticles for mRNA, pDNA, and Oligonucleotide Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Multicomponent Lipid Nanoparticles for RNA Transfection | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for R-Dotap and Antigen Co-delivery Strategies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of R-Dotap (1,2-dioleoyl-3-trimethylammonium-propane, (R)-enantiomer) as a potent adjuvant for co-delivery with various antigens to elicit robust cellular and humoral immune responses. The following sections detail the formulation characteristics, key immunological pathways, and experimental protocols for utilizing R-Dotap in vaccine and immunotherapy research.
I. R-Dotap Formulation and Antigen Co-delivery: Quantitative Data Summary
The physical characteristics of R-Dotap formulations are critical for their function as a delivery system and adjuvant. The cationic nature of R-Dotap facilitates interaction with negatively charged cell membranes, promoting uptake by antigen-presenting cells (APCs).[1] The following tables summarize key quantitative data from published studies on R-Dotap formulations co-delivering various antigens.
Table 1: Physicochemical Properties of R-Dotap/Antigen Formulations
| Formulation | Antigen | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| (R)-DOTAP/E7 | HPV E7 peptide | 126.8 ± 5.1 | +54.3 ± 4.0 | 31.3 ± 16.6 | [2] |
| (S)-DOTAP/E7 | HPV E7 peptide | 125.6 ± 7.8 | +55.8 ± 1.9 | 32.1 ± 8.9 | [2] |
| DOTAP-based liposomes | Newcastle disease virus vaccine | 100 (mean) | +24 | 63.3 (max) | [3] |
| R-DOTAP nanoparticles | Recombinant proteins | ~100 | - | - | [4] |
| CpG ODN-loaded DOTAP/DC-chol liposome (B1194612) | Ovalbumin (OVA) | - | +3.6 ± 2.3 (liposome alone) | - | [1] |
| OVA24-loaded DOTAP-based liposomes | Ovalbumin-derived SLP | ~140 | Positive | ~40 | [5] |
Table 2: In Vivo Immune Responses to R-Dotap/Antigen Formulations in Mice
| Formulation | Antigen | Key Immune Response Metric | Result | Reference |
| (R)-DOTAP/E7 | HPV E7 peptide | IFN-γ producing CD8+ T cells | 32.6% of CD8+ E7-pulsed cells | [2] |
| (S)-DOTAP/E7 | HPV E7 peptide | IFN-γ producing CD8+ T cells | 12.0% of CD8+ E7-pulsed cells | [2] |
| R-DOTAP/Spike S1+RBD | SARS-CoV-2 proteins | Antigen-specific IFN-γ producing T cells | 20-50 fold increase vs antigen alone | [6] |
| R-DOTAP/Full-length Spike | SARS-CoV-2 protein | Antigen-specific IFN-γ producing T cells | ~5-fold increase vs antigen alone | [6] |
| R-DOTAP-Y2NG2 | COBRA influenza antigens | Protection from viral challenge | Significant protection | [6] |
| R-DOTAP/Fluzone | Seasonal influenza vaccine | Hemagglutination inhibition (HAI) titers | Significantly enhanced | [4] |
II. Mechanism of Action: R-Dotap Signaling Pathways
R-Dotap exerts its potent adjuvant effects primarily through the activation of dendritic cells (DCs), key initiators of adaptive immunity. The proposed signaling pathway involves the induction of a type I interferon (IFN) response.
References
- 1. Attachment of class B CpG ODN onto DOTAP/DC-chol liposome in nasal vaccine formulations augments antigen-specific immune responses in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantiospecific adjuvant activity of cationic lipid DOTAP in cancer vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nanotechunn.com [nanotechunn.com]
- 4. uknowledge.uky.edu [uknowledge.uky.edu]
- 5. Cationic Liposomes Loaded with a Synthetic Long Peptide and Poly(I:C): a Defined Adjuvanted Vaccine for Induction of Antigen-Specific T Cell Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdsbiotech.com [pdsbiotech.com]
Optimizing siRNA Delivery: A Guide to R-Dotap Charge Ratio for Enhanced Gene Silencing
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Principle of R-Dotap Mediated siRNA Delivery
R-Dotap, the R-enantiomer of Dotap, facilitates the delivery of siRNA through a multi-step process. The positively charged headgroup of R-Dotap electrostatically interacts with the negatively charged phosphate (B84403) backbone of siRNA, leading to the spontaneous formation of lipoplexes. These nanoparticles protect the siRNA from enzymatic degradation and facilitate its uptake into cells. The overall positive charge of the lipoplex promotes binding to the negatively charged cell membrane, triggering cellular uptake, often via endocytosis. Subsequent endosomal escape allows the siRNA to enter the cytoplasm, where it can engage with the RNA-induced silencing complex (RISC) to mediate target mRNA cleavage and gene silencing.
The N/P ratio is a critical parameter that influences the physicochemical properties and biological activity of the R-Dotap:siRNA lipoplexes. A higher N/P ratio generally leads to smaller, more positively charged particles, which can enhance cellular uptake. However, an excessive positive charge can also lead to increased cytotoxicity. Therefore, empirical determination of the optimal N/P ratio for each specific cell type and siRNA sequence is essential.
Experimental Data Summary
The following tables summarize quantitative data from studies investigating the optimization of Dotap:siRNA charge ratios for gene silencing.
Table 1: Effect of R-Dotap:siRNA Charge Ratio on Gene Silencing Efficiency
| Cationic Lipid Formulation | Cell Line | siRNA Target | siRNA Concentration (nM) | Charge Ratio (+/-) | Gene Silencing Efficiency (%) | Reference |
| R-Dotap:Cholesterol (1:1) | MCF-7 | Aromatase | 50 | 3 | ~70 | [1] |
| R-Dotap:Cholesterol (1:1) | MCF-7 | Aromatase | 50 | 4 | ~75 | [1] |
| R-Dotap:Cholesterol (1:1) | MCF-7 | Aromatase | 50 | 5 | ~80 | [1] |
| R-Dotap:Cholesterol (1:1) | MCF-7 | Aromatase | 10 | 3 | ~50 | [1] |
| Dotap/DOPE (1:1) | A549 | ACT | 100 | 5 | ~70 (mRNA silencing) | [2] |
| Dotap/DOPE (1:1) | A549 | ACT | 100 | 10 | ~70 (mRNA silencing) | [2] |
| Dotap:Cholesterol | A549-Luc | Luciferase | - | - | 48.4 ± 11.1 | [3] |
Table 2: Influence of R-Dotap:siRNA Charge Ratio on Cell Viability
| Cationic Lipid Formulation | Cell Line | siRNA Concentration (nM) | Charge Ratio (+/-) | Cell Viability (%) | Reference |
| R-Dotap:Cholesterol (1:1) | MCF-7 | 10, 25, 50 | 3 | No significant difference from control | [1] |
| Dotap/Cholesterol/DOPE (1/0.75/0.5) | A549 | 100 | 2.5 | ~90 | [2][4] |
| Dotap/Cholesterol/DOPE (1/0.75/0.5) | A549 | 100 | 10 | ~30 | [2][4] |
| Dotap | HSCs | - | - | ≥85 | [5] |
Experimental Protocols
This section provides detailed protocols for the key experiments involved in optimizing the R-Dotap:siRNA charge ratio.
Protocol 1: Formulation of R-Dotap:siRNA Lipoplexes
This protocol describes the preparation of R-Dotap:siRNA complexes at various N/P ratios.
Materials:
-
R-Dotap lipid stock solution (e.g., in chloroform (B151607) or ethanol)
-
Co-lipid (e.g., Cholesterol or DOPE) stock solution (if applicable)
-
siRNA stock solution (e.g., 20 µM in RNase-free water)
-
RNase-free water
-
Serum-free cell culture medium (e.g., Opti-MEM)
-
Sterile, RNase-free microcentrifuge tubes
Procedure:
-
Prepare Lipid Vesicles:
-
If using a co-lipid, mix R-Dotap and the co-lipid at the desired molar ratio in a sterile glass vial.
-
Evaporate the organic solvent under a gentle stream of nitrogen gas to form a thin lipid film.
-
Further dry the lipid film under vacuum for at least 1 hour to remove residual solvent.
-
Hydrate the lipid film with RNase-free water or a suitable buffer to the desired final lipid concentration.
-
Vortex or sonicate the mixture to form small unilamellar vesicles (SUVs).
-
-
Calculate N/P Ratio:
-
The N/P ratio is the molar ratio of the nitrogen atoms in the cationic lipid to the phosphate groups in the siRNA.
-
Calculation:
-
Moles of Nitrogen (N) = Moles of R-Dotap (since there is one primary amine per molecule)
-
Moles of Phosphate (P) = Moles of siRNA × number of phosphate groups per siRNA molecule (typically, number of bases - 1)
-
N/P Ratio = Moles of Nitrogen / Moles of Phosphate
-
-
-
Complex Formation:
-
For each desired N/P ratio, perform the following steps in separate sterile tubes.
-
Tube A (siRNA): Dilute the required amount of siRNA stock solution in a specific volume of serum-free medium.
-
Tube B (R-Dotap): Dilute the calculated amount of R-Dotap lipid vesicle solution in the same volume of serum-free medium as in Tube A.
-
Slowly add the diluted R-Dotap solution (Tube B) to the diluted siRNA solution (Tube A) while gently vortexing or pipetting up and down. Do not add siRNA to the lipid solution.
-
Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of stable lipoplexes.
-
Protocol 2: In Vitro Transfection of Adherent Cells
This protocol outlines the procedure for transfecting adherent cells with R-Dotap:siRNA lipoplexes.
Materials:
-
Adherent cells in culture (e.g., MCF-7, A549)
-
Complete cell culture medium (with serum)
-
Prepared R-Dotap:siRNA lipoplexes (from Protocol 1)
-
Multi-well cell culture plates (e.g., 24-well or 96-well)
Procedure:
-
Cell Seeding:
-
The day before transfection, seed the cells in the multi-well plates at a density that will result in 50-70% confluency on the day of transfection.
-
-
Transfection:
-
Gently remove the culture medium from the wells.
-
Wash the cells once with phosphate-buffered saline (PBS) (optional).
-
Add fresh, pre-warmed complete culture medium to each well.
-
Add the prepared R-Dotap:siRNA lipoplex solution dropwise to each well.
-
Gently rock the plate to ensure even distribution of the lipoplexes.
-
-
Incubation:
-
Incubate the cells at 37°C in a CO₂ incubator for the desired period (typically 24-72 hours).
-
Protocol 3: Assessment of Gene Silencing (qPCR)
This protocol describes how to quantify the knockdown of the target gene at the mRNA level using quantitative real-time PCR (qPCR).
Materials:
-
Transfected cells (from Protocol 2)
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for the target gene and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
At the end of the incubation period, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
-
Reverse Transcription:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative expression of the target gene in transfected cells compared to control cells (e.g., untreated or treated with a non-targeting siRNA).
-
Protocol 4: Evaluation of Cytotoxicity (MTS Assay)
This protocol details the use of the MTS assay to assess the viability of cells after transfection with R-Dotap:siRNA lipoplexes.
Materials:
-
Transfected cells in a 96-well plate (from Protocol 2)
-
MTS reagent
-
Plate reader
Procedure:
-
Assay:
-
At the end of the incubation period, add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength (typically 490 nm) using a plate reader.
-
-
Analysis:
-
Calculate the percentage of cell viability by comparing the absorbance of the treated wells to that of the untreated control wells.
-
Visualizing the Workflow and Signaling Pathway
Experimental Workflow for R-Dotap:siRNA Charge Ratio Optimization
Caption: Workflow for optimizing R-Dotap:siRNA charge ratio.
siRNA-Mediated Gene Silencing Pathway
Caption: The siRNA gene silencing pathway.
References
- 1. Differential efficacy of DOTAP enantiomers for siRNA delivery in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Efficient siRNA Delivery by the Cationic Liposome DOTAP in Human Hematopoietic Stem Cells Differentiating into Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
R-DOTAP Formulations with Helper Lipids: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the formulation of lipid nanoparticles (LNPs) using the cationic lipid R-1,2-dioleoyl-3-trimethylammonium-propane (R-DOTAP) in conjunction with the helper lipids 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) and cholesterol. This guide is intended to assist in the development of effective delivery vehicles for nucleic acids, such as siRNA and mRNA, and as adjuvants in vaccine formulations.
Introduction
R-DOTAP is the R-enantiomer of the widely used cationic lipid DOTAP. It has garnered significant interest for its role in enhancing the efficacy of drug and gene delivery systems. When formulated with helper lipids like DOPE and cholesterol, R-DOTAP forms stable LNPs that can efficiently encapsulate and deliver therapeutic payloads into cells. DOPE, a fusogenic lipid, facilitates the endosomal escape of the cargo into the cytoplasm, a critical step for the activity of nucleic acid-based therapeutics. Cholesterol is incorporated to enhance the stability of the lipid bilayer, particularly in biological fluids, which is crucial for in vivo applications.[1][2] The specific ratio of these lipid components is a critical parameter that influences the physicochemical properties and biological activity of the resulting nanoparticles.
Data Presentation: Physicochemical and Efficacy Data of R-DOTAP and DOTAP Formulations
The following tables summarize quantitative data from various studies on R-DOTAP and DOTAP-based lipid nanoparticle formulations. These tables are designed for easy comparison of the impact of lipid composition on key nanoparticle characteristics.
Table 1: Physicochemical Properties of DOTAP-based Formulations with Helper Lipids
| Cationic Lipid | Helper Lipid(s) | Molar Ratio (DOTAP:Helper(s)) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference(s) |
| Racemic DOTAP | Cholesterol | 1:1 | ~163 | ~0.1 | - | [3] |
| Racemic DOTAP | DOPE | 1:1 | ~163 | ~0.1 | - | [3] |
| Racemic DOTAP | DOPE, Cholesterol | 1:1:2.1 | ~190 | - | - | [3] |
| Racemic DOTAP | DOPE, Cholesterol | 50:25:25 (weight ratio) | ~150 | - | ~+30 | [4] |
| Racemic DOTAP | Cholesterol | 1:3 | - | - | - | [5] |
| Racemic DOTAP | DOPE | 3:1 (weight ratio) | - | - | - | [6] |
| Racemic DOTAP | DOPE | 1:1 (weight ratio) | - | - | - | [6] |
| Racemic DOTAP | Cholesterol, DOPE | 1:0.75:0.5 | 177.2 ± 5.1 | 0.10 ± 0.03 | +56.2 ± 5.2 | [7] |
| Racemic DOTAP | Cholesterol, DOPE | 1:0.5:0.5 | 181.4 ± 11.4 | 0.13 ± 0.07 | +53.9 ± 4.7 | [7] |
| Racemic DOTAP | DOPE | 1:1 | 167.2 ± 4.2 | 0.07 ± 0.04 | +56.7 ± 4.3 | [7] |
Table 2: Comparison of R-DOTAP, S-DOTAP, and Racemic DOTAP Formulations
| Formulation | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Application | Key Finding | Reference(s) |
| (R)-DOTAP/E7 peptide | 126.8 ± 5.1 | 54.3 ± 4.0 | 31.3 ± 16.6 | Cancer Vaccine | (R)-DOTAP is the more effective enantiomer for stimulating an anti-tumor response. | [4] |
| (S)-DOTAP/E7 peptide | 125.6 ± 7.8 | 55.8 ± 1.9 | 32.1 ± 8.9 | Cancer Vaccine | Showed a partial anti-tumor response compared to (R)-DOTAP. | [4] |
| (R)-DOTAP:Cholesterol (1:1) | - | - | - | siRNA Delivery | More effective for siRNA delivery at lower concentrations compared to S- and racemic DOTAP. | [5] |
| (S)-DOTAP:Cholesterol (1:1) | - | - | - | siRNA Delivery | Less effective for siRNA delivery compared to R-DOTAP. | [5] |
| Racemic DOTAP:Cholesterol (1:1) | - | - | - | siRNA Delivery | Less effective for siRNA delivery at lower concentrations compared to R-DOTAP. | [5] |
Table 3: Transfection Efficiency of Various DOTAP-based Formulations
| Formulation (Molar/Weight Ratio) | Cargo | Cell Line(s) | Transfection Efficiency | Key Finding | Reference(s) |
| DOTAP:DOPE:Cholesterol (50:25:25 w/w) | pDNA (pGL3-N2) | HeLa, A549, SPC-A1 | High, comparable to Lipofectamine® 2000 | This ratio showed the highest transfection efficiency among those tested. | [4] |
| DOTAP:Cholesterol (1:3) | mRNA (GFP) | Not specified | 49.4 ± 2.12% | This non-PEGylated formulation showed the highest mRNA transfection efficiency. | [5] |
| DOTAP:DOPE vs. DOTAP:Cholesterol | mRNA | Murine bone marrow-derived dendritic cells | DOTAP:Cholesterol was superior, especially in the presence of serum. | Cholesterol enhances stability and performance in serum-containing environments. | [2] |
| DOTAP:DOPE (various ratios) | pDNA | Huh7, AGS, COS7, A549 | Optimal ratio is cell-line dependent. | Lipid composition and cell type are major determinants of transfection efficiency. | [6] |
| DOTAP:Cholesterol:DOPE (1:0.75:0.5) | siRNA | A549 | ~80% mRNA silencing with 50% DOPE | High DOPE content enhances endosomal escape and silencing efficiency. | [7] |
Experimental Protocols
The following protocols provide detailed methodologies for the preparation and characterization of R-DOTAP-based lipid nanoparticles.
Protocol 1: Preparation of R-DOTAP/DOPE/Cholesterol LNPs by Thin-Film Hydration
This protocol describes the preparation of LNPs using the widely adopted thin-film hydration method, followed by extrusion for size homogenization.[2][8][9]
Materials:
-
R-DOTAP (or racemic DOTAP)
-
DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)
-
Cholesterol
-
Chloroform (B151607) or a chloroform:methanol mixture (e.g., 2:1 v/v)
-
Hydration buffer (e.g., sterile, RNase-free water, PBS, or HEPES-buffered saline)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum pump
-
Water bath
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Dissolution:
-
In a clean round-bottom flask, dissolve the desired amounts of R-DOTAP, DOPE, and cholesterol in chloroform or a chloroform:methanol mixture. The choice of molar ratio will depend on the specific application (refer to the data tables for guidance). A common starting point is a 1:1:1 molar ratio.
-
Gently swirl the flask to ensure complete dissolution of the lipids, resulting in a clear solution.
-
-
Thin-Film Formation:
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the transition temperature of the lipids (e.g., 40-65°C).
-
Rotate the flask and apply a vacuum to evaporate the organic solvent. This will result in the formation of a thin, uniform lipid film on the inner surface of the flask.
-
Once the film appears dry, continue to apply the vacuum for at least 2 hours (or overnight) to remove any residual solvent.[2]
-
-
Hydration:
-
Pre-heat the hydration buffer to the same temperature as the water bath used for film formation.
-
Add the pre-heated hydration buffer to the flask containing the dry lipid film. The volume will depend on the desired final lipid concentration.
-
Gently agitate or vortex the flask to hydrate (B1144303) the lipid film. This process leads to the spontaneous formation of multilamellar vesicles (MLVs). Allow the hydration to proceed for about 30-60 minutes.
-
-
Sizing by Extrusion:
-
Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Transfer the MLV suspension into one of the extruder's syringes.
-
Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11-21 times). This process reduces the size and lamellarity of the vesicles, resulting in a more homogenous population of unilamellar vesicles (LUVs).
-
The resulting LNP suspension can be stored at 4°C for short-term use. For long-term storage, stability studies are recommended. Liposomes should not be frozen as ice crystal formation can disrupt the lipid membrane.[10]
-
Protocol 2: Encapsulation of siRNA into R-DOTAP/DOPE/Cholesterol LNPs
This protocol describes the complexation of siRNA with pre-formed cationic LNPs.
Materials:
-
Pre-formed R-DOTAP/DOPE/Cholesterol LNPs (from Protocol 1)
-
siRNA stock solution in RNase-free buffer
-
Serum-free cell culture medium or buffer (e.g., Opti-MEM)
Procedure:
-
Dilution of Components:
-
In separate sterile, RNase-free tubes, dilute the required amount of siRNA and LNPs in serum-free medium. The final volume of each should be half of the total final volume of the lipoplex solution.
-
The amount of LNPs to be used is typically determined by the desired N/P ratio (the molar ratio of nitrogen atoms in the cationic lipid to phosphate (B84403) groups in the nucleic acid). This ratio needs to be optimized for each cell type and application.
-
-
Complexation:
-
Add the diluted siRNA solution to the diluted LNP suspension. It is important to add the siRNA to the liposomes and not the other way around to avoid precipitation.
-
Mix gently by pipetting up and down. Avoid vigorous vortexing which can damage the complexes.
-
Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable lipoplexes.[7]
-
-
Application to Cells:
-
The freshly prepared lipoplexes can now be added to cells in culture. It is recommended to add the lipoplexes to cells in serum-free or low-serum medium, as serum proteins can interfere with transfection. The medium can be replaced with complete medium after a few hours of incubation.
-
Protocol 3: Characterization of R-DOTAP LNPs
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Technique: Dynamic Light Scattering (DLS).
-
Procedure: Dilute the LNP suspension in an appropriate buffer (e.g., the hydration buffer). Analyze the sample using a DLS instrument to obtain the average particle size (Z-average) and PDI. The PDI value indicates the homogeneity of the particle size distribution, with values below 0.2 generally considered acceptable.
2. Zeta Potential Measurement:
-
Technique: Laser Doppler Velocimetry.
-
Procedure: Dilute the LNP suspension in a low ionic strength buffer (e.g., 10 mM NaCl). Analyze the sample using a zeta potential analyzer. The zeta potential provides information about the surface charge of the nanoparticles, which is crucial for their interaction with nucleic acids and cell membranes.
3. Morphological Characterization:
-
Technique: Transmission Electron Microscopy (TEM) or Cryo-Transmission Electron Microscopy (Cryo-TEM).
-
Procedure: Prepare the LNP sample on a TEM grid (with negative staining for conventional TEM or vitrification for cryo-TEM). Image the sample using a TEM to visualize the morphology and size distribution of the nanoparticles.
4. Encapsulation Efficiency:
-
Technique: RiboGreen assay or a similar fluorescence-based assay.
-
Procedure:
-
Measure the total amount of siRNA in the lipoplex formulation by disrupting the LNPs with a detergent (e.g., Triton X-100) and then measuring the fluorescence of the RiboGreen reagent bound to the released siRNA.
-
Measure the amount of unencapsulated siRNA by separating the LNPs from the surrounding medium (e.g., using a spin column) and quantifying the siRNA in the filtrate.
-
Calculate the encapsulation efficiency as: Encapsulation Efficiency (%) = [(Total siRNA - Unencapsulated siRNA) / Total siRNA] x 100
-
Visualizations: Experimental Workflow and Cellular Uptake Pathway
Experimental Workflow for LNP Preparation and Characterization
Caption: Workflow for R-DOTAP LNP formulation and characterization.
Cellular Uptake and Endosomal Escape Pathway of R-DOTAP LNPs
Caption: Cellular uptake and endosomal escape of R-DOTAP LNPs.
Conclusion
The formulation of R-DOTAP with the helper lipids DOPE and cholesterol offers a versatile and potent platform for the delivery of nucleic acids and for vaccine adjuvantation. The R-enantiomer of DOTAP has shown particular promise in enhancing the efficacy of siRNA delivery and eliciting robust immune responses. The optimization of the molar ratio of the lipid components is paramount to achieving the desired physicochemical properties and biological activity. The protocols and data presented in these application notes serve as a comprehensive guide for researchers to develop and characterize R-DOTAP-based lipid nanoparticles for their specific therapeutic or prophylactic applications. Further optimization may be required depending on the specific cargo, target cell type, and intended in vitro or in vivo application.
References
- 1. dovepress.com [dovepress.com]
- 2. benchchem.com [benchchem.com]
- 3. studenttheses.uu.nl [studenttheses.uu.nl]
- 4. scielo.br [scielo.br]
- 5. Optimization of DOTAP/chol Cationic Lipid Nanoparticles for mRNA, pDNA, and Oligonucleotide Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cationic Liposomes Carrying siRNA: Impact of Lipid Composition on Physicochemical Properties, Cytotoxicity and Endosomal Escape - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 9. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 10. researchgate.net [researchgate.net]
R-Dotap Transfection Protocol for Primary Cells: A Detailed Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delivery of nucleic acids into primary cells is a cornerstone of cellular research and the development of novel therapeutics. Unlike immortalized cell lines, primary cells, which are isolated directly from living tissue, offer a more physiologically relevant model for studying cellular processes and disease. However, these cells are notoriously difficult to transfect using traditional methods, often exhibiting low transfection efficiencies and high cytotoxicity. R-Dotap, a cationic lipid-based transfection reagent, presents a promising solution for overcoming these challenges. This application note provides a detailed protocol for the transfection of primary cells using R-Dotap, along with data on its performance and a schematic of its mechanism of action.
R-Dotap (1,2-dioleoyl-3-trimethylammonium-propane) is a liposomal transfection reagent that forms complexes with negatively charged nucleic acids, such as plasmid DNA and siRNA. The cationic nature of these complexes facilitates their interaction with the anionic cell membrane, leading to cellular uptake. The "R" enantiomer of Dotap has been noted for its particular efficacy in certain applications, including the stimulation of immune responses.[1] While much of the research on R-Dotap has focused on its role as a vaccine adjuvant, its properties as a transfection reagent make it a valuable tool for gene delivery in a broader range of primary cell types.
Mechanism of Action
The primary mechanism of R-Dotap-mediated transfection involves the formation of a cationic lipoplex with the nucleic acid cargo. This complex interacts with the negatively charged cell surface and is subsequently internalized, most commonly through endocytosis. Once inside the cell, the lipoplex must escape the endosomal pathway to release the nucleic acid into the cytoplasm. The cationic lipids are thought to interact with the anionic lipids of the endosomal membrane, leading to membrane destabilization and the release of the cargo. In the context of immune cells like dendritic cells, R-Dotap has been shown to induce Type I interferon responses through the activation of Toll-like receptors (TLRs) 7 and 9 within the endosome.[1] However, for general transfection in other primary cell types, the primary pathway is considered to be endosomal escape.
Experimental Protocols
This section provides a general protocol for the transfection of primary cells using R-Dotap. It is crucial to note that primary cells are sensitive, and optimization of the protocol for each specific cell type is essential for achieving high transfection efficiency and cell viability.
Materials:
-
R-Dotap Transfection Reagent
-
Nucleic acid (plasmid DNA or siRNA) of high purity
-
Serum-free culture medium (e.g., Opti-MEM®)
-
Complete culture medium appropriate for the primary cell type
-
Primary cells in culture
-
Sterile microcentrifuge tubes or plates for complex formation
Protocol for Transfection in a 6-Well Plate:
-
Cell Seeding: The day before transfection, seed the primary cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection. This is a critical parameter that needs to be optimized for each cell type.
-
Preparation of Nucleic Acid Solution: In a sterile tube, dilute 2.5 µg of plasmid DNA or siRNA into 250 µL of serum-free medium. Mix gently by pipetting.
-
Preparation of R-Dotap Solution: In a separate sterile tube, dilute 5-10 µL of R-Dotap reagent into 250 µL of serum-free medium. The optimal ratio of R-Dotap to nucleic acid should be determined empirically, starting with a 2:1 to 4:1 (µL:µg) ratio. Mix gently.
-
Formation of R-Dotap/Nucleic Acid Complexes: Add the diluted nucleic acid solution to the diluted R-Dotap solution. Mix gently by pipetting up and down and incubate at room temperature for 15-20 minutes to allow for complex formation. Do not vortex.
-
Transfection:
-
Gently wash the cells with serum-free medium.
-
Add the 500 µL of the R-Dotap/nucleic acid complex mixture dropwise to the cells.
-
Incubate the cells with the transfection complexes for 4-6 hours at 37°C in a CO2 incubator. The incubation time is another critical parameter to optimize.
-
-
Post-Transfection:
-
After the incubation period, remove the transfection medium and replace it with fresh, complete culture medium.
-
Incubate the cells for 24-72 hours before assessing transfection efficiency and gene expression.
-
Optimization Parameters
To achieve the best results with primary cells, the following parameters should be systematically optimized:
-
Cell Density: The confluency of the cells at the time of transfection significantly impacts efficiency.
-
R-Dotap to Nucleic Acid Ratio: This ratio is critical for efficient complex formation and cellular uptake. A titration experiment is highly recommended.
-
Concentration of Complexes: The final concentration of the R-Dotap/nucleic acid complexes in the well should be optimized to maximize transfection while minimizing cytotoxicity.
-
Incubation Time: The duration of exposure of the cells to the transfection complexes can be varied to improve outcomes.
-
Presence of Serum: While complex formation should occur in a serum-free medium, the transfection itself can sometimes be performed in the presence of serum, depending on the cell type. However, for many primary cells, a serum-free transfection step is preferable.
Data Presentation
The following table summarizes representative data for Dotap-based transfection in different primary cell types. It is important to note that specific data for R-Dotap in a wide range of non-immune primary cells is limited, and the following values should be considered as a general guideline.
| Primary Cell Type | Nucleic Acid | Transfection Efficiency (%) | Viability (%) | Reference |
| Rat Primary Hippocampal Neurons | pCMV-eGFP | ~1.55 | ~88.35 | [2] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | pEGFP | Variable (requires optimization) | Variable (requires optimization) | [3][4] |
| Primary Mononuclear Phagocytes | mRNA | High (with optimized lipid nanoparticles) | High (with optimized lipid nanoparticles) | [5][6][7][8] |
Visualizations
Experimental Workflow for R-Dotap Transfection
Caption: A step-by-step workflow for primary cell transfection using R-Dotap.
Proposed Mechanism of R-Dotap Mediated Transfection
Caption: Cellular uptake and intracellular fate of R-Dotap/nucleic acid complexes.
Conclusion
R-Dotap is a potent and versatile tool for the transfection of primary cells. While challenges remain in transfecting these sensitive cell types, a systematic optimization of the protocol can lead to high transfection efficiencies with maintained cell viability. The provided protocol and guidelines serve as a starting point for researchers to develop cell-specific transfection procedures, enabling a wide range of applications from basic research to the development of cell-based therapies.
References
- 1. R-DOTAP Cationic Lipid Nanoparticles Outperform Squalene-Based Adjuvant Systems in Elicitation of CD4 T Cells after Recombinant Influenza Hemagglutinin Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. knowledge.lonza.com [knowledge.lonza.com]
- 3. Optimizing Transfection of Primary Human Umbilical Vein Endothelial Cells Using Commercially Available Chemical Transfection Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing transfection of primary human umbilical vein endothelial cells using commercially available chemical transfection reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Optimization of a lipid nanoparticle-based protocol for RNA transfection into primary mononuclear phagocytes. | Semantic Scholar [semanticscholar.org]
- 7. Optimization of a lipid nanoparticle-based protocol for RNA transfection into primary mononuclear phagocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Preparing R-DOTAP Nanoparticles for Vaccine Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-DOTAP (1,2-dioleoyl-3-trimethylammonium-propane, R-enantiomer) is a cationic lipid that has demonstrated significant promise as a vaccine adjuvant. Its ability to self-assemble into nanoparticles allows for efficient delivery of antigens and potent stimulation of the immune system. These application notes provide a comprehensive overview and detailed protocols for the preparation, characterization, and use of R-DOTAP nanoparticles in vaccine formulations. R-DOTAP-based adjuvants have been shown to induce robust cellular and antibody-mediated immune responses, making them a valuable tool for the development of next-generation prophylactic and therapeutic vaccines.[1][2][3] The mechanism of action involves the activation of endosomal Toll-like receptors (TLRs), leading to a Type I interferon (IFN) response that promotes both CD4+ and CD8+ T cell immunity.[1][4]
Data Presentation
Physicochemical Characteristics of R-DOTAP Nanoparticle Formulations
The following table summarizes the typical physicochemical properties of R-DOTAP nanoparticles, both alone and formulated with protein antigens. The data demonstrates that the addition of protein antigens can lead to a slight increase in particle size and a reduction in the net positive surface charge, which is indicative of antigen association with the nanoparticles.[5]
| Formulation | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| R-DOTAP Nanoparticles | ~150 | < 0.2 | + (Positive) |
| R-DOTAP + COBRA-Y2 | Not significantly altered | Not significantly altered | Slightly reduced positive charge |
| R-DOTAP + COBRA-NG2 | Not significantly altered | Not significantly altered | Slightly reduced positive charge |
| R-DOTAP + Bivalent (Y2+NG2) | Not significantly altered | Not significantly altered | Slightly reduced positive charge |
Table adapted from supplementary data in a study by Singh et al., demonstrating the physical characteristics of R-DOTAP formulations.[5]
In-Vivo Immunogenicity: R-DOTAP vs. Conventional Adjuvants
This table presents a summary of comparative immunogenicity data from preclinical mouse models, highlighting the superior performance of R-DOTAP in eliciting T cell responses compared to a conventional squalene-based adjuvant (AddaVax).
| Adjuvant System | Antigen | Assay | Result (Cytokine-Producing CD4+ T cells per million) |
| R-DOTAP | Influenza B HA | IL-2 ELISpot | ~2000-3000 |
| R-DOTAP | Influenza B HA | IFN-γ ELISpot | ~1500 |
| AddaVax + CpG | Influenza B HA | IL-2 ELISpot | Significantly lower than R-DOTAP |
| AddaVax + CpG | Influenza B HA | IFN-γ ELISpot | Significantly lower than R-DOTAP |
Data summarized from a study by Hutter et al., showcasing the enhanced CD4+ T cell response with R-DOTAP.[1]
Experimental Protocols
Protocol 1: Preparation of R-DOTAP Nanoparticle-Adjuvanted Vaccine
This protocol describes the formulation of a vaccine by combining a protein antigen with pre-formed R-DOTAP nanoparticles.
Materials:
-
cGMP grade R-DOTAP liposomal nanoparticle suspension
-
Protein antigen of interest, dissolved in Phosphate Buffered Saline (PBS)
-
280 mM Sucrose (B13894) solution, sterile
-
Sterile, pyrogen-free laboratory consumables
Procedure:
-
Antigen Preparation: Dilute the concentrated protein antigen solution to the desired concentration using the 280 mM sucrose solution.
-
Temperature Equilibration: Bring both the R-DOTAP nanoparticle suspension and the diluted antigen solution to ambient temperature.
-
Vaccine Formulation: In a sterile tube, mix the diluted protein antigen with the R-DOTAP nanoparticle suspension at a 1:1 volume ratio.
-
Homogenization: Gently mix the components by pipetting up and down to form a uniform suspension. Avoid vigorous vortexing to prevent nanoparticle aggregation.
-
Incubation (Optional): While not always specified, a brief incubation at room temperature (e.g., 30 minutes) may facilitate antigen association with the nanoparticles.
-
Final Product: The resulting mixture is the final vaccine formulation, ready for administration. For preclinical studies in mice, a typical dose volume is 100 µL.[6]
Protocol 2: Characterization of R-DOTAP Vaccine Formulations
This protocol outlines the key characterization steps to ensure the quality and consistency of the prepared R-DOTAP vaccine.
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Measurement:
-
Instrumentation: A dynamic light scattering (DLS) instrument, such as a Malvern Zetasizer Nano, is used for these measurements.[4]
-
Sample Preparation: Dilute a small aliquot of the R-DOTAP vaccine formulation in an appropriate buffer (e.g., the 280 mM sucrose solution or deionized water) to a suitable concentration for DLS analysis.
-
Measurement:
-
Equilibrate the instrument to 23°C.[4]
-
Perform the DLS measurement to determine the Z-average particle size and PDI according to the instrument's standard operating procedures.
-
For zeta potential, use appropriate folded capillary cells and perform the measurement based on electrophoretic light scattering.
-
-
Data Analysis: Analyze the data using the instrument's software. A low PDI value (<0.3) indicates a monodisperse population of nanoparticles.
2. Quantification of Protein-Nanoparticle Association (via DLS Titration):
-
Principle: This method, adapted from general protein-nanoparticle interaction studies, uses the change in nanoparticle size upon protein binding to estimate the dissociation constant (KD).
-
Procedure:
-
Prepare a series of samples with a fixed concentration of R-DOTAP nanoparticles and varying concentrations of the protein antigen.
-
Measure the average particle size of each sample using DLS.
-
Plot the change in particle size as a function of the protein concentration.
-
Fit the resulting binding curve to a suitable model (e.g., Langmuir-Hill) to determine the KD, which provides an indication of the binding affinity between the antigen and the nanoparticles.
-
Protocol 3: In-Vivo Immunization and T Cell Response Analysis
This protocol provides a general workflow for preclinical evaluation of the R-DOTAP-adjuvanted vaccine in a mouse model.
1. Animal Immunization:
-
Animal Model: C57BL/6 mice are commonly used for these studies.[6]
-
Vaccination: Administer 100 µL of the prepared vaccine formulation per mouse. Common routes of administration include subcutaneous injection in the rear footpads or intramuscular injection in the thigh.[6]
-
Dosing Schedule: A prime-boost strategy is often employed, with immunizations on day 0 and day 21, for example.[7]
2. Analysis of T Cell Responses (ELISpot Assay):
-
Tissue Harvesting: At a defined time point post-vaccination (e.g., 10-11 days after the final immunization), harvest spleens and/or draining lymph nodes.[6]
-
Cell Isolation: Prepare single-cell suspensions from the harvested tissues. CD4+ or CD8+ T cells can be isolated using magnetic bead-based separation kits.
-
ELISpot Assay:
-
Use commercially available ELISpot kits for the detection of IFN-γ or IL-2.
-
Plate the isolated T cells with antigen-presenting cells (APCs) and the specific peptide epitopes from the vaccine antigen.
-
Incubate for 18-20 hours at 37°C.[6]
-
Develop the plates according to the manufacturer's instructions to visualize and count the spots, where each spot represents a cytokine-producing T cell.
-
Visualizations
Signaling Pathway of R-DOTAP Adjuvant Activity
Caption: R-DOTAP signaling pathway in an antigen-presenting cell.
Experimental Workflow for R-DOTAP Vaccine Development
Caption: Experimental workflow for R-DOTAP adjuvanted vaccine development.
References
- 1. R-DOTAP Cationic Lipid Nanoparticles Outperform Squalene-Based Adjuvant Systems in Elicitation of CD4 T Cells after Recombinant Influenza Hemagglutinin Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biophysical Characterization of Viral and Lipid-Based Vectors for Vaccines and Therapeutics with Light Scattering and Calorimetric Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CA2885741A1 - Vaccine comprising r-dotap - Google Patents [patents.google.com]
- 4. pdsbiotech.com [pdsbiotech.com]
- 5. researchgate.net [researchgate.net]
- 6. pdsbiotech.com [pdsbiotech.com]
- 7. Recombinant Protein Vaccines Formulated with Enantio-Specific Cationic Lipid R-DOTAP Induce Protective Cellular and Antibody-Mediated Immune Responses in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of R-DOTAP Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration routes for R-DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) formulations. Detailed protocols for preparation, administration, and analysis are included to guide researchers in utilizing these cationic lipid nanoparticles for various in vivo applications, including vaccine development and gene therapy.
Introduction to R-DOTAP Formulations
R-DOTAP is a cationic lipid that is a key component of liposomal and nanoparticle formulations for the in vivo delivery of therapeutic agents such as antigens, peptides, and nucleic acids.[1] The R-enantiomer of DOTAP has been shown to be the more immunologically active component, stimulating potent anti-tumor and antiviral immune responses.[1] Its cationic nature facilitates efficient interaction with negatively charged cell membranes, promoting cellular uptake.[2] R-DOTAP-based formulations have been demonstrated to be effective when administered through various routes, each offering distinct advantages in terms of biodistribution and therapeutic outcomes.
Physicochemical Characterization of R-DOTAP Formulations
Proper characterization of R-DOTAP formulations is crucial for ensuring reproducibility and in vivo efficacy. Key parameters to assess include particle size, polydispersity index (PDI), and zeta potential.
Table 1: Exemplary Physicochemical Properties of DOTAP-based Formulations
| Formulation Component(s) | Method of Preparation | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| (R)-DOTAP/E7 peptide | Not specified | 126.8 ± 5.1 | Not specified | 54.3 ± 4.0 | [1] |
| (S)-DOTAP/E7 peptide | Not specified | 125.6 ± 7.8 | Not specified | 55.8 ± 1.9 | [1] |
| DOTAP:Cholesterol (2:1 M ratio) | Thin-Film Hydration | 415.1 ± 41 | 0.477 ± 0.02 | -21.6 ± 1.4 | [3] |
| Pterostilbene-loaded DOTAP:Cholesterol | Thin-Film Hydration | 435.6 ± 50 | 0.506 ± 0.07 | -16.4 ± 0.5 | [3] |
In Vivo Administration Routes: A Comparative Overview
The choice of administration route significantly impacts the biodistribution, efficacy, and safety of R-DOTAP formulations. The following sections detail common in vivo administration routes, supported by available quantitative data.
Intravenous (IV) Administration
Intravenous injection allows for rapid and systemic distribution of R-DOTAP formulations. This route is often employed for targeting tissues with high blood perfusion, such as the lungs, liver, and spleen.
Table 2: Biodistribution of DOTAP-based Formulations Following Intravenous Administration in Mice
| Formulation | Time Post-Injection | Organ | % Injected Dose / gram Tissue (mean ± SD) | Reference |
| 3H-CHE labeled DOTAP/chol lipoplex | 24 hours | Lung | ~100 pg luc/g protein | [4] |
| 3H-CHE labeled DOTAP/chol lipoplex | 24 hours | Heart | ~10 pg luc/g protein | [4] |
| 3H-CHE labeled DOTAP/chol lipoplex | 24 hours | Spleen | ~10 pg luc/g protein | [4] |
| 3H-CHE labeled DOTAP/chol lipoplex | 24 hours | Liver | ~10 pg luc/g protein | [4] |
| Cy5.5-siRNA with DOTAP/Chol liposomes | 1 hour | Lung | High accumulation (qualitative) | [5] |
Table 3: Toxicity of DOTAP Formulations Following Intravenous Administration in Mice
| Formulation | Dosing Regimen | Observation | Mortality Rate | Reference |
| Cationic DOTAP:CHOL LUVs | 10 doses over 3 weeks | - | 45% | [6] |
| LPD (DOTAP liposomes, protamine, DNA) | Single dose | Increasing DNA to 100 µ g/mouse resulted in toxicity and death. | Not specified | [7] |
Subcutaneous (SC) Administration
Subcutaneous injection is commonly used for vaccine delivery as it allows for sustained release of the formulation and efficient targeting of draining lymph nodes, where immune responses are initiated.
Table 4: Biodistribution of Liposomal Formulations Following Subcutaneous Administration in Mice
| Formulation | Time Post-Injection | Tissue/Fluid | % Injected Dose (mean ± SD) | Reference |
| Small (80-90 nm) PEGylated liposomes | 12-24 hours | Blood | Up to 30% | [8] |
| Small (80-90 nm) conventional liposomes | 12-24 hours | Blood | ~7.5% | [8] |
Intramuscular (IM) Administration
Intramuscular injection is another standard route for vaccination, creating a depot at the injection site for gradual release and uptake by antigen-presenting cells.[9]
Intranasal (IN) Administration
Intranasal delivery offers a non-invasive approach for targeting the respiratory tract and the brain, bypassing the blood-brain barrier.[10][11] It is particularly relevant for vaccines against respiratory pathogens.
Experimental Protocols
Protocol 1: Preparation of R-DOTAP Liposomes by Thin-Film Hydration
This protocol describes a widely used method for preparing cationic liposomes.
Materials:
-
R-DOTAP chloride
-
Helper lipid (e.g., cholesterol or DOPE)
-
Organic solvent (e.g., chloroform)
-
Round-bottom flask
-
Rotary evaporator
-
High-vacuum pump
-
Aqueous buffer (e.g., sterile nuclease-free water, HEPES-buffered saline (HBS))
-
Extruder and polycarbonate membranes (optional)
Procedure:
-
Lipid Film Formation: a. Dissolve R-DOTAP and a helper lipid (e.g., a 1:1 molar ratio of R-DOTAP:cholesterol) in chloroform (B151607) in a round-bottom flask. b. Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure. This should be done at a temperature above the lipid's transition temperature to form a thin, uniform lipid film. c. For complete removal of residual solvent, dry the lipid film under a high vacuum for at least 1-2 hours.[12]
-
Hydration: a. Hydrate the lipid film with a pre-warmed aqueous buffer.[12] b. Agitate the flask by vortexing or gentle shaking to fully suspend the lipid film, which will form a milky suspension of multilamellar vesicles (MLVs).[12]
-
Sizing (Optional but Recommended): a. To achieve unilamellar vesicles with a defined size, the MLV suspension can be extruded.[12] b. Pass the MLV suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) multiple times using an extruder.
Protocol 2: In Vivo Administration in Mice
General Considerations:
-
All animal experiments must be conducted in accordance with institutional guidelines and approved animal care and use protocols.
-
Use sterile techniques and materials for all injections.
-
The volume of injection should be appropriate for the size of the animal and the administration route.
4.2.1. Intravenous (IV) Injection (Tail Vein):
-
Dilute the R-DOTAP formulation in sterile saline to the desired concentration. A final volume of 50-100 µL is common for mice.[4][13]
-
Load the solution into a syringe with an appropriate needle size (e.g., 27 G).[13]
-
Warm the mouse's tail to dilate the lateral tail veins.
-
Inject the formulation slowly into one of the lateral tail veins.
4.2.2. Subcutaneous (SC) Injection:
-
Prepare the R-DOTAP formulation in a suitable buffer (e.g., PBS or 280 mM sucrose).[2]
-
A typical injection volume for mice is 100 µL, which can be delivered as a single injection or split into two sites (e.g., 50 µL in each rear footpad).[2]
-
Lift the loose skin on the back of the neck or flank to form a tent.
-
Insert the needle at the base of the tent and inject the formulation.
4.2.3. Intramuscular (IM) Injection:
-
Prepare the R-DOTAP vaccine formulation as described for SC injection.
-
A common injection volume for mice is 50 µL into the thigh muscle of the hind limb.[14]
-
Anesthetize the mouse as required by the protocol.
-
Insert the needle into the quadriceps muscle and inject the formulation.
4.2.4. Intranasal (IN) Administration:
-
Anesthetize the mouse lightly.
-
Hold the mouse in a supine position.
-
Carefully pipette a small volume (e.g., 10-20 µL) of the R-DOTAP formulation into one nostril, allowing the mouse to inhale the droplets.
-
Alternate between nostrils until the full dose is administered.
Protocol 3: Assessment of In Vivo Efficacy and Biodistribution
4.3.1. Biodistribution Analysis:
-
At predetermined time points after administration, euthanize the mice.
-
Perfuse the circulatory system with saline to remove blood from the organs.
-
Carefully dissect the organs of interest (e.g., lung, liver, spleen, kidney, heart, tumor).
-
Homogenize the tissues.
-
If using a fluorescently or radioactively labeled formulation, quantify the signal in the tissue homogenates using an appropriate reader.[4]
4.3.2. Assessment of Immune Response (for vaccine formulations):
-
Harvest spleens and/or lymph nodes from immunized mice.
-
Prepare single-cell suspensions.
-
Re-stimulate the cells in vitro with the specific antigen.
-
Analyze the production of cytokines (e.g., IFN-γ, IL-4) by ELISpot or intracellular cytokine staining followed by flow cytometry.[14]
Visualizing Key Processes
R-DOTAP Signaling Pathway
R-DOTAP formulations are recognized by antigen-presenting cells (APCs), such as dendritic cells. The cationic lipid facilitates the uptake of the formulation and its cargo. R-DOTAP is known to stimulate endosomal Toll-like receptors (TLRs), specifically TLR7 and TLR9, leading to the activation of downstream signaling pathways that result in the production of type I interferons (IFN) and other pro-inflammatory cytokines.[2][15] This activation is crucial for the adjuvant effect of R-DOTAP, promoting a robust adaptive immune response.
Caption: R-DOTAP signaling pathway in an antigen-presenting cell.
Experimental Workflow for In Vivo Studies
The following diagram outlines a typical workflow for conducting in vivo studies with R-DOTAP formulations, from preparation to data analysis.
Caption: General experimental workflow for in vivo studies.
References
- 1. Enantiospecific adjuvant activity of cationic lipid DOTAP in cancer vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. archives.ijper.org [archives.ijper.org]
- 4. In vitro and in vivo effects of polyethylene glycol (PEG)-modified lipid in DOTAP/cholesterol-mediated gene transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of sterol derivatives in cationic liposomes on biodistribution and gene-knockdown in the lungs of mice systemically injected with siRNA lipoplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multi-Dose Intravenous Administration of Neutral and Cationic Liposomes in Mice: An Extensive Toxicity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo gene transfer via intravenous administration of cationic lipid-protamine-DNA (LPD) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Subcutaneous administration of liposomes: a comparison with the intravenous and intraperitoneal routes of injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vaccine approaches for antigen capture by liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intranasal delivery of chitosan-siRNA nanoparticle formulation to the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intranasal Delivery of Nanoformulations: A Potential Way of Treatment for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdsbiotech.com [pdsbiotech.com]
- 15. R-DOTAP Cationic Lipid Nanoparticles Outperform Squalene-Based Adjuvant Systems in Elicitation of CD4 T Cells after Recombinant Influenza Hemagglutinin Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for R-Dotap-Mediated mRNA Delivery in Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-Dotap, the R-enantiomer of the cationic lipid DOTAP (1,2-dioleoyl-3-trimethylammonium-propane), is a highly efficient reagent for the delivery of messenger RNA (mRNA) into eukaryotic cells in vitro. Its chiral structure has been shown to influence transfection efficiency, with the R-enantiomer demonstrating superior performance compared to the racemic mixture or the S-enantiomer for siRNA delivery, a finding that is suggestive of its potential for enhanced mRNA delivery as well.[1][2] This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in successfully utilizing R-Dotap for their in vitro mRNA transfection needs.
R-Dotap forms liposomes that can encapsulate and condense negatively charged mRNA molecules, creating lipoplexes. These positively charged complexes interact with the negatively charged cell membrane, facilitating cellular uptake. While the precise mechanisms are still under investigation, evidence suggests that R-Dotap lipoplexes are internalized primarily through lipid raft/caveolae-mediated endocytosis, which can lead to more efficient endosomal escape and subsequent translation of the mRNA in the cytoplasm.[1][2]
In addition to its role as a delivery vehicle, R-Dotap has been shown to possess immunostimulatory properties, particularly in the context of in vivo applications, through the activation of Toll-like receptor (TLR) signaling pathways (TLR7 and TLR9) and the induction of type I interferons.[3][4][5] While these effects are most pronounced in immune cells, researchers should be aware of the potential for innate immune pathway activation in other cell types in vitro, depending on the specific cell line and its expression of pattern recognition receptors.
Data Presentation
The following tables summarize quantitative data on transfection efficiency and cell viability using DOTAP-based formulations for mRNA delivery in various cell lines. While much of the available detailed quantitative data has been generated with racemic DOTAP, the superior performance of R-Dotap in siRNA delivery suggests these values can be considered a baseline, with the potential for improved outcomes when using the pure R-enantiomer.[1][2]
Table 1: Transfection Efficiency of DOTAP-based Formulations for mRNA Delivery
| Cell Line | Formulation | mRNA Cargo | Transfection Efficiency | Reference |
| SK-OV-3 | DOTAP/Cholesterol (1:3 molar ratio) | GFP-expressing mRNA | ~49.4% GFP positive cells | [6] |
| HEK293T | DOTAP/DOPE/Cholesterol | EGFP-encoding mRNA | High | [7][8] |
| DC2.4 | DOTAP/DOPE/Cholesterol | EGFP-encoding mRNA | High | [7][8] |
| HeLa | DOTAP/DOPE/Cholesterol | Luciferase mRNA | High (comparable to Lipofectamine® 2000) | |
| A549 | DOTAP/DOPE/Cholesterol | Luciferase mRNA | High (comparable to Lipofectamine® 2000) | |
| Caco-2 | DOTAP-based LNPs | Luciferase mRNA | High | [9] |
Table 2: Cell Viability Following Transfection with DOTAP-based Formulations
| Cell Line | Formulation | Concentration | Cell Viability | Reference |
| SK-OV-3 | DOTAP/Cholesterol (varying ratios) | 31.25 - 125 µM | Dose-dependent decrease with higher DOTAP concentration | [6] |
| HepG2 | DOTAP-liposomes | Increasing concentrations | Dose-dependent cytotoxicity | [10] |
| CaSki | DOTAP | 10 µM | High viability | [11] |
| CaSki | DOTAP | 40 µM | Slight toxic effects | [11] |
| MCF-7 | R-, S-, and racemic DOTAP/Cholesterol | Not specified | No significant cytotoxicity observed | [2] |
Mandatory Visualizations
Caption: Experimental workflow for R-Dotap mediated mRNA transfection.
Caption: Cellular uptake and potential signaling pathways of R-Dotap/mRNA lipoplexes.
Experimental Protocols
Protocol 1: Preparation of R-Dotap/mRNA Lipoplexes
This protocol describes the formation of lipoplexes for the transfection of adherent or suspension cells. Optimization of the R-Dotap to mRNA ratio is recommended for each cell line and mRNA construct to achieve maximal transfection efficiency with minimal cytotoxicity.
Materials:
-
R-Dotap transfection reagent
-
Purified mRNA (OD260/280 ratio of 1.8-2.0)
-
Serum-free cell culture medium (e.g., Opti-MEM®) or a suitable buffer (e.g., HBS)
-
Sterile, nuclease-free microcentrifuge tubes or plates
Procedure:
-
Preparation of mRNA Solution:
-
Thaw the mRNA stock solution on ice.
-
In a sterile, nuclease-free tube, dilute the desired amount of mRNA (e.g., 1 µg) in serum-free medium to a final volume of 50 µL. Mix gently by pipetting.
-
-
Preparation of R-Dotap Solution:
-
Gently mix the R-Dotap reagent before use.
-
In a separate sterile, nuclease-free tube, dilute the required volume of R-Dotap reagent in serum-free medium to a final volume of 50 µL. The optimal ratio of R-Dotap to mRNA should be determined empirically, with starting ratios of 2:1 to 6:1 (µL of R-Dotap: µg of mRNA) being a good range for optimization.
-
-
Formation of Lipoplexes:
-
Add the diluted mRNA solution to the diluted R-Dotap solution.
-
Mix gently by pipetting up and down several times. Do not vortex or centrifuge.
-
Incubate the mixture at room temperature for 15-20 minutes to allow for the formation of stable lipoplexes. The solution may appear cloudy, which does not negatively impact transfection efficiency.[12]
-
Protocol 2: Transfection of Adherent Cells
This protocol is suitable for cells grown in a monolayer, such as in 6-well or 24-well plates.
Materials:
-
Adherent cells in culture
-
Complete cell culture medium (with serum)
-
Prepared R-Dotap/mRNA lipoplexes
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Cell Seeding:
-
The day before transfection, seed the cells in the desired plate format to achieve 50-70% confluency on the day of transfection.
-
-
Transfection:
-
Gently remove the culture medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add fresh, pre-warmed complete culture medium to each well.
-
Add the 100 µL of prepared R-Dotap/mRNA lipoplex solution dropwise to each well.
-
Gently rock the plate to ensure even distribution of the lipoplexes.
-
-
Incubation and Analysis:
-
Incubate the cells at 37°C in a CO2 incubator for the desired period (typically 24-72 hours).
-
After incubation, the cells can be analyzed for protein expression (e.g., via fluorescence microscopy for GFP, luciferase assay, or Western blot) and cell viability (e.g., using an MTT or Trypan blue exclusion assay).
-
Protocol 3: Transfection of Suspension Cells
This protocol is adapted for cells grown in suspension.
Materials:
-
Suspension cells in culture
-
Complete cell culture medium (with serum)
-
Prepared R-Dotap/mRNA lipoplexes
-
Sterile centrifuge tubes
Procedure:
-
Cell Preparation:
-
On the day of transfection, count the cells and pellet the required number by centrifugation (e.g., 200 x g for 5 minutes).
-
Resuspend the cell pellet in fresh, pre-warmed complete culture medium.
-
-
Transfection:
-
Add the prepared R-Dotap/mRNA lipoplex solution to the cell suspension.
-
Gently mix and transfer the cells to a suitable culture vessel (e.g., a new flask or plate).
-
-
Incubation and Analysis:
-
Incubate the cells at 37°C in a CO2 incubator for the desired period (typically 24-72 hours).
-
After incubation, harvest the cells by centrifugation for analysis of protein expression and cell viability.
-
Optimization and Troubleshooting
-
R-Dotap to mRNA Ratio: This is a critical parameter that should be optimized for each cell line. A titration of the R-Dotap amount for a fixed amount of mRNA is recommended.
-
Cell Density: Transfection efficiency is often optimal when cells are actively dividing. Ensure a consistent and appropriate cell density at the time of transfection.
-
Presence of Serum: While DOTAP-based reagents can transfect in the presence of serum, forming the lipoplexes in a serum-free medium is crucial.[12] For sensitive cell lines, a medium change to fresh, complete medium can be performed 4-6 hours post-transfection.
-
Toxicity: If significant cell death is observed, consider reducing the concentration of the lipoplexes, the incubation time, or optimizing the R-Dotap to mRNA ratio.
-
Low Transfection Efficiency: Ensure the mRNA is of high quality and free of contaminants. Optimize the R-Dotap to mRNA ratio and cell density. Confirm that the chosen cell line is amenable to lipid-based transfection.
Conclusion
R-Dotap is a potent and effective reagent for the in vitro delivery of mRNA. Its enantiomerically pure form offers the potential for improved transfection efficiency over racemic DOTAP. By following the provided protocols and optimizing the experimental conditions for your specific cell type and application, you can achieve reliable and high-level expression of your target protein. For advanced applications, particularly in immunology, the immunostimulatory properties of R-Dotap may provide additional benefits.
References
- 1. Differential efficacy of DOTAP enantiomers for siRNA delivery in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential efficacy of DOTAP enantiomers for siRNA delivery in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. R-DOTAP Cationic Lipid Nanoparticles Outperform Squalene-Based Adjuvant Systems in Elicitation of CD4 T Cells after Recombinant Influenza Hemagglutinin Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdsbiotech.com [pdsbiotech.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of DOTAP/chol Cationic Lipid Nanoparticles for mRNA, pDNA, and Oligonucleotide Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 10. Cargo-Free Nanoparticles Containing Cationic Lipids Induce Reactive Oxygen Species and Cell Death in HepG2 Cells [jstage.jst.go.jp]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Troubleshooting low transfection efficiency with R-Dotap
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low transfection efficiency using R-Dotap.
Frequently Asked Questions (FAQs)
Q1: What is R-Dotap and how does it work for transfection?
R-Dotap (1,2-dioleoyl-3-trimethylammonium-propane, R-enantiomer) is a cationic lipid that is used to form lipid nanoparticles (LNPs) or lipoplexes for the delivery of negatively charged nucleic acids (like DNA and RNA) into eukaryotic cells.[1][2] The positively charged headgroup of the R-Dotap molecule interacts electrostatically with the negatively charged phosphate (B84403) backbone of the nucleic acid, forming a stable complex. This lipoplex, with a net positive charge, can then interact with and fuse with the negatively charged cell membrane, facilitating the entry of the nucleic acid into the cell, primarily through endocytosis.[2] For successful transfection, the nucleic acid must then escape the endosome to become active in the cytoplasm (for RNA) or enter the nucleus (for DNA).[2]
Q2: Why is the "R" enantiomer of Dotap specified?
Studies have shown that the stereochemistry of Dotap can influence transfection efficiency. The R-enantiomer of Dotap has been found to perform better than the S-enantiomer or the racemic mixture in certain conditions, particularly at lower siRNA concentrations.[1] This improved performance may be related to differences in lipid packing and the endocytic pathways utilized by the lipoplexes.[1]
Q3: What are the critical factors influencing R-Dotap transfection efficiency?
Several factors can significantly impact the success of your R-Dotap transfection experiments. These include:
-
Cell Health and Confluency: Cells should be healthy, actively dividing, and at an optimal confluency (typically 60-80%) at the time of transfection.[3][4][5][6]
-
Nucleic Acid Quality and Quantity: High-purity nucleic acid (free of contaminants like endotoxins) is essential.[3][7][8] The optimal amount of nucleic acid needs to be determined for each cell type and experiment.[7]
-
R-Dotap to Nucleic Acid Ratio: The ratio of cationic lipid to nucleic acid is a critical parameter that needs to be optimized to ensure efficient complex formation and delivery.[3][9]
-
Presence of Serum: While R-Dotap can be effective in the presence of serum, complex formation is typically inhibited by it. Therefore, it is recommended to form the lipoplexes in a serum-free medium.[3][7][10]
-
Incubation Time: The duration of cell exposure to the transfection complex can be optimized for maximal efficiency and minimal toxicity.[7]
Troubleshooting Guide for Low Transfection Efficiency
This guide addresses common issues encountered during R-Dotap transfection and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Transfection Efficiency | Poor Cell Health | Ensure cells are healthy, actively dividing, and free from contamination (e.g., mycoplasma).[3][4] Use cells with a low passage number.[6] |
| Suboptimal Cell Confluency | Plate cells to reach 60-80% confluency at the time of transfection.[4][6] This may need optimization for your specific cell line. | |
| Poor Nucleic Acid Quality | Use highly purified, endotoxin-free nucleic acid with an OD260/280 ratio of 1.8-2.0.[7] Verify nucleic acid integrity via gel electrophoresis.[11] | |
| Incorrect R-Dotap:Nucleic Acid Ratio | Optimize the ratio by performing a titration experiment. A common starting point is a 5:1 to 10:1 ratio (µl of R-Dotap to µg of DNA/RNA).[7] | |
| Improper Complex Formation | Prepare the R-Dotap/nucleic acid complexes in a serum-free medium.[3][10] Do not vortex the complexes. Mix gently by pipetting.[3] Incubate for the recommended time (typically 10-15 minutes) at room temperature.[7] | |
| Presence of Inhibitors | Avoid using antibiotics in the medium during transfection.[11] Ensure the nucleic acid solution is free from contaminants like cesium chloride.[3][7] | |
| Incorrect Incubation Time | Optimize the incubation time of the complexes with the cells. A range of 3 to 10 hours is a good starting point, but this can be extended up to 72 hours for some cell types.[7] | |
| High Cell Toxicity/Death | Excessive R-Dotap Concentration | Reduce the amount of R-Dotap used in the transfection. High concentrations of cationic lipids can be toxic to cells.[12] |
| High Nucleic Acid Concentration | An excessive amount of foreign nucleic acid can induce a cellular stress response and lead to cell death.[13] Try reducing the amount of DNA/RNA. | |
| Poor Cell Health Prior to Transfection | Only use healthy, actively growing cells for transfection experiments.[5] | |
| Prolonged Exposure to Complexes | Reduce the incubation time of the transfection complexes with the cells.[13] | |
| Inconsistent Results | Variable Cell Confluency | Ensure consistent cell plating density and confluency for each experiment. |
| Changes in Cell Culture Conditions | Maintain consistent cell culture conditions, including media, serum lot, and passage number. | |
| Inconsistent Reagent Preparation | Prepare fresh dilutions of R-Dotap and nucleic acid for each experiment. Mix reagents gently and consistently. |
Experimental Protocols and Data
General Protocol for R-Dotap Transfection
This is a generalized protocol that should be optimized for specific cell types and nucleic acids.
-
Cell Seeding: The day before transfection, seed cells in a multi-well plate so they reach 60-80% confluency at the time of transfection.[3]
-
Preparation of Nucleic Acid Solution: Dilute the desired amount of nucleic acid into a serum-free medium or HBS buffer (20 mM HEPES, 150 mM NaCl, pH 7.4).[14]
-
Preparation of R-Dotap Solution: In a separate tube, dilute the required amount of R-Dotap into a serum-free medium.
-
Formation of Lipoplexes: Add the diluted nucleic acid to the diluted R-Dotap solution and mix gently by pipetting. Do not vortex.[3]
-
Incubation: Incubate the mixture at room temperature for 10-15 minutes to allow for the formation of lipoplexes.[7]
-
Transfection: Add the lipoplex mixture drop-wise to the cells in their culture medium (which can contain serum). Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for the desired period (e.g., 24-72 hours).
-
Analysis: Assay for gene expression or knockdown.
Quantitative Data Summary
The following table summarizes findings on the efficiency of R-Dotap compared to other lipids.
| Comparison | Cell Line | Nucleic Acid | Key Finding | Reference |
| R-Dotap vs. S-Dotap and Racemic Dotap | MCF-7 | siRNA | At a low siRNA concentration (10 nM), R-Dotap lipoplexes showed significantly higher target gene silencing (~50%) compared to S- and racemic formulations, which showed little to no effect.[1] | [1] |
| DOTAP/Cholesterol LNP Optimization | SK-OV-3 | mRNA | A 1:3 molar ratio of DOTAP to cholesterol in non-PEGylated lipid nanoparticles showed the highest mRNA transfection efficiency.[12] | [12] |
Visualizations
R-Dotap Transfection Workflow
Caption: A step-by-step workflow for a typical R-Dotap transfection experiment.
Mechanism of Cationic Liposome-Mediated Transfection
Caption: The process of nucleic acid delivery into a cell using R-Dotap.
References
- 1. Differential efficacy of DOTAP enantiomers for siRNA delivery in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. carlroth.com [carlroth.com]
- 4. Troubleshooting Low Transfection Rates in Primary Cells [synapse.patsnap.com]
- 5. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - US [thermofisher.com]
- 6. What factors affect transfection efficiency? | AAT Bioquest [aatbio.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. biotage.com [biotage.com]
- 9. biontex.com [biontex.com]
- 10. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 11. genscript.com [genscript.com]
- 12. Optimization of DOTAP/chol Cationic Lipid Nanoparticles for mRNA, pDNA, and Oligonucleotide Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. yeasenbio.com [yeasenbio.com]
- 14. biocompare.com [biocompare.com]
R-Dotap Cytotoxicity Assay Technical Support Center
Welcome to the technical support center for the R-Dotap cytotoxicity assay. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the use of R-Dotap in cytotoxicity studies across various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is R-Dotap and why is it used in cytotoxicity assays?
R-Dotap (1,2-dioleoyl-3-trimethylammonium-propane, (R)-enantiomer) is a cationic lipid. While it is widely recognized for its use as a transfection reagent and a vaccine adjuvant, its inherent cationic nature can also induce cytotoxicity, particularly at higher concentrations.[1] Understanding the cytotoxic profile of R-Dotap is crucial when it is used as a delivery vehicle for therapeutic agents, as its own toxicity can confound the interpretation of the results. Additionally, the cytotoxic properties of cationic lipids themselves are a subject of research in areas such as anticancer therapies.
Q2: What is the general mechanism of R-Dotap induced cytotoxicity?
The primary mechanism of cytotoxicity for cationic lipids like R-Dotap involves their interaction with the negatively charged cell membrane. This can lead to membrane destabilization, increased permeability, and ultimately cell death.[2] Furthermore, studies have shown that cationic lipids can induce the production of reactive oxygen species (ROS), leading to oxidative stress and triggering apoptotic pathways.[3][4]
Q3: Is there a difference in cytotoxicity between the R- and S-enantiomers of Dotap?
Research into the enantiospecific activities of Dotap has primarily focused on its role as a vaccine adjuvant, where the R-enantiomer has been shown to be more effective at stimulating an immune response.[5] While there is less direct comparative data on the cytotoxicity of the individual enantiomers, the distinct biological activities suggest that there could be differences in their cytotoxic profiles as well. It is therefore recommended to empirically determine the cytotoxicity of the specific enantiomer being used in your experiments.
Q4: What are some common readouts to measure R-Dotap induced cytotoxicity?
Commonly used assays to quantify cytotoxicity include:
-
Metabolic Assays (e.g., MTT, MTS, WST-8): These colorimetric assays measure the metabolic activity of viable cells.
-
Membrane Integrity Assays (e.g., LDH release, Trypan Blue exclusion): These assays detect damage to the cell membrane.
-
Apoptosis Assays (e.g., Annexin V/Propidium Iodide staining, Caspase activity assays): These methods identify cells undergoing programmed cell death.
Data Presentation: R-Dotap and Dotap Cytotoxicity
The following table summarizes available quantitative data on the cytotoxicity of Dotap in various cell lines. It is important to note that most of the available data is for the racemic mixture of Dotap, and IC50 values can vary significantly depending on the cell line, assay method, and experimental conditions.
| Cell Line | Assay | Compound | IC50 Value / Observation |
| J774A.1 (macrophages) | MTT | Dotap | 8.1 ± 0.37 µg/mL |
| CaSki (cervical cancer) | Various | Dotap | Slight toxicity observed at 40 µM.[1] |
| SK-OV-3 (ovarian cancer) | MTT | Dotap | Cytotoxicity increases with higher Dotap concentration.[6] |
| NCI-H460 (lung cancer) | MTT | Cationic lipid with quaternary ammonium (B1175870) headgroup (similar to Dotap) | IC50 of 159.4 µg/mL.[3] |
| Rainbow Trout Gill Cells | Not specified | DOPE:DOTAP (1:1) | Viability below 10% at concentrations higher than 100 µg/mL.[7] |
| EPC (Epithelioma papulosum cyprini) | Not specified | DOPE:DOTAP (1:1 and 3:1) | Highly cytotoxic at 600 and 1000 µg/mL.[7] |
Note: The presented data is for informational purposes and direct comparison between studies may not be appropriate due to differing methodologies.
Experimental Protocols
Protocol 1: R-Dotap Cytotoxicity Assessment using MTT Assay
This protocol provides a general guideline for assessing the cytotoxicity of R-Dotap in an adherent cell line using a standard MTT assay.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
R-Dotap solution (stock concentration to be determined based on solubility)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of R-Dotap in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of R-Dotap.
-
Include wells with untreated cells (medium only) as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells by pipetting up and down.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the R-Dotap concentration and determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Troubleshooting Guides
Issue 1: High Variability in Absorbance Readings Between Replicate Wells
-
Possible Cause: Uneven cell seeding.
-
Solution: Ensure a homogenous single-cell suspension before plating. After seeding, visually inspect the plate under a microscope to confirm even cell distribution.
-
-
Possible Cause: Pipetting errors during reagent addition.
-
Solution: Use calibrated pipettes and be consistent with pipetting technique. When adding reagents, avoid touching the bottom of the well to prevent cell detachment.
-
-
Possible Cause: Presence of air bubbles in the wells.
-
Solution: Be careful not to introduce air bubbles during pipetting. If bubbles are present, they can be removed with a sterile needle or by gently tapping the plate.[8]
-
Issue 2: High Background Signal in Control Wells
-
Possible Cause: Contamination of cell culture.
-
Solution: Regularly check cultures for microbial contamination. Use aseptic techniques and sterile reagents.
-
-
Possible Cause: High spontaneous cell death in control wells.
-
Solution: Ensure cells are healthy and in the logarithmic growth phase. Avoid over-confluency. Optimize cell seeding density.
-
-
Possible Cause: Interference from phenol (B47542) red in the culture medium.
-
Solution: Consider using a phenol red-free medium for the assay, especially for colorimetric readouts.
-
Issue 3: Unexpectedly Low Cytotoxicity at High R-Dotap Concentrations
-
Possible Cause: R-Dotap precipitation in the culture medium.
-
Solution: Check the solubility of R-Dotap in your culture medium. Prepare fresh dilutions for each experiment. Visually inspect the treatment medium for any signs of precipitation.
-
-
Possible Cause: Suboptimal incubation time.
-
Solution: The cytotoxic effects of R-Dotap may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
-
-
Possible Cause: Cell line is resistant to R-Dotap-induced cytotoxicity.
-
Solution: Confirm the sensitivity of your cell line to other known cytotoxic agents. Consider testing R-Dotap on a different cell line known to be more sensitive.
-
Issue 4: Discrepancies Between Different Cytotoxicity Assays
-
Possible Cause: Different assays measure different aspects of cell death.
-
Solution: An MTT assay measures metabolic activity, which may not always directly correlate with membrane integrity (LDH assay) or apoptosis (Annexin V staining). It is often beneficial to use multiple assays to get a comprehensive understanding of the cytotoxic mechanism.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing R-Dotap cytotoxicity.
Caption: Proposed signaling pathways of R-Dotap cytotoxicity.
This technical support center provides a foundational understanding of the R-Dotap cytotoxicity assay. For further in-depth information, it is recommended to consult the primary scientific literature.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Correlation of the cytotoxic effects of cationic lipids with their headgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overproduction of reactive oxygen species - obligatory or not for induction of apoptosis by anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of DOTAP/chol Cationic Lipid Nanoparticles for mRNA, pDNA, and Oligonucleotide Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Understanding and improving assays for cytotoxicity of nanoparticles: what really matters? - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03849J [pubs.rsc.org]
Technical Support Center: R-Dotap Nanoparticle Solutions
Welcome to the technical support center for R-Dotap nanoparticle formulations. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to nanoparticle aggregation in solution.
Frequently Asked Questions (FAQs)
Q1: What is R-Dotap and why are my nanoparticles aggregating?
R-Dotap (1,2-dioleoyl-3-trimethylammonium-propane, R-enantiomer) is a cationic lipid widely used to formulate lipid nanoparticles (LNPs) for the delivery of negatively charged molecules like mRNA, siRNA, and DNA.[1][2][3][4] Aggregation is a common issue with cationic nanoparticles and typically occurs due to an imbalance of repulsive and attractive forces between particles in solution.
The primary cause of aggregation is the neutralization of the nanoparticle's positive surface charge. This charge creates electrostatic repulsion, which keeps the particles separated. When this charge is screened or neutralized by negative ions in the solution (e.g., salts, proteins in serum), the repulsive forces weaken, and the particles clump together due to van der Waals attraction.[5]
Q2: What is Zeta Potential and why is it critical for stability?
Zeta potential is a measure of the magnitude of the electrostatic charge at the surface of a nanoparticle.[6][7][8] It is a key indicator of the stability of a colloidal dispersion. For R-Dotap nanoparticles, a sufficiently high positive zeta potential (typically > +30 mV) indicates strong electrostatic repulsion between particles, leading to a stable, non-aggregated suspension. A low or near-zero zeta potential suggests that the particles are likely to aggregate. Zeta potential is highly dependent on the solution's pH and ionic strength.[6][8]
Q3: How can I prevent aggregation of my R-Dotap nanoparticles?
Preventing aggregation involves controlling the formulation and the solution environment. The two primary strategies are:
-
Electrostatic Stabilization: Maintaining a high surface charge to ensure strong repulsion. This is achieved by controlling the pH and, most importantly, keeping the ionic strength (salt concentration) low.[9][10]
-
Steric Stabilization: Incorporating molecules that create a physical, protective barrier around the nanoparticle. The most common method is PEGylation, which involves adding PEG-conjugated lipids (e.g., DSPE-PEG) to the formulation.[11][12][13] These PEG chains extend from the surface, preventing particles from getting close enough to aggregate.[11][13]
Q4: What is the role of "helper lipids" in my formulation?
Helper lipids, such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) or cholesterol, are neutral lipids included in the formulation to improve the overall stability and functionality of the nanoparticle.[1][14][15]
-
Cholesterol increases the rigidity and stability of the lipid bilayer, reducing drug leakage and improving stability in biological fluids.[14][16]
-
DOPE has a tendency to form non-bilayer structures, which can facilitate the endosomal escape of the nanoparticle's cargo inside the cell.[15]
-
Recent studies have also shown that partially replacing helper lipids with additional cationic lipids can enhance structural stability.[17]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Immediate Aggregation After Formulation | 1. High Ionic Strength Buffer: The buffer used for hydration or dilution contains excessive salt (e.g., PBS), which neutralizes the nanoparticle surface charge.[5] 2. Incorrect pH: The solution pH is near the isoelectric point, minimizing surface charge and electrostatic repulsion.[18] 3. Suboptimal Lipid Ratio: Insufficient cationic lipid (R-Dotap) or absence of stabilizing helper lipids. | 1. Use Low Ionic Strength Buffers: Hydrate and dilute nanoparticles in low salt buffers (e.g., 20 mM HEPES, 10 mM Tris) or sterile, nuclease-free water.[19] Avoid PBS for initial formulation and storage. 2. Adjust pH: Ensure the buffer pH is far from the isoelectric point to maximize particle charge. For cationic lipids, a slightly acidic to neutral pH (e.g., pH 4.0-7.4) is often used.[20] 3. Optimize Formulation: Ensure an adequate molar ratio of R-Dotap. Incorporate helper lipids like cholesterol for membrane stability.[14] |
| Aggregation During Storage | 1. Inappropriate Storage Temperature: High temperatures can increase particle kinetic energy, leading to more frequent collisions and aggregation.[21] 2. Degradation of Lipids: Chemical instability over time can alter the nanoparticle structure. 3. Insufficient Stabilization: The initial formulation lacks sufficient electrostatic or steric protection for long-term stability. | 1. Store at 4°C: For short- to medium-term storage, refrigeration at 4°C is generally recommended.[21] For long-term storage, consider lyophilization or storage at -20°C or -80°C, though freeze-thaw cycles can also induce aggregation if not optimized with cryoprotectants. 2. Incorporate Steric Stabilizers: Add a PEG-lipid (e.g., DSPE-PEG2000) at 1-5 mol% to the formulation to provide a protective steric barrier, which significantly enhances long-term stability.[1][11][13] |
| Aggregation Upon Mixing with Cell Culture Media or Biological Fluids | 1. High Ionic Strength of Media: Cell culture media (e.g., DMEM, RPMI) are high-salt physiological buffers that screen surface charge.[5] 2. Protein Adsorption: Negatively charged proteins in serum (e.g., albumin) bind to the cationic nanoparticle surface, neutralizing the charge and causing aggregation.[1] | 1. Add PEG-Lipids: This is the most effective strategy. The PEG layer provides a "stealth" coating that shields the nanoparticle from both salts and protein binding, dramatically improving stability in biological fluids.[12][16] 2. Optimize Dosing Protocol: Add the nanoparticle solution to the cell culture media dropwise while gently swirling the plate to allow for rapid dispersion and minimize localized high concentrations. 3. Work Quickly: Minimize the incubation time of nanoparticles in serum-containing media before they reach the target cells. |
Data Presentation: Impact of Formulation on Stability
The following tables summarize how different formulation components and conditions affect the stability of R-Dotap nanoparticles.
Table 1: Effect of Helper Lipids and PEGylation on Nanoparticle Properties
| Formulation (Molar Ratio) | Avg. Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Stability in PBS (150 mM NaCl) |
| R-Dotap (100%) | 250 | 0.45 | +55 | Unstable (Aggregates) |
| R-Dotap / Cholesterol (1:1) | 180 | 0.22 | +48 | Unstable (Aggregates)[14] |
| R-Dotap / DOPE (1:1) | 150 | 0.18 | +45 | Moderately Stable |
| R-Dotap / Cholesterol / DSPE-PEG (1:1:0.05) | 120 | 0.15 | +25 | Stable[13][22] |
Data are representative examples compiled from typical results in the literature.
Table 2: Effect of Storage Conditions on Nanoparticle Size
| Formulation | Storage Buffer | Storage Temp. | Avg. Size Day 0 (nm) | Avg. Size Day 30 (nm) |
| R-Dotap / Cholesterol | 10 mM HEPES | 25°C | 180 | >1000 (Aggregated) |
| R-Dotap / Cholesterol | 10 mM HEPES | 4°C | 180 | 250 |
| R-Dotap / Chol / PEG | 10 mM HEPES | 4°C | 120 | 125 |
| R-Dotap / Chol / PEG | PBS (150 mM NaCl) | 4°C | 120 | 130 |
Data are representative examples. Stability is significantly enhanced by PEGylation and proper storage temperature.
Experimental Protocols & Visualizations
Protocol 1: Formulation of Stabilized R-Dotap Nanoparticles
This protocol describes the thin-film hydration method to produce R-Dotap nanoparticles stabilized with cholesterol and a PEG-lipid.
Methodology:
-
Lipid Preparation: In a round-bottom flask, dissolve R-Dotap, Cholesterol, and DSPE-PEG2000 (e.g., in a 50:48:2 molar ratio) in a chloroform/methanol solvent mixture.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall. Further dry the film under high vacuum for at least 1 hour to remove residual solvent.
-
Hydration: Hydrate the lipid film with a low ionic strength aqueous buffer (e.g., 20 mM HEPES, pH 7.4) by vortexing. The total lipid concentration is typically 1-5 mg/mL. This results in the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Homogenization): To create small, unilamellar nanoparticles, the MLV suspension must be downsized. This can be done by:
-
Sonication: Use a probe or bath sonicator until the solution becomes translucent.[23]
-
Extrusion: Repeatedly pass the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder. This method provides better size control and lower polydispersity.
-
-
Characterization: Analyze the final nanoparticle solution for size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
Caption: Workflow for R-Dotap nanoparticle formulation.
Protocol 2: Measurement of Zeta Potential
Zeta potential is measured using an instrument based on electrophoretic light scattering (ELS).[7][24]
Methodology:
-
Sample Preparation: Dilute a small aliquot of the nanoparticle suspension in an appropriate dispersant (typically 10 mM NaCl or filtered, deionized water) to a suitable concentration for measurement (instrument-dependent, often in the µg/mL range). It is crucial to report the exact composition of the dispersant, as it directly affects the zeta potential.[6]
-
Instrument Setup:
-
Select a disposable folded capillary cell (DTS1070 or similar).
-
Rinse the cell with the dispersant first, then with the diluted sample.
-
Fill the cell with the diluted sample, ensuring no air bubbles are present, especially near the electrodes.[25]
-
Place the cell in the instrument's measurement chamber.
-
-
Measurement:
-
Set the measurement temperature (e.g., 25°C) and allow for thermal equilibration (typically 2 minutes).[6][24]
-
Input the correct dispersant parameters (viscosity, dielectric constant). For aqueous solutions, the Smoluchowski model is typically appropriate.[24]
-
Perform at least three consecutive runs to ensure the repeatability of the measurement.[6]
-
-
Data Analysis: The instrument software will calculate the mean zeta potential and standard deviation from the measured electrophoretic mobility. A stable cationic nanoparticle formulation should exhibit a zeta potential greater than +30 mV in a low ionic strength medium.
Caption: Mechanisms of nanoparticle stabilization.
Logical Troubleshooting Workflow
Use the following decision tree to diagnose and solve aggregation issues.
Caption: Troubleshooting decision tree for aggregation.
References
- 1. biochempeg.com [biochempeg.com]
- 2. WO2019077053A1 - Preparation and storage of liposomal rna formulations suitable for therapy - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. R-DOTAP Cationic Lipid Nanoparticles Outperform Squalene-Based Adjuvant Systems in Elicitation of CD4 T Cells after Recombinant Influenza Hemagglutinin Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of ionic strength and presence of serum on lipoplexes structure monitorized by FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Measuring Zeta Potential of Nanoparticles: Version 1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Influence of lipid composition and ionic strength on the physical stability of liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influence of lipid composition and ionic strength on the physical stability of liposomes. | Semantic Scholar [semanticscholar.org]
- 11. PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Influence of Polyethylene Glycol Density and Surface Lipid on Pharmacokinetics and Biodistribution of Lipid-Calcium-Phosphate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Optimization of DOTAP/chol Cationic Lipid Nanoparticles for mRNA, pDNA, and Oligonucleotide Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Helper Lipids Accelerate the Mass Transfer of Cationic Lipid Nanoparticles Resulting in an Efficient Gene Delivery - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 16. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo [mdpi.com]
- 17. Replacing Helper Lipids With Cationic Lipids Enhances mRNA Lipid Nanoparticles Stability in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. researchgate.net [researchgate.net]
- 21. Liposome nano‐formulation with cationic polar lipid DOTAP and cholesterol as a suitable pH‐responsive carrier for molecular therapeutic drug (all‐trans retinoic acid) delivery to lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. avantiresearch.com [avantiresearch.com]
- 24. scispace.com [scispace.com]
- 25. youtube.com [youtube.com]
Technical Support Center: Optimizing R-Dotap for In Vivo Nucleic Acid Delivery
Welcome to the technical support center for R-Dotap-based nucleic acid delivery. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the formulation and in vivo application of R-Dotap lipoplexes. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
What is R-Dotap and why is it used for nucleic acid delivery?
R-Dotap (1,2-dioleoyl-3-trimethylammonium-propane, R-enantiomer) is a cationic lipid that is a key component in liposomal formulations for the delivery of negatively charged nucleic acids such as siRNA, mRNA, and plasmid DNA. Its positively charged headgroup facilitates the encapsulation of nucleic acids into lipid nanoparticles (LNPs) or lipoplexes. The R-enantiomer of DOTAP has been shown to be more effective at stimulating a CD8+ anti-tumor response in vivo compared to the S-enantiomer or the racemic mixture[1]. In addition to its role as a delivery vehicle, R-Dotap also functions as an adjuvant, stimulating the innate immune system to enhance the therapeutic effect, particularly in vaccine applications[2][3][4].
How do I calculate the N/P ratio for my R-Dotap and nucleic acid formulation?
The N/P ratio represents the molar ratio of the nitrogen atoms (N) from the cationic lipid (R-Dotap) to the phosphate (B84403) groups (P) from the nucleic acid. This ratio is a critical parameter that influences the physicochemical properties and biological activity of the lipoplex, including its size, zeta potential, encapsulation efficiency, and transfection efficiency[5].
Calculation Steps:
-
Moles of R-Dotap:
-
Moles of R-Dotap = (Mass of R-Dotap (g)) / (Molecular Weight of R-Dotap (g/mol))
-
Note: The molecular weight of R-Dotap is approximately 698.54 g/mol .
-
Since R-Dotap has one nitrogen atom per molecule, the moles of nitrogen are equal to the moles of R-Dotap.
-
-
Moles of Phosphate:
-
Moles of Phosphate = (Mass of nucleic acid (g)) / (Average Molecular Weight of a nucleotide (g/mol) * Number of bases)
-
Note: The average molecular weight of a ribonucleotide is approximately 330 g/mol [6].
-
Alternatively, you can use the concentration and volume of your nucleic acid solution.
-
-
N/P Ratio:
-
N/P Ratio = (Moles of Nitrogen from R-Dotap) / (Moles of Phosphate from nucleic acid)
-
Optimizing the N/P ratio is crucial, as higher ratios can lead to increased positive charge, which may enhance interaction with negatively charged cell membranes but can also increase cytotoxicity[5]. It is recommended to test a range of N/P ratios (e.g., 3:1, 5:1, 10:1) to find the optimal balance for your specific application.
What is the role of helper lipids like cholesterol and DOPE?
Helper lipids are neutral lipids incorporated into R-Dotap formulations to improve the stability and transfection efficiency of the lipoplexes.
-
Cholesterol (Chol): As a rigid steroid molecule, cholesterol increases the stability of the lipid bilayer, making the liposomes more robust and enhancing their stability in the presence of serum[5]. This is particularly important for in vivo applications where lipoplexes are exposed to blood components. Formulations containing cholesterol have been shown to maintain their transfection efficiency in high concentrations of serum[5].
-
DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine): DOPE is a fusogenic lipid that promotes the transition from a bilayer to a hexagonal phase. This property is believed to facilitate the endosomal escape of the nucleic acid cargo into the cytoplasm, which is a critical step for its biological activity[5][7]. Lipopolyplexes containing DOPE have shown substantially higher transfection efficiency both in vitro and in vivo compared to those with non-fusogenic helper lipids[7].
The optimal ratio of R-Dotap to helper lipid is cell-type and application-specific and should be empirically determined.
How does R-Dotap activate the immune system?
R-Dotap is not an inert carrier; it possesses immunostimulatory properties, acting as an adjuvant. Cationic lipids can activate innate immune signaling pathways, primarily through Toll-like receptors (TLRs) and the NLRP3 inflammasome[2][7]. The proposed mechanism involves the following steps:
-
TLR Activation: R-Dotap can activate TLR2 and TLR4 on the surface of antigen-presenting cells (APCs) like dendritic cells and macrophages[7]. It can also activate endosomal TLRs, such as TLR7 and TLR9, which are involved in recognizing nucleic acids[8][9].
-
MyD88-Dependent Signaling: TLR activation initiates a downstream signaling cascade, predominantly through the adaptor protein MyD88[1][3][10].
-
Transcription Factor Activation: This leads to the activation of transcription factors like NF-κB (Nuclear Factor kappa B) and IRFs (Interferon Regulatory Factors)[1][3].
-
Cytokine and Interferon Production: Activated transcription factors move into the nucleus and induce the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and Type I interferons (IFN-α/β)[2][9][10].
This immune activation can enhance the overall therapeutic effect, especially in cancer immunotherapy and vaccine development.
Caption: R-Dotap Induced Immune Signaling Pathway.
Troubleshooting Guides
Problem 1: Low Transfection Efficiency In Vivo
| Possible Cause | Suggested Solution |
| Suboptimal N/P Ratio | The N/P ratio significantly affects transfection efficiency. A low ratio may result in incomplete complexation and a neutral or negative surface charge, leading to poor interaction with cell membranes. Solution: Perform a dose-response experiment by testing a range of N/P ratios (e.g., 3:1, 5:1, 10:1, 20:1) to determine the optimal ratio for your specific nucleic acid and target tissue. Characterize the zeta potential at each ratio; a positive zeta potential (e.g., +20 to +40 mV) is often desirable for cellular uptake. |
| Inadequate Formulation with Helper Lipids | The choice and ratio of helper lipids are crucial. Formulations without a fusogenic lipid like DOPE may result in endosomal entrapment of the nucleic acid. Solution: If not already included, incorporate DOPE into your formulation to facilitate endosomal escape. A common starting point is a 1:1 molar ratio of R-Dotap:DOPE. Also, ensure cholesterol is included to enhance stability in the bloodstream. Test different molar ratios of R-Dotap:Helper Lipid (e.g., 1:1, 1:2, 2:1) to optimize delivery. |
| Poor Lipoplex Stability In Vivo | Lipoplexes can aggregate in the presence of serum proteins, leading to rapid clearance from circulation and reduced accumulation at the target site[5][11][12]. Solution: Ensure your formulation includes cholesterol to increase stability. Consider PEGylation (incorporating a PEG-lipid like DSPE-PEG) to create a "stealth" liposome (B1194612) that can evade the immune system and prolong circulation time. However, be aware that high levels of PEGylation can sometimes hinder cellular uptake, so the percentage of PEG-lipid should be optimized (typically 1-5 mol%). |
| Incorrect Particle Size | The size of the lipoplex influences its biodistribution. Very large particles (>200 nm) are quickly cleared by the reticuloendothelial system (RES) in the liver and spleen. Solution: Aim for a particle size between 70-150 nm for systemic delivery. Use techniques like extrusion through polycarbonate membranes of defined pore size (e.g., 100 nm) to achieve a uniform and optimal size distribution. Monitor particle size using Dynamic Light Scattering (DLS). |
| Inefficient Biodistribution | Positively charged lipoplexes can accumulate non-specifically in the lungs immediately after intravenous injection[10]. Solution: If lung accumulation is not desired, consider adjusting the surface charge by slightly lowering the N/P ratio or through PEGylation to shield the positive charge. The route of administration can also be optimized for different target organs. |
Problem 2: High In Vivo Toxicity
| Possible Cause | Suggested Solution |
| Excessive Cationic Lipid Dose | Cationic lipids, including R-Dotap, can exhibit dose-dependent toxicity[13]. High concentrations can lead to cell membrane disruption, induction of apoptosis, and inflammatory responses[13][14]. Solution: Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your animal model. Start with a low dose and monitor for signs of toxicity (e.g., weight loss, ruffled fur, lethargy). |
| High N/P Ratio | A high N/P ratio, while potentially increasing transfection efficiency, also increases the amount of free or loosely bound cationic lipid, contributing to toxicity[15]. Solution: Optimize the N/P ratio to the lowest possible value that still provides adequate transfection efficiency. Aim for a balance between efficacy and safety. |
| Immunostimulatory Effects | The inherent adjuvant properties of R-Dotap can lead to a strong inflammatory response, which may be undesirable for some therapeutic applications. Solution: Monitor for inflammatory markers in blood samples. If excessive inflammation is observed, you may need to reduce the dose. For applications where immune stimulation is not desired, consider alternative, less immunogenic lipid formulations. |
| Rapid Clearance and Accumulation in Organs | High accumulation of lipoplexes in organs like the liver, spleen, and lungs can lead to organ-specific toxicity[16]. Solution: Modify the lipoplex surface with PEG to reduce RES uptake and alter the biodistribution profile. This can decrease accumulation in the liver and spleen, potentially reducing toxicity in these organs[11]. |
Data and Experimental Protocols
Quantitative Data Summary
The following tables summarize data from studies on DOTAP-based lipoplexes. Note that much of the available quantitative data is for racemic DOTAP, but it provides a strong starting point for optimizing R-Dotap formulations.
Table 1: Effect of DOTAP:Cholesterol Molar Ratio on mRNA Transfection (Non-PEGylated)
| DOTAP:Chol Molar Ratio | Lipid Concentration (µM) | Nucleic Acid | Cell Line | Transfection Efficiency (% GFP+ cells) | Reference |
| 2:1 | 62.5 | 1 µg mRNA | SK-OV-3 | ~35% | [17] |
| 1:1 | 62.5 | 1 µg mRNA | SK-OV-3 | ~40% | [17] |
| 1:2 | 62.5 | 1 µg mRNA | SK-OV-3 | ~45% | [17] |
| 1:3 | 62.5 | 1 µg mRNA | SK-OV-3 | ~49% | [17] |
| 1:4 | 62.5 | 1 µg mRNA | SK-OV-3 | ~42% | [17] |
Table 2: In Vitro siRNA Knockdown Efficiency of DOTAP Enantiomers
| DOTAP Form | siRNA Conc. (nM) | Charge Ratio (+/-) | Cell Line | Aromatase Silencing | Reference |
| R-DOTAP | 10 | 3 | MCF-7 | ~50% | [18] |
| S-DOTAP | 10 | 3 | MCF-7 | No significant silencing | [18] |
| Racemic DOTAP | 10 | 3 | MCF-7 | No significant silencing | [18] |
| R-DOTAP | 50 | 5 | MCF-7 | ~80% | [18] |
| S-DOTAP | 50 | 5 | MCF-7 | ~65% | [18] |
| Racemic DOTAP | 50 | 5 | MCF-7 | ~70% | [18] |
Experimental Protocols
Protocol 1: Preparation of R-Dotap Liposomes by Thin-Film Hydration
This protocol describes the preparation of R-Dotap-based liposomes, which can then be complexed with nucleic acids.
Materials:
-
R-Dotap
-
Helper lipid (e.g., Cholesterol, DOPE)
-
Aqueous buffer (e.g., sterile, nuclease-free water or PBS)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Dissolution: Dissolve R-Dotap and the chosen helper lipid(s) (e.g., R-Dotap:Cholesterol at a 1:1 molar ratio) in chloroform in a round-bottom flask[5].
-
Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set above the lipid transition temperature to evaporate the chloroform, forming a thin, uniform lipid film on the inner surface of the flask[5][19].
-
Drying: Continue to evaporate under vacuum for at least 2 hours to remove any residual solvent[5].
-
Hydration: Hydrate the lipid film by adding the aqueous buffer to the flask. Agitate the flask by vortexing or gentle shaking above the lipid transition temperature. This process forms multilamellar vesicles (MLVs)[5][19].
-
Extrusion (Sizing): To create unilamellar vesicles of a defined size, pass the MLV suspension through an extruder fitted with polycarbonate membranes (e.g., 100 nm pore size). Perform 10-20 passes to ensure a homogenous size distribution[15][20].
-
Storage: Store the resulting liposome solution at 4°C.
Protocol 2: R-Dotap/Nucleic Acid Lipoplex Formation and Characterization
Procedure:
-
Dilution: In separate sterile, nuclease-free tubes, dilute the required amount of R-Dotap liposome solution and the nucleic acid solution in a suitable buffer (e.g., 5% dextrose solution or PBS).
-
Complexation: Add the nucleic acid solution to the liposome solution dropwise while gently vortexing. The order of addition is important for proper complex formation.
-
Incubation: Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of stable lipoplexes.
-
Characterization (Optional but Recommended):
-
Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS) to confirm the size is within the desired range (e.g., 70-150 nm) and the PDI is low (<0.2) indicating a uniform population.
-
Zeta Potential: Measure the surface charge of the lipoplexes. A positive charge (e.g., +20 to +40 mV) is typically desired.
-
Gel Retardation Assay: Run the lipoplexes on an agarose (B213101) gel to confirm that the nucleic acid is fully complexed with the liposomes (no free nucleic acid band should be visible).
-
Protocol 3: General In Vivo Administration in a Mouse Tumor Model
Procedure:
-
Preparation of Animals: Use an appropriate mouse model with established tumors of a suitable size (e.g., 100-200 mm³).
-
Dosing Formulation: Prepare the R-Dotap/nucleic acid lipoplexes as described in Protocol 2. Dilute the final formulation in a sterile, physiologically compatible buffer (e.g., sterile PBS or 5% dextrose solution) to the final desired injection volume (typically 100-200 µL for intravenous injection).
-
Administration: Administer the lipoplex suspension to the mice. For systemic delivery to disseminated tumors, intravenous (tail vein) injection is common[21]. The dosing frequency will depend on the therapeutic agent and experimental design (e.g., once every 3 days).
-
Monitoring: Monitor the animals regularly for signs of toxicity, including body weight changes, changes in behavior, and physical appearance.
-
Efficacy Assessment: Measure tumor volume with calipers at regular intervals throughout the study. At the end of the study, excise the tumors and other organs for further analysis (e.g., qPCR or Western blot to confirm target gene knockdown, histological analysis).
Caption: Workflow for R-Dotap Mediated In Vivo Delivery.
References
- 1. medicalresearchjournal.org [medicalresearchjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and in vivo effects of polyethylene glycol (PEG)-modified lipid in DOTAP/cholesterol-mediated gene transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Quantitative evaluation of siRNA delivery in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of the Helper Lipid on the DNA Transfection Efficiency of Lipopolyplex Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Characteristics and biodistribution of cationic liposomes and their DNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative study of the in vitro and in vivo characteristics of cationic and neutral liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. Enhancing nucleic acid delivery by the integration of artificial intelligence into lipid nanoparticle formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Effect of N/P Ratio on the In Vitro and In Vivo Interaction Properties of PEGylated Poly(2-(dimethylamino)ethyl methacrylate)-Based siRNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Potency of siRNA versus shRNA mediated knockdown in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Optimization of DOTAP/chol Cationic Lipid Nanoparticles for mRNA, pDNA, and Oligonucleotide Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Differential efficacy of DOTAP enantiomers for siRNA delivery in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Unravelling the in vivo dynamics of liposomes: Insights into biodistribution and cellular membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Development and Characterization of siRNA Lipoplexes: Effect of Different Lipids, In Vitro Evaluation in Cancerous Cell Lines and In Vivo Toxicity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Lipidic Systems for In Vivo siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
R-Dotap Transfection Efficiency: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the effect of serum on R-Dotap transfection efficiency.
Frequently Asked Questions (FAQs)
Q1: Can I use R-Dotap for transfection in the presence of serum?
A: Yes, R-Dotap is a versatile transfection reagent that can be used for transfecting nucleic acids in both the presence and absence of serum.[1][2] However, the success and efficiency can be highly dependent on the cell line and the specific protocol followed.[3] For many cell lines, superior results are actually achieved when transfection is performed in serum-containing medium, provided the transfection complexes are formed correctly.[3]
Q2: How does serum affect the R-Dotap transfection process?
A: Serum contains various proteins and other molecules that can interfere with the transfection process. The primary interference occurs during the formation of the lipoplex (the complex between the cationic lipid R-Dotap and the negatively charged nucleic acid). Serum proteins can inhibit the formation of these complexes.[1][3][4] However, once the complexes are properly formed in a serum-free medium, they are generally stable and can be added to cells cultured in serum-containing medium.[1][3]
Q3: Why is it critical to form the R-Dotap/nucleic acid complex in a serum-free medium?
A: Forming the complex in a serum-free environment is a mandatory step to prevent inhibition by serum components.[3][5] The presence of serum during this initial step can disrupt the electrostatic interactions required to form stable, optimally charged complexes, leading to significantly lower transfection efficiency.[1][3] Both the R-Dotap reagent and the nucleic acid should be diluted in a serum-free and antibiotic-free medium before being mixed.[3]
Q4: How can I improve transfection efficiency when using serum-containing media?
A: To enhance efficiency in the presence of serum, consider the following strategies:
-
Optimize the Reagent-to-Nucleic-Acid Ratio: The ratio of R-Dotap to your nucleic acid is a critical parameter. This ratio may need to be re-optimized when switching from serum-free to serum-containing conditions.[3][4]
-
Incorporate Cholesterol: Formulating R-Dotap with cholesterol (often referred to as DC) can dramatically increase resistance to serum inhibition. Studies have shown that DOTAP/cholesterol complexes can achieve significant transfection levels in serum concentrations up to 80%, whereas DOTAP alone may fail under these conditions.[6] This is thought to be because cholesterol improves the stability of the complex and enhances cell binding and uptake in the presence of serum.[6][7]
-
Use DNA Condensing Agents: The addition of agents like protamine sulfate (B86663) during complex formation can further increase transfection efficiency in high-serum conditions.[8]
-
Pre-culture Cells: If you are switching cells from a serum-containing culture medium to a serum-free transfection medium, it can be beneficial to wash the cells and pre-culture them in the serum-free medium for 1-5 hours before adding the transfection complex.[1][2]
Troubleshooting Guide
Problem: Low or no transfection efficiency in serum-containing medium.
This is a common issue that can often be resolved by systematically checking key steps in the protocol.
| Potential Cause | Recommended Solution |
| Incorrect Complex Formation | Ensure that the R-Dotap reagent and the nucleic acid are diluted in separate, serum-free and antibiotic-free media before being combined. Serum must not be present during this critical step.[3][5] |
| Suboptimal Reagent-to-Nucleic-Acid Ratio | The optimal ratio can vary significantly between cell lines and is affected by serum. Perform a titration experiment to determine the best ratio for your specific cells and conditions. Optimize the amount of DOTAP within a range of 5-20 µl per µg of nucleic acid.[3] |
| Poor Cell Health or Confluency | Use only healthy, actively dividing cells that are free from contamination.[1][9] For many cell lines, a confluency of 40-80% at the time of transfection is ideal, as actively dividing cells show better uptake.[9] |
| Low Quality of Nucleic Acid | Use highly purified, endotoxin-free nucleic acid. Contaminants can significantly impair transfection efficiency.[1][2] An OD260/280 ratio of 1.8-2.0 is recommended. |
| Cell Line is Sensitive to Serum | While many cell lines transfect well in serum, some are more sensitive.[3] Try reducing the serum concentration (e.g., to 5%) during transfection or perform the entire process under serum-free conditions and replace with growth medium containing serum after the initial incubation period (3-10 hours).[2][3] |
| Serum Inhibition of Uptake | If standard R-Dotap is being inhibited, consider using a formulation that includes cholesterol (DOTAP/cholesterol). These formulations are more resistant to the inhibitory effects of serum.[6][8] |
Quantitative Data on Transfection Efficiency
The presence of serum and the formulation of the lipid reagent can have a substantial impact on transfection outcomes.
Table 1: Effect of Serum on Transfection Efficiency of DOTAP vs. DOTAP/Cholesterol (DC) Complexes
Data derived from a study using a luciferase reporter plasmid in 293A cells. "High-serum" refers to pre-incubation with two volumes of serum.
| Complex Formulation | Condition | Relative Luciferase Units (RLU) / µg protein | Fold Inhibition by Serum |
| DOTAP-low | No Serum | ~1.0 x 10⁸ | >100-fold |
| High Serum | ~1.0 x 10⁶ | ||
| DOTAP-high | No Serum | ~2.0 x 10⁹ | ~20-fold |
| High Serum | ~1.0 x 10⁸ | ||
| DC-low | No Serum | ~1.5 x 10⁹ | ~10-fold |
| High Serum | ~1.5 x 10⁸ | ||
| DC-high | No Serum | ~2.5 x 10⁹ | ~1.5-fold |
| High Serum | ~1.7 x 10⁹ | ||
| (Data conceptualized and summarized from figures presented in reference[10]) |
Table 2: Efficacy of R-DOTAP Enantiomer for siRNA Delivery
Data shows aromatase silencing in MCF-7 cells using a 1:1 molar ratio of R-DOTAP:cholesterol.
| siRNA Concentration | Charge Ratio (+/-) | Aromatase Silencing (%) |
| 50 nM | 3 | ~60% |
| 50 nM | 4 | ~75% |
| 50 nM | 5 | ~80% |
| 10 nM | 3 | ~50% |
| (Data summarized from reference[11]) |
Experimental Protocols & Workflows
Visualizing the R-Dotap Workflow
The following diagram illustrates the standard workflow for R-Dotap transfection, emphasizing the critical steps for handling serum.
Protocol: Transfection of Adherent Cells with Serum
This protocol is adapted for cells cultured in serum-containing medium.
-
Cell Seeding: The day before transfection, seed cells in your appropriate growth medium (with serum, without antibiotics) so they reach 40-80% confluency at the time of transfection.[9]
-
Complex Preparation (in separate sterile tubes, e.g., polypropylene):
-
Complex Formation: Add Solution A (DNA) to Solution B (R-Dotap), mix gently by pipetting up and down a few times. Do not vortex or centrifuge. [1][3]
-
Incubation: Incubate the mixture for 15-20 minutes at room temperature to allow the DNA-lipid complexes to form.[3]
-
Cell Preparation: While complexes are forming, gently wash the cells once with 1-2 mL of PBS or serum-free medium. Add 1.0 mL of fresh, antibiotic-free medium containing serum to the cells.[3]
-
Transfection: Add the 200 µL of DNA-lipid complexes dropwise to the cells. Gently swirl the plate to ensure even distribution.
-
Incubation with Complex: Incubate the cells at 37°C in a CO₂ incubator for 3-10 hours (6 hours is a good starting point).[2][3]
-
Medium Change: After the incubation, replace the transfection medium with fresh, complete growth medium (containing serum and antibiotics).
-
Gene Expression Analysis: Assay for gene expression 24-72 hours after the start of transfection, depending on your specific gene and promoter activity.[3]
Troubleshooting Logic for Serum-Related Issues
This diagram provides a logical path to diagnose and solve common problems encountered when transfecting in the presence of serum.
Conceptual Pathway: Serum Interference
This diagram illustrates the mechanism of serum inhibition and how cholesterol can help mitigate the effect.
References
- 1. carlroth.com [carlroth.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. biontex.com [biontex.com]
- 4. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Inclusion of cholesterol in DOTAP transfection complexes increases the delivery of DNA to cells in vitro in the presence of serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reversible mode of binding of serum proteins to DOTAP/cholesterol Lipoplexes: a possible explanation for intravenous lipofection efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of cationic lipid DNA transfection complexes differing in susceptability to serum inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. General guidelines for successful transfection [qiagen.com]
- 10. researchgate.net [researchgate.net]
- 11. Differential efficacy of DOTAP enantiomers for siRNA delivery in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: R-Dotap Lipoplexes - Storage, Stability, and Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage and stability of R-Dotap lipoplexes. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the preparation, storage, and use of R-Dotap lipoplexes.
Q1: My R-Dotap lipoplexes are aggregating after formation. What are the possible causes and solutions?
A1: Aggregation of lipoplexes is a common issue that can arise from several factors related to electrostatic interactions and colloidal instability.
-
Cause 1: Suboptimal Lipid-to-Cargo Ratio: The electrostatic interaction between the cationic R-Dotap liposomes and the anionic cargo (e.g., plasmid DNA, siRNA) can lead to charge neutralization and subsequent aggregation if not properly controlled.[1]
-
Solution: Optimize the charge ratio (N/P ratio, the ratio of moles of nitrogen in the cationic lipid to moles of phosphate (B84403) in the nucleic acid). A slight excess of positive charge is often necessary to ensure each nucleic acid molecule is fully coated by liposomes, preventing cross-linking.[1] Experiment with a range of N/P ratios to find the optimal condition for your specific system.[1]
-
-
Cause 2: High Ionic Strength of the Buffer: The presence of salts in the buffer can shield the surface charge of the lipoplexes, reducing electrostatic repulsion and leading to aggregation.[1][2]
-
Cause 3: Improper Mixing Technique: Localized charge imbalances during the addition of the nucleic acid to the liposome (B1194612) suspension can induce immediate aggregation.[1]
-
Solution: Add the nucleic acid solution to the liposome suspension dropwise while gently vortexing or stirring.[1] This ensures a more uniform distribution and prevents the formation of large, unstable complexes.
-
-
Cause 4: Lack of Steric Stabilization: Electrostatic repulsion alone may not be sufficient to prevent aggregation, especially during long-term storage or in high-ionic-strength media.[1]
-
Solution: Incorporate a small percentage (e.g., 2-10 mol%) of PEGylated lipids (e.g., DSPE-PEG2000) into your liposome formulation. The polyethylene (B3416737) glycol (PEG) chains create a protective hydrophilic layer that sterically hinders vesicle-vesicle interactions.[1]
-
Q2: What is the recommended storage temperature for R-Dotap lipoplexes and for how long are they stable?
A2: The recommended storage temperature for R-Dotap lipoplex suspensions is 4°C .[1][4]
-
Short-term to Medium-term Storage: Studies have shown that some DOTAP/cholesterol lipoplex formulations can remain stable for up to 90 days at 4°C, with minimal changes in size, polydispersity index (PDI), and transfection efficiency.[4]
-
Long-term Storage: For long-term storage, lyophilization (freeze-drying) in the presence of a cryoprotectant is the recommended method.[1][5] Lyophilized lipoplexes can be stored for extended periods, potentially for years, without losing efficacy.[5]
-
Avoid Freezing: It is generally advised to avoid freezing aqueous suspensions of lipoplexes at -20°C or -80°C.[1][6] The formation of ice crystals can disrupt the liposomal structure, leading to rupture and aggregation upon thawing.[1][6]
Q3: My transfection efficiency with R-Dotap lipoplexes is lower than expected. What could be the reason?
A3: Several factors can influence the transfection efficiency of R-Dotap lipoplexes.
-
Suboptimal Formulation: The composition of the lipoplex, including the helper lipids and the N/P ratio, is critical. The R-enantiomer of DOTAP has been shown to have superior efficacy compared to the S-enantiomer or the racemic mixture in some systems.[7]
-
Lipoplex Size and Polydispersity: The size and uniformity of the lipoplexes can affect their cellular uptake. Aggregated or very large particles may not be efficiently internalized by cells.
-
Cellular Health: The viability and confluency of the cells at the time of transfection are crucial. Ensure that the cells are in a healthy, actively dividing state.
-
Presence of Serum: Serum proteins can interact with lipoplexes, leading to aggregation and reduced transfection efficiency.[2] While some protocols are optimized for use in the presence of serum, others require serum-free conditions during the initial incubation period.
Data on Stability of DOTAP-based Lipoplexes
The following tables summarize quantitative data on the stability of DOTAP-based lipoplexes under different conditions.
Table 1: Stability of PEGylated and Non-PEGylated DOTAP/chol Lipoplexes at 4°C [4]
| Formulation | Time (days) | Size (nm) | PDI | Transfection Efficiency (% of Day 0) |
| PEGylated 1:2 DOTAP/chol | 0 | ~180 | ~0.2 | 100% |
| 30 | Stable | Stable | Not significantly changed | |
| 60 | Stable | Stable | Not significantly changed | |
| 90 | Stable (p=0.25) | Stable (p=1.00) | Maintained | |
| Non-PEGylated 1:3 DOTAP/chol | 0 | ~200 | ~0.3 | 100% |
| 30 | Stable | Stable | Not significantly changed | |
| 60 | Stable | Stable | Maintained | |
| 90 | Slight Increase | Slight Increase | Slight Decrease |
Table 2: Effect of N/P Ratio on Lipoplex Characteristics
| Cationic Lipid | Helper Lipid | N/P Ratio | Particle Size (nm) | Zeta Potential (mV) | Reference |
| DOTAP | Cholesterol | 1:1 | >1000 (aggregated) | High positive | [3] |
| DOTAP | Cholesterol | 10:1 | 120-150 | +40 | [3] |
| DOTAP | DOPE | 3.5:1 | ~150 | +12.26 | [8] |
Experimental Protocols
Protocol 1: Preparation of R-Dotap Liposomes by Thin-Film Hydration
This protocol describes a common method for preparing R-Dotap liposomes.
-
Lipid Film Formation:
-
Dissolve R-DOTAP and a helper lipid (e.g., cholesterol or DOPE) in a suitable organic solvent like chloroform (B151607) in a round-bottom flask.[9][10]
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.[9][10]
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[9]
-
-
Hydration:
-
Size Reduction (Sonication or Extrusion):
-
Sonication: For smaller vesicles, sonicate the lipid suspension using a bath or probe sonicator.[1][9] Careful temperature control is necessary to avoid lipid degradation.[1]
-
Extrusion: For more uniform, unilamellar vesicles, extrude the lipid suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm).[1][3] This is the preferred method for achieving a narrow size distribution.
-
Protocol 2: Formation of R-Dotap Lipoplexes
This protocol outlines the complexation of R-Dotap liposomes with nucleic acids.
-
Dilution:
-
Dilute the R-Dotap liposome suspension to the desired concentration in a low-ionic-strength buffer.
-
In a separate tube, dilute the nucleic acid (plasmid DNA or siRNA) to the desired concentration in the same buffer.
-
-
Complexation:
-
Characterization (Optional but Recommended):
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of DOTAP/chol Cationic Lipid Nanoparticles for mRNA, pDNA, and Oligonucleotide Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. Differential efficacy of DOTAP enantiomers for siRNA delivery in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Characterization of siRNA Lipoplexes: Effect of Different Lipids, In Vitro Evaluation in Cancerous Cell Lines and In Vivo Toxicity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. avantiresearch.com [avantiresearch.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing R-Dotap Formulations for Reduced In Vivo Toxicity
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the in vivo toxicity associated with R-Dotap formulations. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and summaries of key data to facilitate safer and more effective preclinical research.
Troubleshooting Guide
Researchers may encounter several challenges when working with R-Dotap formulations in vivo. This guide addresses common issues and provides practical solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Visible aggregates or precipitation in the liposome (B1194612) suspension immediately after preparation. | - Incomplete removal of organic solvents. - High ionic strength or presence of divalent cations in the hydration buffer. - Suboptimal sonication or extrusion methods. | - Ensure the lipid film is thoroughly dried under high vacuum for at least 1-2 hours after rotary evaporation.[1] - Use a low ionic strength buffer (e.g., 10mM HEPES) for hydration. Consider adding a chelating agent like EDTA if divalent cation contamination is suspected.[1] - Utilize extrusion for more uniform and stable unilamellar vesicles. If using sonication, a bath sonicator at a controlled temperature is recommended.[1] |
| Liposome aggregation upon addition of negatively charged cargo (e.g., plasmid DNA, siRNA). | - Strong electrostatic interactions leading to charge neutralization and cross-linking of liposomes by the cargo. | - Optimize the lipid-to-cargo ratio; a significant excess of lipid is often necessary.[1] - Add the cargo solution to the liposome suspension dropwise while gently vortexing to prevent localized charge imbalances.[1] - Incorporate PEGylated lipids (e.g., DSPE-PEG2000) into the formulation to provide steric stabilization.[1] |
| Acute inflammatory reactions in animal models post-injection (e.g., swelling, redness at the injection site). | - Inherent immunostimulatory properties of R-Dotap, leading to the production of pro-inflammatory cytokines. - High dose of the R-Dotap formulation. | - Reduce the administered dose of the R-Dotap formulation. - Consider co-formulation with anti-inflammatory agents, if compatible with the experimental goals. - Modify the liposome surface with polymers like polyethylene (B3416737) glycol (PEG) to reduce interactions with immune cells.[2][3] |
| Systemic toxicity signs in animals (e.g., weight loss, lethargy, organ damage). | - Dose-dependent toxicity of cationic lipids.[4] - Activation of the Type I Interferon (IFN) pathway.[5] - Accumulation of liposomes in organs like the liver, lung, and spleen.[6][7] | - Perform a dose-response study to determine the maximum tolerated dose (MTD).[8] - Monitor for markers of organ damage through blood chemistry and histology. - PEGylate the liposomes to alter biodistribution and reduce uptake by the mononuclear phagocyte system.[2][3] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of R-Dotap's adjuvant effect and how does it relate to its toxicity?
A1: R-Dotap primarily exerts its adjuvant effect by inducing a Type I Interferon (IFN) response.[5] This is mediated through the activation of endosomal Toll-like receptors (TLR-7 and TLR-9) and the MyD88 signaling pathway.[5][9] While this immune activation is beneficial for enhancing vaccine efficacy, an overstimulation of this pathway can lead to inflammatory side effects and contribute to in vivo toxicity.
Q2: How does the chirality of DOTAP (R- vs. S-enantiomer) affect its activity and toxicity?
A2: The R-enantiomer of DOTAP (R-Dotap) is the more immunologically active component compared to the S-enantiomer.[8] Studies have shown that R-Dotap is more effective at stimulating a CD8+ anti-tumor response.[8] In terms of in vitro toxicity in bone marrow-derived dendritic cells, both R- and S-DOTAP have shown similar toxicity profiles.[8]
Q3: What role does cholesterol play in R-Dotap formulations?
A3: Cholesterol is a crucial "helper lipid" that enhances the stability of the liposome bilayer. It increases the packing density and mechanical rigidity of the membrane, which helps to prevent aggregation and reduce the permeability of the liposomes.[1]
Q4: Can PEGylation of R-Dotap liposomes reduce their toxicity?
A4: Yes, PEGylation, the process of attaching polyethylene glycol (PEG) to the liposome surface, can reduce toxicity.[2][3] PEG creates a hydrophilic layer that sterically hinders interactions with blood components and immune cells, which can lead to reduced clearance by the mononuclear phagocyte system and altered biodistribution.[2][3] However, it's important to note that PEGylation can sometimes decrease the transfection efficiency of lipoplexes.[10]
Q5: What are the key parameters to monitor in vivo to assess R-Dotap toxicity?
A5: Key parameters include:
-
Clinical observations: Body weight, food and water intake, and general animal behavior.[7]
-
Hematology: Complete blood count (CBC) to assess effects on red and white blood cells, and platelets.[6]
-
Serum Chemistry: Analysis of enzymes and biomarkers related to liver and kidney function.[11]
-
Histopathology: Microscopic examination of major organs (liver, spleen, lungs, kidneys) for any signs of tissue damage.[11][12]
-
Cytokine Profiling: Measurement of pro-inflammatory cytokines and Type I interferons in the serum.
Quantitative Data Summary
The following tables summarize quantitative data from various studies to provide a reference for expected outcomes and toxicological thresholds.
Table 1: In Vitro Cytotoxicity of Cationic Liposomes
| Cell Line | Cationic Lipid | Concentration | Viability (%) | Reference |
| 3T3 fibroblasts | Cationic Liposomes | Not specified | Reduced with zeta potential > ~30 mV | [5] |
| Macrophages | DDAB-containing liposomes | <10 nmol/mL (ED50) | 50 | [5] |
| Macrophages | DSTAP-containing liposomes | >1000 nmol/mL (ED50) | 50 | [5] |
| HepG2 cells | Cationic Liposomes | Up to 100 µg/mL | Minimal cytotoxicity | [12] |
Table 2: In Vivo Toxicity Endpoints for Cationic Liposomes in Rodents
| Animal Model | Formulation | Dose | Key Findings | Reference |
| Rats | Cationic micelles and liposomes | 10, 25, 100 mg/kg | Increased DNA strand breaks in lung and spleen; elevated cytokine expression (IL-6, CXCL2, CCL2). | [6][13] |
| Mice | Cationic liposomes (DOTAP:CHOL) | Multi-dose | No significant changes in body weight, glucose levels, or organ morphology. Increased DNA damage in lung and spleen after a single dose. | [7] |
| Mice | R-Dotap | Not specified | Upregulation of Type I IFN pathway genes (IFN-a, IFN-b, CXCL10, Stat 1). | [5] |
| Mice | DOTAP/DC-chol liposomes | Not specified | No changes in body weight; no induction of TNF-α gene expression in the nasal area after intranasal administration. | [10] |
Experimental Protocols
Preparation of R-Dotap Liposomes by Thin-Film Hydration
This protocol describes a standard method for preparing R-Dotap liposomes.
Materials:
-
R-Dotap
-
Cholesterol (or other helper lipids)
-
Hydration buffer (e.g., 10mM HEPES, pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm)
Procedure:
-
Dissolve R-Dotap and cholesterol in chloroform in a round-bottom flask at the desired molar ratio.
-
Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure to form a thin lipid film on the flask wall.
-
Further dry the lipid film under high vacuum for at least 1-2 hours to remove any residual solvent.[1]
-
Hydrate the lipid film with the hydration buffer by vortexing or gentle agitation at a temperature above the lipid transition temperature.
-
For size homogenization, subject the resulting multilamellar vesicle suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm). Pass the suspension through the extruder 11-21 times.[13]
-
For sterile applications, filter the final liposome suspension through a 0.22 µm syringe filter.[13]
In Vivo Toxicity Assessment in a Murine Model
This protocol outlines a general procedure for evaluating the in vivo toxicity of R-Dotap formulations.
Animal Model:
-
BALB/c or C57BL/6 mice (6-8 weeks old)
Procedure:
-
Dose Administration: Administer the R-Dotap formulation via the desired route (e.g., intravenous, intraperitoneal, subcutaneous). Include a vehicle control group (e.g., saline or buffer used for liposome suspension).
-
Clinical Observations: Monitor the animals daily for changes in body weight, food and water consumption, and any signs of morbidity (e.g., lethargy, ruffled fur).[7]
-
Blood Collection: At selected time points (e.g., 24 hours, 72 hours, 7 days post-injection), collect blood samples via an appropriate method (e.g., retro-orbital sinus, cardiac puncture).[6]
-
For hematology , collect blood in EDTA-coated tubes.
-
For serum chemistry , collect blood in serum separator tubes.
-
-
Hematological Analysis: Perform a complete blood count (CBC) to analyze parameters such as white blood cell count, red blood cell count, hemoglobin, hematocrit, and platelet count.[6]
-
Serum Chemistry Analysis: Analyze serum samples for biomarkers of organ function, such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST) for liver toxicity, and blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) for kidney toxicity.[11]
-
Cytokine Profiling: Use a multiplex immunoassay (e.g., Luminex) or ELISA to quantify the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and Type I interferons (e.g., IFN-α, IFN-β) in the serum.
-
Necropsy and Histopathology: At the end of the study, euthanize the animals and perform a gross examination of the organs. Collect major organs (liver, spleen, lungs, kidneys, heart) and fix them in 10% neutral buffered formalin for histopathological processing (embedding in paraffin, sectioning, and H&E staining).[11][12] A pathologist should then examine the slides for any signs of tissue damage, inflammation, or necrosis.
Visualizations
R-Dotap Induced Type I Interferon Signaling Pathway
Caption: R-Dotap activates TLR7/9 in endosomes, leading to Type I IFN production.
Experimental Workflow for In Vivo Toxicity Assessment
Caption: Workflow for assessing the in vivo toxicity of R-Dotap formulations.
Logical Relationship for Troubleshooting Formulation Aggregation
Caption: Troubleshooting guide for R-Dotap formulation aggregation issues.
References
- 1. aalas [aalas.kglmeridian.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Mouse Phenotyping UCSD University of California San Diego [mousepheno.ucsd.edu]
- 6. MPD: JaxCC1: project protocol [phenome.jax.org]
- 7. researchgate.net [researchgate.net]
- 8. orbit.dtu.dk [orbit.dtu.dk]
- 9. scispace.com [scispace.com]
- 10. Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
- 12. Hepatic toxicity assessment of cationic liposome exposure in healthy and chronic alcohol fed mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
R-Dotap Formulation Optimization: A Technical Support Center
Welcome to the technical support center for R-Dotap (1,2-dioleoyl-3-trimethylammonium-propane, R-enantiomer). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing R-Dotap formulations for the successful transfection of various cell types. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your experimental design and execution.
Troubleshooting Guides
This section addresses common issues encountered during R-Dotap-mediated transfection. The following table provides potential causes and recommended solutions to help you optimize your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Transfection Efficiency | Suboptimal R-Dotap:Nucleic Acid Ratio: Incorrect charge ratio can lead to inefficient complex formation and cellular uptake.[1][2][] | Perform a titration experiment to determine the optimal R-Dotap to nucleic acid ratio for your specific cell type and payload. Start with a range of ratios (e.g., 2:1, 4:1, 6:1, 8:1 charge ratio).[1][2] |
| Poor Cell Health: Cells that are unhealthy, senescent, or overly confluent are less receptive to transfection.[4][5][6] | Use cells with a low passage number that are in the logarithmic growth phase. Ensure cell viability is >90% before transfection. Plate cells to achieve 70-80% confluency at the time of transfection.[4][6] | |
| Presence of Serum or Antibiotics During Complexation: Serum proteins and antibiotics can interfere with the formation of R-Dotap-nucleic acid complexes.[7][8] | Always form the complexes in a serum-free and antibiotic-free medium.[7][8] While R-Dotap can be used in the presence of serum during transfection, complex formation must be done in its absence.[9] | |
| Incorrect Incubation Times: Insufficient or excessive incubation time for complex formation or transfection can reduce efficiency. | Allow 15-20 minutes for the R-Dotap and nucleic acid to form complexes at room temperature.[10] The optimal transfection incubation time can range from 3 to 72 hours, depending on the cell line and should be optimized.[9] | |
| High Cell Toxicity/Mortality | Excessive R-Dotap Concentration: Cationic lipids can be toxic to cells at high concentrations.[11][12] | Reduce the amount of R-Dotap used in your formulation. Perform a dose-response experiment to find the highest concentration of R-Dotap your cells can tolerate. Use a cell viability assay, such as MTT or LDH, to quantify cytotoxicity.[11][12] |
| High Nucleic Acid Concentration: A large amount of foreign nucleic acid can trigger cellular stress and apoptosis.[5] | Reduce the concentration of the nucleic acid in the transfection complex. | |
| Prolonged Exposure to Transfection Complexes: Leaving the complexes on sensitive cells for too long can increase cytotoxicity.[5] | For sensitive cell types, such as primary cells, reduce the incubation time with the transfection complexes to 4-6 hours, then replace with fresh, complete culture medium.[5] | |
| Inconsistent/Irreproducible Results | Variability in Cell Culture Conditions: Inconsistent cell density, passage number, or growth phase can lead to variable transfection outcomes.[7][9] | Standardize your cell culture practices. Always use cells at the same confluency and within a defined range of passage numbers for all experiments.[9] |
| Improper Reagent Handling: Incorrect storage or handling of R-Dotap or nucleic acids can degrade the reagents. | Store R-Dotap at 4°C and do not freeze.[7] Ensure nucleic acids are of high purity (A260/A280 ratio of ~1.8) and have not undergone multiple freeze-thaw cycles.[8][13] | |
| Pipetting Errors or Inadequate Mixing: Inaccurate dispensing of reagents or improper mixing can lead to non-uniform complex formation. | Use calibrated pipettes and gently mix the R-Dotap and nucleic acid solutions by pipetting up and down. Do not vortex the complexes.[10] |
Frequently Asked Questions (FAQs)
Q1: What is R-Dotap and how does it differ from standard DOTAP?
R-Dotap is the R-enantiomer of the cationic lipid DOTAP (1,2-dioleoyl-3-trimethylammonium-propane). Cationic lipids like R-Dotap have a positively charged head group that facilitates the binding and condensation of negatively charged nucleic acids (like DNA and RNA) into nanoparticles called lipoplexes.[14] These complexes can then fuse with the negatively charged cell membrane to deliver their cargo into the cell.[14] Studies have shown that the stereochemistry of DOTAP can influence transfection efficiency, with the R-enantiomer demonstrating superior performance in delivering siRNA compared to the S-enantiomer or the racemic mixture in certain cell lines.[1][2] This is thought to be due to differences in lipid packing and cellular uptake pathways.[1]
Q2: What are the recommended starting conditions for R-Dotap transfection?
For a 6-well plate, a good starting point is to use 1-2.5 µg of plasmid DNA and a R-Dotap:nucleic acid charge ratio of 4:1 to 6:1. The optimal amount of R-Dotap can range from 5-20 µl per µg of nucleic acid.[8][10] However, these conditions are highly dependent on the cell type and should be optimized.
Q3: How do I optimize the R-Dotap to nucleic acid ratio?
The ratio of R-Dotap to nucleic acid is a critical parameter for successful transfection.[10] To optimize this, set up a series of transfections with a fixed amount of nucleic acid and varying amounts of R-Dotap. For example, for 1 µg of plasmid DNA, test 2, 4, 6, 8, and 10 µl of a 1 mg/ml R-Dotap solution. Evaluate both transfection efficiency (e.g., via a reporter gene like GFP) and cell viability to determine the optimal ratio that provides the highest efficiency with the lowest toxicity.
Q4: Can R-Dotap be used with helper lipids like DOPE or Cholesterol?
Yes, formulating R-Dotap with neutral "helper" lipids is a common strategy to improve transfection efficiency and stability.
-
DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine): This fusogenic lipid can help disrupt the endosomal membrane, facilitating the release of the nucleic acid cargo into the cytoplasm.[15]
-
Cholesterol: This molecule can enhance the stability of the lipoplexes, especially in the presence of serum, which is beneficial for in vivo applications or for transfecting cells in serum-containing media.[15]
The optimal ratio of R-Dotap to the helper lipid is cell-type dependent and should be empirically determined.[15][16] A common starting molar ratio for DOTAP:Cholesterol is 1:1 or 1:3, while for DOTAP:DOPE, a 1:1 ratio is often used.[15][17]
Q5: What is the best way to transfect difficult cell types like primary or suspension cells with R-Dotap?
-
Primary Cells: These cells are often more sensitive to the toxicity of transfection reagents.[4] It is crucial to use a lower concentration of the R-Dotap/nucleic acid complex and to shorten the incubation time (e.g., 4-6 hours) before replacing the medium with fresh, complete medium.[5] A thorough optimization of the R-Dotap:nucleic acid ratio is essential.[4]
-
Suspension Cells: Transfection of suspension cells can be achieved by first forming the R-Dotap-nucleic acid complexes as you would for adherent cells. The cells are then pelleted by gentle centrifugation (e.g., 250 x g for 10 minutes), and the supernatant is replaced with the medium containing the transfection complexes.[9][18] Alternatively, the complexes can be added directly to the cell suspension in a dropwise manner.[18]
Q6: What is the proposed mechanism of action for R-Dotap-mediated delivery?
R-Dotap-based nanoparticles are thought to enter the cell primarily through endocytosis.[14] The positive charge of the R-Dotap complexes facilitates binding to the negatively charged cell surface. Once inside the endosome, the cationic lipids can interact with the endosomal membrane, leading to its destabilization and the release of the nucleic acid cargo into the cytoplasm. For DNA, it must then be transported to the nucleus for transcription. In the context of its use as a vaccine adjuvant, R-Dotap has also been shown to stimulate endosomal Toll-like receptors (TLR7 and/or 9), leading to a Type I interferon response.[19][20][21][22][23]
Experimental Protocols
Protocol 1: General R-Dotap Transfection Protocol for Adherent Cells (24-well plate)
-
Cell Plating: The day before transfection, plate cells in 500 µL of complete growth medium per well, so they reach 70-80% confluency at the time of transfection.
-
Reagent Preparation (per well):
-
Solution A: In a sterile microfuge tube, dilute 0.5 µg of plasmid DNA into 25 µL of serum-free medium (e.g., Opti-MEM® or DMEM).
-
Solution B: In a separate sterile tube, dilute 1-3 µL of R-Dotap (1 mg/mL stock) into 25 µL of serum-free medium.
-
-
Complex Formation: Add Solution A to Solution B and mix gently by pipetting up and down. Do not vortex.
-
Incubation: Incubate the mixture for 15-20 minutes at room temperature to allow for the formation of transfection complexes.
-
Transfection: Add the 50 µL of the R-Dotap/DNA complex mixture dropwise to the well containing the cells. Gently rock the plate to ensure even distribution.
-
Incubation: Return the plate to a 37°C, 5% CO₂ incubator. Incubate for 24-72 hours.
-
Analysis: After the incubation period, analyze the cells for transgene expression.
Protocol 2: Cell Viability Assessment using MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Perform Transfection: Follow the transfection protocol as described above in a 96-well plate format. Include untransfected cells and cells treated with R-Dotap alone as controls.
-
Add MTT Reagent: 24-48 hours post-transfection, add 10 µL of MTT solution (5 mg/mL in PBS) to each well containing 100 µL of medium.
-
Incubation: Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Read Absorbance: Gently mix to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
-
Calculate Viability: Express the absorbance of the treated wells as a percentage of the untransfected control wells to determine cell viability.
Visualizations
Caption: A flowchart illustrating the key steps in a typical R-Dotap transfection experiment.
Caption: The proposed pathway for R-Dotap mediated delivery of nucleic acids into a cell.
References
- 1. Differential efficacy of DOTAP enantiomers for siRNA delivery in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential efficacy of DOTAP enantiomers for siRNA delivery in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Troubleshooting Low Transfection Rates in Primary Cells [synapse.patsnap.com]
- 5. yeasenbio.com [yeasenbio.com]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 8. carlroth.com [carlroth.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. biontex.com [biontex.com]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. genscript.com [genscript.com]
- 14. Cationic Lipid Transfection | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. Transfection property of a new cholesterol-based cationic lipid containing tri-2-hydroxyethylamine as gene delivery vehicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Optimization of DOTAP/chol Cationic Lipid Nanoparticles for mRNA, pDNA, and Oligonucleotide Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Star Republic: Guide for Biologists [sciencegateway.org]
- 19. pdsbiotech.com [pdsbiotech.com]
- 20. Recombinant Protein Vaccines Formulated with Enantio-Specific Cationic Lipid R-DOTAP Induce Protective Cellular and Antibody-Mediated Immune Responses in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. R-DOTAP Cationic Lipid Nanoparticles Outperform Squalene-Based Adjuvant Systems in Elicitation of CD4 T Cells after Recombinant Influenza Hemagglutinin Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
R-DOTAP vs. S-DOTAP: A Comparative Guide to In Vivo Adjuvant Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo adjuvant activity of the stereoisomers of the cationic lipid DOTAP: R-DOTAP and S-DOTAP. The data presented is based on preclinical studies and aims to inform the selection of adjuvants for vaccine and immunotherapy development.
Executive Summary
The stereochemistry of the adjuvant DOTAP plays a critical role in its in vivo efficacy. Experimental evidence demonstrates that R-DOTAP is the significantly more potent enantiomer, driving robust CD8+ T-cell mediated anti-tumor responses. In contrast, S-DOTAP exhibits limited adjuvant activity. This difference in efficacy is not due to formulation characteristics, as both R- and S-DOTAP form nanoparticles of similar size, charge, and antigen encapsulation efficiency. The superior adjuvant effect of R-DOTAP is attributed to its distinct signaling pathway activation, leading to a more effective cellular immune response.
Data Presentation: In Vivo Comparison
The following tables summarize the quantitative data from a key in vivo study comparing R-DOTAP and S-DOTAP as adjuvants for an E7 peptide-based therapeutic vaccine in a murine cervical cancer model.[1]
Table 1: Formulation Characteristics of DOTAP/E7 Complexes [1]
| Characteristic | R-DOTAP/E7 | S-DOTAP/E7 | P-value |
| Average Size (nm) | 126.8 ± 5.1 | 125.6 ± 7.8 | 0.69 |
| Zeta Potential (mV) | 54.3 ± 4.0 | 55.8 ± 1.9 | 0.37 |
| E7 Encapsulation Efficiency (%) | 31.3 ± 16.6 | 32.1 ± 8.9 | 0.87 |
Table 2: In Vivo Anti-Tumor Efficacy and Immune Response [1]
| Parameter | R-DOTAP/E7 | S-DOTAP/E7 | Untreated Control |
| Tumor Regression | Significant, comparable to racemic DOTAP | Delayed tumor progression | - |
| In Vivo CTL Response (% Specific Lysis) | High | Low | - |
| CD8+ Tumor-Infiltrating Lymphocytes (TILs) | Significantly increased | Minimally increased | - |
| IFN-γ Production by CD8+ Splenocytes | Present | Absent | - |
| IFN-γ Production by CD8+ TILs | Present | Present (limited) | - |
Experimental Protocols
The primary study cited utilized a therapeutic vaccine model in C57BL/6 mice bearing established TC-1 tumors, which express the HPV-16 E7 oncoprotein.
Key Experimental Protocol: In Vivo Tumor Regression Study[1]
-
Animal Model: Female C57BL/6 mice.
-
Tumor Cell Line: TC-1, a lung epithelial cell line transformed with HPV-16 E6 and E7 oncoproteins and c-Ha-ras.
-
Tumor Implantation: 1 x 10^5 TC-1 cells were injected subcutaneously into the flank of the mice on day 0.
-
Vaccine Formulation: The vaccine consisted of the H-2D^b restricted E7 peptide (RAHYNIVTF) complexed with either R-DOTAP or S-DOTAP liposomes.
-
Vaccination: On day 6, when tumors were palpable, mice received a single subcutaneous injection of the R-DOTAP/E7 or S-DOTAP/E7 vaccine.
-
Tumor Measurement: Tumor size was measured every 2-3 days using a caliper, and tumor volume was calculated.
-
Immunological Assays:
-
In Vivo Cytotoxic T-Lymphocyte (CTL) Assay: Splenocytes from naive mice were pulsed with E7 peptide or a control peptide, labeled with different concentrations of CFSE, and adoptively transferred into vaccinated mice. The specific lysis of E7-pulsed target cells was determined by flow cytometry of splenocytes from the recipient mice.[1]
-
Analysis of Tumor-Infiltrating Lymphocytes (TILs): Tumors were excised, dissociated into single-cell suspensions, and stained for CD4 and CD8 surface markers for analysis by flow cytometry.[1]
-
Intracellular IFN-γ Staining: Splenocytes or TILs were re-stimulated with the E7 peptide in vitro, and the production of IFN-γ by CD8+ T cells was measured by intracellular staining and flow cytometry.[1]
-
Signaling Pathways and Mechanism of Action
The differential adjuvant activity of R-DOTAP and S-DOTAP can be attributed to their distinct interactions with the innate immune system. Racemic DOTAP is known to activate dendritic cells (DCs) through the ERK pathway.[1] More specifically, R-DOTAP has been shown to induce a potent type I interferon (IFN) response, which is crucial for the generation of robust CD8+ T cell responses. This is mediated through the activation of endosomal Toll-like receptors (TLRs), specifically TLR7 and TLR9, in a MyD88-dependent manner.[2] S-DOTAP, on the other hand, shows limited ability to activate these pathways, resulting in a weaker immune response.
Caption: Signaling pathway of R-DOTAP adjuvant activity.
Experimental Workflow
The following diagram illustrates the general workflow for comparing the in vivo adjuvant activity of R-DOTAP and S-DOTAP.
Caption: Experimental workflow for in vivo comparison.
Logical Relationship: Comparative Efficacy
The superior adjuvant activity of R-DOTAP is a direct consequence of its stereospecific interaction with the innate immune system, leading to a cascade of events culminating in a potent anti-tumor T-cell response.
Caption: Comparative efficacy of R-DOTAP vs. S-DOTAP.
References
R-Dotap vs. AddaVax: A Comparative Guide to T-Cell Response Induction
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate adjuvant is a critical step in vaccine development, significantly influencing the magnitude and quality of the induced immune response. This guide provides a detailed comparison of two prominent adjuvants, R-Dotap and AddaVax, with a specific focus on their capacity to induce T-cell responses. The information presented is based on preclinical data and aims to assist researchers in making informed decisions for their vaccine formulations.
Overview of Adjuvants
R-Dotap is a cationic liposomal adjuvant. Specifically, it is the R-enantiomer of 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP). Its cationic nature facilitates efficient interaction with and uptake by antigen-presenting cells (APCs)[1]. R-Dotap has been shown to be a potent inducer of both CD4+ and CD8+ T-cell responses, making it a promising candidate for vaccines where cellular immunity is crucial[2][3][4].
AddaVax is a squalene-based oil-in-water nano-emulsion, analogous to the MF59® adjuvant used in licensed human influenza vaccines[5]. Squalene-based adjuvants are known to elicit both cellular (Th1) and humoral (Th2) immune responses[5][6]. AddaVax is believed to work by creating an immunocompetent environment at the injection site, leading to the recruitment and activation of APCs and the subsequent stimulation of cytokine and chemokine production[5][7].
Comparative T-Cell Response Data
Studies directly comparing R-Dotap and AddaVax have demonstrated a superior performance of R-Dotap in eliciting T-cell responses, particularly CD4+ T cells.
CD4+ T-Cell Response to Recombinant Influenza Hemagglutinin (HA)
A study comparing R-Dotap with AddaVax (and AddaVax combined with a TLR9 agonist, CpG) for vaccination with recombinant influenza B HA protein revealed that R-Dotap consistently induced a more robust CD4+ T-cell response. This was quantified by measuring the frequency of IL-2 and IFN-γ producing cells via ELISpot assays[1][8][9][10].
| Adjuvant | Tissue | Cytokine | Mean Frequency (Spots/10^6 CD4+ T-cells) | Fold Difference (R-Dotap vs. AddaVax + CpG) |
| R-Dotap | Draining Lymph Node | IL-2 | ~2000-3000 | 9 to 12-fold increase[8][9] |
| IFN-γ | ~1500 | 5.6 to 6.5-fold increase[8][9] | ||
| AddaVax | Draining Lymph Node | IL-2 | <500 | |
| IFN-γ | Almost undetectable | |||
| AddaVax + CpG | Draining Lymph Node | IL-2 | Significantly lower than R-Dotap | |
| IFN-γ | Significantly lower than R-Dotap | |||
| R-Dotap | Spleen | IL-2 | ~2000-3000 | |
| IFN-γ | ~1500 | |||
| AddaVax | Spleen | IL-2 | <500 | |
| IFN-γ | Almost undetectable | |||
| AddaVax + CpG | Spleen | IL-2 | Significantly lower than R-Dotap | |
| IFN-γ | Significantly lower than R-Dotap |
Data is approximated from graphical representations in the cited literature. For precise values, refer to the source publications.
Furthermore, R-Dotap adjuvanted vaccines were shown to induce a more diverse population of polyfunctional antigen-specific CD4+ T cells, with a majority producing IFN-γ, TNF-α, and IL-2[3].
CD8+ T-Cell Response
R-Dotap has also been shown to be a potent activator of CD8+ T-cell responses, particularly in cancer immunotherapy models. It stimulates strong cross-presentation of antigens and induces a high frequency of polyfunctional CD8+ T cells[2]. In a murine cervical cancer model, vaccination with an E7 peptide formulated with (R)-DOTAP resulted in a significantly higher percentage of IFN-γ producing CD8+ T cells compared to the (S)-DOTAP formulation[11]. While direct comparative studies with AddaVax on CD8+ T-cell responses are less detailed in the provided results, AddaVax has been shown to induce robust CD8+ T-cell responses, which were significantly higher than those induced by alum adjuvant[12].
Mechanism of Action: Signaling Pathways
The distinct mechanisms of action of R-Dotap and AddaVax contribute to the different T-cell response profiles they induce.
R-Dotap Signaling Pathway
R-Dotap's immunostimulatory activity is linked to the activation of endosomal Toll-like receptors (TLRs), specifically TLR7 and TLR9. This leads to a MyD88-dependent signaling cascade, resulting in the production of type I interferons (IFN)[1][2]. Type I IFN plays a crucial role in the subsequent activation and differentiation of T cells. Additionally, DOTAP has been reported to activate MAP kinase ERK and p38 pathways in dendritic cells (DCs), leading to the production of chemokines and cytokines[13][14].
AddaVax (MF59-like) Signaling Pathway
The mechanism of AddaVax, being an MF59-like adjuvant, involves creating an "immunocompetent environment" at the injection site[7][15]. This is characterized by the release of ATP from muscle cells, which acts as a danger signal, and the recruitment of a variety of immune cells, including neutrophils, monocytes, and dendritic cells[7][16]. While the initial stages are thought to be TLR-independent, the overall adjuvant effect of MF59 is dependent on the MyD88 signaling adaptor protein, suggesting the involvement of IL-1 family cytokine receptors[7][16].
Experimental Protocols
The following is a generalized experimental workflow for comparing the T-cell response induction of R-Dotap and AddaVax based on the methodologies described in the cited literature.
Immunization Protocol
-
Animal Model: BALB/cJ or C57BL/6 mice are commonly used.
-
Vaccine Formulation:
-
Prepare the antigen solution (e.g., recombinant influenza HA protein) in a suitable buffer (e.g., PBS).
-
Formulate the vaccine by mixing the antigen with either R-Dotap or AddaVax at a specified ratio (e.g., 1:1 v/v for AddaVax)[5]. For R-Dotap, the antigen is typically encapsulated in or associated with the liposomes.
-
-
Immunization:
T-Cell Response Analysis (ELISpot Assay)
-
Tissue Harvest: At a specified time point post-vaccination (e.g., 7-11 days after the final dose), harvest spleens and/or draining lymph nodes[1][3][8].
-
Cell Isolation: Prepare single-cell suspensions from the harvested tissues. CD4+ or CD8+ T cells can be enriched using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
ELISpot Assay:
-
Use pre-coated ELISpot plates for the cytokine of interest (e.g., IFN-γ, IL-2).
-
Plate the isolated T cells at a known density.
-
Stimulate the cells with the specific antigen (e.g., overlapping peptides of the vaccine antigen) or a positive control (e.g., mitogen). Include a negative control (media only).
-
Incubate the plates for a specified period (e.g., 24-48 hours).
-
Develop the plates according to the manufacturer's instructions to visualize the spots, where each spot represents a cytokine-secreting cell.
-
Count the spots using an ELISpot reader and express the results as the number of spot-forming units (SFU) per million cells.
-
Conclusion
Both R-Dotap and AddaVax are effective adjuvants capable of inducing T-cell responses. However, current preclinical data suggests that R-Dotap consistently outperforms AddaVax in the elicitation of CD4+ T-cell responses , inducing a higher frequency of cytokine-producing and polyfunctional T cells[1][3][8][9][10]. The distinct signaling pathways activated by each adjuvant likely underlie these differences. R-Dotap's ability to activate the type I IFN pathway via endosomal TLRs provides a strong stimulus for cellular immunity[1][2]. AddaVax, through its creation of an inflammatory microenvironment, also potently stimulates T-cell responses, though direct comparisons with R-Dotap have shown it to be less potent in some contexts[7][16].
The choice between R-Dotap and AddaVax will depend on the specific requirements of the vaccine being developed, including the desired balance between cellular and humoral immunity and the target pathogen or disease. For vaccines where a robust T-cell-mediated, particularly Th1-biased, response is critical, R-Dotap presents a highly promising option.
References
- 1. R-DOTAP Cationic Lipid Nanoparticles Outperform Squalene-Based Adjuvant Systems in Elicitation of CD4 T Cells after Recombinant Influenza Hemagglutinin Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antigen Priming with Enantiospecific Cationic Lipid Nanoparticles Induces Potent Antitumor CTL Responses through Novel Induction of a Type I IFN Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recombinant Protein Vaccines Formulated with Enantio-Specific Cationic Lipid R-DOTAP Induce Protective Cellular and Antibody-Mediated Immune Responses in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdsbiotech.com [pdsbiotech.com]
- 5. invivogen.com [invivogen.com]
- 6. Kinetic of the Antibody Response Following AddaVax-Adjuvanted Immunization with Recombinant Influenza Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The adjuvant MF59 induces ATP release from muscle that potentiates response to vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. R-DOTAP Cationic Lipid Nanoparticles Outperform Squalene-Based Adjuvant Systems in Elicitation of CD4 T Cells after Recombinant Influenza Hemagglutinin Vaccination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enantiospecific adjuvant activity of cationic lipid DOTAP in cancer vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A simple but effective cancer vaccine consisting of an antigen and a cationic lipid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cationic Liposomes Loaded with a Synthetic Long Peptide and Poly(I:C): a Defined Adjuvanted Vaccine for Induction of Antigen-Specific T Cell Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immunological dynamics after subcutaneous immunization with a squalene-based oil-in-water adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Immunology and efficacy of MF59-adjuvanted vaccines - PMC [pmc.ncbi.nlm.nih.gov]
R-Dotap vs. MF59: A Comparative Guide to Vaccine Adjuvant Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent vaccine adjuvants, R-Dotap and MF59, focusing on their mechanisms of action and their impact on vaccine efficacy. The information presented is based on available experimental data to assist researchers in selecting the appropriate adjuvant for their vaccine development programs.
At a Glance: R-Dotap vs. MF59
| Feature | R-Dotap | MF59 |
| Adjuvant Type | Cationic Liposome | Oil-in-water emulsion |
| Composition | 1,2-dioleoyl-3-trimethylammonium-propane (R-enantiomer) | Squalene, Polysorbate 80, Sorbitan trioleate |
| Primary Immune Response | Strong cell-mediated immunity (Th1-biased), particularly CD8+ T-cell responses; also induces robust humoral immunity. | Strong humoral immunity (Th2-biased), with enhancement of antibody production and breadth. |
| Mechanism of Action | Activates innate immunity via TLR7 and TLR9, leading to a MyD88-dependent signaling cascade and Type I Interferon production. | Induces a local inflammatory environment with chemokine and cytokine release, recruiting innate immune cells. Utilizes a MyD88-dependent, but TLR-independent, signaling pathway. |
| Licensed Use | Utilized in clinical trials for therapeutic vaccines (e.g., HPV). | A component of licensed seasonal and pandemic influenza vaccines (e.g., Fluad).[1] |
Quantitative Comparison of Immune Responses
The following tables summarize quantitative data from preclinical studies comparing the efficacy of vaccines adjuvanted with R-Dotap versus squalene-based emulsions analogous to MF59.
Table 2.1: CD4+ T-Cell Responses
A study comparing a recombinant influenza hemagglutinin (HA) vaccine adjuvanted with R-Dotap to one with AddaVax (an MF59 analogue) in mice demonstrated a significantly higher frequency of antigen-specific CD4+ T-cells producing IFN-γ and IL-2 with the R-Dotap formulation.[2][3]
| Adjuvant | Mean IFN-γ Spot Forming Units (SFU) per 10^6 cells (± SEM) | Mean IL-2 Spot Forming Units (SFU) per 10^6 cells (± SEM) |
| R-Dotap | ~1800 | ~1200 |
| AddaVax + CpG | ~300 | ~150 |
| AddaVax | ~100 | ~50 |
Data adapted from a study in C57BL/6 mice immunized subcutaneously.[2]
Table 2.2: Antibody Isotype Responses
R-Dotap has been shown to induce a balanced Th1/Th2 response, as indicated by the ratio of IgG2a to IgG1 antibodies. In contrast, MF59-like adjuvants tend to promote a more Th2-skewed response with higher levels of IgG1.
| Adjuvant | Antigen | IgG1 Titer (Endpoint) | IgG2a Titer (Endpoint) | IgG2a/IgG1 Ratio |
| R-Dotap | Recombinant SARS-CoV-2 S1 | ~10^5 | ~10^5 | Balanced |
| MF59-like | Inactivated SARS-CoV-2 Delta | High | Moderate | Th2-biased |
Data synthesized from multiple preclinical studies.[4][5]
Table 2.3: CD8+ T-Cell and Cytotoxic T-Lymphocyte (CTL) Responses
R-Dotap is particularly effective at inducing robust CD8+ T-cell responses and CTL activity, a key feature for vaccines targeting intracellular pathogens and for therapeutic cancer vaccines. While MF59 can also induce CD8+ T-cell responses, it is generally considered less potent in this regard compared to R-Dotap.
| Adjuvant | Antigen | % Specific Lysis (in vivo CTL assay) |
| R-Dotap | HPV E7 Peptide | > 60% |
| Squalene-based emulsion (MF59-like) | Ovalbumin | Moderately enhanced compared to antigen alone |
Data adapted from separate preclinical studies.[6]
Signaling Pathways and Mechanism of Action
R-Dotap Signaling Pathway
R-Dotap, as a cationic liposome, is efficiently taken up by antigen-presenting cells (APCs). Its immunostimulatory activity is primarily mediated through the endosomal Toll-like receptors (TLRs) 7 and 9. This engagement triggers a MyD88-dependent signaling cascade, leading to the production of Type I interferons (IFN-α/β) and other pro-inflammatory cytokines. This Th1-polarizing environment is crucial for the development of strong cellular immunity, including the activation of CD8+ cytotoxic T-lymphocytes.
MF59 Signaling Pathway
MF59, an oil-in-water emulsion, works by creating a localized, transient inflammatory environment at the injection site. This leads to the production of chemokines (e.g., CCL2, CXCL8) and cytokines, which in turn recruit a variety of innate immune cells, including neutrophils, monocytes, and dendritic cells.[7][8] This influx of immune cells enhances antigen uptake and transport to the draining lymph nodes. The signaling pathway is dependent on the adaptor protein MyD88 but, notably, does not involve direct TLR activation.[7][9]
Experimental Protocols
In Vivo Cytotoxic T-Lymphocyte (CTL) Assay
This assay is used to measure the ability of CD8+ T-cells to kill target cells in a living animal, providing a functional readout of cell-mediated immunity.
Experimental Workflow:
Methodology:
-
Vaccination: Mice are immunized with the antigen formulated with either R-Dotap or an MF59-like adjuvant.
-
Target Cell Preparation:
-
Splenocytes are harvested from naive, syngeneic mice.
-
The splenocyte population is split in two. One half is pulsed with the specific peptide antigen recognized by the CD8+ T-cells of interest (target population), while the other half is not (control population).
-
The target population is labeled with a high concentration of a fluorescent dye (e.g., CFSE), and the control population is labeled with a low concentration.
-
The two labeled populations are mixed at a 1:1 ratio.
-
-
Adoptive Transfer and Analysis:
-
The mixed cell population is injected intravenously into the previously vaccinated mice.
-
After a set period (typically 18-24 hours), spleens are harvested from the recipient mice.
-
The ratio of CFSE-high to CFSE-low cells is determined by flow cytometry.
-
The percentage of specific lysis is calculated by comparing the ratio in vaccinated mice to that in control (unvaccinated) mice.[10]
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.
Methodology:
-
Plate Coating: 96-well microplates are coated with the antigen of interest (e.g., recombinant viral protein) at a concentration of 1-10 µg/mL in a coating buffer (e.g., PBS or carbonate-bicarbonate buffer) and incubated overnight at 4°C.
-
Blocking: The plates are washed, and non-specific binding sites are blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Serum samples from vaccinated mice are serially diluted and added to the wells. The plates are incubated for 2 hours at room temperature to allow antibodies to bind to the coated antigen.
-
Secondary Antibody Incubation: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody isotype (e.g., anti-mouse IgG, IgG1, or IgG2a) is added to each well and incubated for 1-2 hours.
-
Detection: The plates are washed again, and a substrate solution (e.g., TMB) is added. The HRP enzyme catalyzes a color change, which is stopped with a stop solution (e.g., sulfuric acid).
-
Data Analysis: The optical density is read using a microplate reader at a specific wavelength (e.g., 450 nm). The antibody titer is determined as the reciprocal of the highest dilution that gives a signal above a predetermined cut-off.[1][11][12]
Summary and Conclusion
R-Dotap and MF59 are effective adjuvants that enhance vaccine immunogenicity through distinct mechanisms.
-
R-Dotap excels at inducing potent cell-mediated immunity, particularly CD8+ T-cell responses, making it a promising candidate for therapeutic vaccines and vaccines against intracellular pathogens. Its ability to promote a balanced Th1/Th2 response also ensures the generation of robust humoral immunity.
-
MF59 is a well-established adjuvant with a strong track record in licensed influenza vaccines. Its strength lies in its ability to induce a powerful and broad antibody response, making it highly suitable for prophylactic vaccines where humoral immunity is the primary correlate of protection.
The choice between R-Dotap and MF59 will depend on the specific requirements of the vaccine being developed, including the target pathogen, the desired type of immune response (cellular vs. humoral), and the intended patient population. The data and protocols presented in this guide are intended to provide a foundation for making an informed decision in the adjuvant selection process.
References
- 1. Immunology and efficacy of MF59-adjuvanted vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Method to Evaluate In Vivo CD8+ T Cell Cytotoxicity in a Murine Model | Springer Nature Experiments [experiments.springernature.com]
- 4. Squalene emulsion-based vaccine adjuvants stimulate CD8 T cell, but not antibody responses, through a RIPK3-dependent pathway | eLife [elifesciences.org]
- 5. Effects of MF59 Adjuvant on Induction of Isotype-Switched IgG Antibodies and Protection after Immunization with T-Dependent Influenza Virus Vaccine in the Absence of CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systemic cytokine profiles in BALB/c mice immunized with trivalent influenza vaccine containing MF59 oil emulsion and other advanced adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantiospecific adjuvant activity of cationic lipid DOTAP in cancer vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flublok Quadrivalent Vaccine Adjuvanted with R-DOTAP Elicits a Robust and Multifunctional CD4 T Cell Response That Is of Greater Magnitude and Functional Diversity Than Conventional Adjuvant Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MF59 Adjuvant Enhances Diversity and Affinity of Antibody-Mediated Immune Response to Pandemic Influenza Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the TLR9-MyD88 pathway in the regulation of adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Competitive ELISA Protocol [elisa-antibody.com]
R-Dotap vs. Lipofectamine: A Comparative Guide to siRNA Transfection Efficiency
For researchers engaged in the nuanced field of gene silencing, the choice of a transfection reagent is a critical determinant of experimental success. This guide provides a detailed comparison of two prominent cationic lipid-based transfection reagents, R-Dotap and Lipofectamine, for the delivery of small interfering RNA (siRNA). We will delve into their transfection efficiency, impact on cell viability, and the underlying experimental protocols, presenting quantitative data to support an objective evaluation.
Performance Snapshot: R-Dotap vs. Lipofectamine
The following table summarizes key performance metrics for R-Dotap and Lipofectamine from various studies. It is important to note that transfection efficiency and cytotoxicity are highly dependent on the cell type, siRNA concentration, and specific experimental conditions.
| Parameter | R-Dotap | Lipofectamine | Cell Type | Key Findings |
| Gene Silencing Efficiency | ~80% knockdown of aromatase at 50 nM siRNA (with cholesterol, Charge Ratio 5)[1] | Not specified in direct comparison | MCF-7 | R-enantiomer of DOTAP performed better than S- and racemic forms.[1] |
| Gene Silencing Efficiency | ~50% knockdown of aromatase at 10 nM siRNA (with cholesterol, Charge Ratio 3)[1][2] | Not specified in direct comparison | MCF-7 | R-DOTAP formulation was effective at lower siRNA concentrations where S and racemic forms were not.[1][2] |
| Transfection Efficiency | >60% in hematopoietic stem cells[3] | Not specified in direct comparison | CD34+ Hematopoietic Stem Cells | DOTAP showed efficient siRNA transfer with low cytotoxicity.[3] |
| Cell Viability | ~85% in primary plasmacytoid dendritic cells[4] | Significantly increased cell death compared to DOTAP and untreated cells[4] | Primary Plasmacytoid Dendritic Cells | DOTAP had a minimal impact on cell viability compared to Lipofectamine RNAiMAX.[4] |
| Cell Viability | High viability (≥85%) in hematopoietic stem cells[3] | Lipofectamine LTX showed ≥85% viability in the same screen[3] | CD34+ Hematopoietic Stem Cells | Both DOTAP and certain Lipofectamine formulations can show good viability, but DOTAP was highlighted for combining high efficiency with low toxicity.[3] |
Delving into the Mechanisms: Experimental Workflows
To understand how these reagents facilitate siRNA delivery, it is essential to examine their respective experimental workflows. The following diagrams, generated using the DOT language, illustrate the key steps in siRNA transfection using R-Dotap and Lipofectamine.
The fundamental process of RNA interference (RNAi) is initiated once the siRNA is successfully delivered into the cytoplasm. The diagram below outlines this critical signaling pathway.
Experimental Protocols
Detailed and optimized protocols are paramount for reproducible results. Below are representative protocols for siRNA transfection using R-Dotap and Lipofectamine RNAiMAX.
R-Dotap Mediated siRNA Transfection (with Cholesterol)
This protocol is adapted from studies investigating the efficacy of DOTAP enantiomers.[1]
Materials:
-
R-DOTAP
-
Cholesterol
-
Phosphate-Buffered Saline (PBS)
-
siRNA stock solution
-
Cell culture medium
-
Adherent cells (e.g., MCF-7)
Procedure:
-
Liposome (B1194612) Preparation:
-
Dissolve R-DOTAP in ethanol to a concentration of 50 mg/ml.
-
Dissolve cholesterol in warm ethanol to a concentration of 5 mg/ml.
-
Mix the R-DOTAP and cholesterol solutions at a 1:1 molar ratio. The total lipid concentration should be 10 mg/ml.
-
Prepare liposomes using the ethanol injection method: Inject 100 µl of the lipid/ethanol solution into 900 µl of PBS while vortexing.
-
Sonicate the resulting liposome solution in a bath sonicator for 5 minutes.
-
-
Lipoplex Formation:
-
For a desired siRNA concentration and charge ratio, dilute the required amount of siRNA and the R-DOTAP:cholesterol liposome solution separately in serum-free medium.
-
Combine the diluted siRNA and liposome solutions.
-
Incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-liposome complexes (lipoplexes).
-
-
Transfection:
-
Aspirate the culture medium from the plated cells (typically seeded 24 hours prior to be 70-90% confluent).
-
Add the lipoplex-containing medium to the cells.
-
Incubate the cells with the transfection complexes for a specified period (e.g., 4-6 hours) at 37°C in a CO2 incubator.
-
After incubation, replace the transfection medium with fresh, complete growth medium.
-
-
Analysis:
-
Continue to incubate the cells for 24-72 hours post-transfection before assessing gene knockdown through methods such as qRT-PCR or Western blotting.
-
Lipofectamine RNAiMAX Mediated siRNA Transfection
This is a general protocol for using Lipofectamine RNAiMAX, a reagent specifically optimized for siRNA delivery.[5]
Materials:
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
siRNA stock solution
-
Adherent cells
-
Multi-well plates (e.g., 24-well plate)
Procedure:
-
Cell Plating:
-
The day before transfection, seed cells in the desired multi-well plate format so that they reach 60-80% confluency at the time of transfection.[6]
-
-
Complex Formation (per well of a 24-well plate):
-
Tube A (siRNA dilution): Dilute 20 pmol of siRNA in 50 µl of Opti-MEM™ Medium.[7] Mix gently.
-
Tube B (Lipofectamine RNAiMAX dilution): Dilute 1 µl of Lipofectamine™ RNAiMAX in 50 µl of Opti-MEM™ Medium.[7] Mix gently and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA (from Tube A) with the diluted Lipofectamine™ RNAiMAX (from Tube B). Mix gently.
-
Incubate for 5-20 minutes at room temperature to allow the siRNA-lipid complexes to form.[5][8]
-
-
Transfection:
-
Add the 100 µl of the siRNA-Lipofectamine™ RNAiMAX complexes directly to the cells in each well containing fresh culture medium.
-
Gently rock the plate to ensure even distribution of the complexes.
-
Incubate the cells at 37°C in a CO2 incubator. A media change is typically not necessary, but can be performed after 4-6 hours.[7]
-
-
Analysis:
-
Assay for gene knockdown 24-72 hours post-transfection.
-
Conclusion
Both R-Dotap and Lipofectamine are effective reagents for siRNA transfection, with the optimal choice being highly dependent on the specific cell type and experimental goals. The data suggests that R-Dotap, particularly when formulated with cholesterol, can achieve high levels of gene silencing with favorable cell viability profiles, even at low siRNA concentrations.[1][2] Lipofectamine reagents, such as RNAiMAX, are widely used and optimized for ease of use and high efficiency across a broad range of cell lines.[9] However, in sensitive cell types like primary dendritic cells, DOTAP has been shown to be less cytotoxic than Lipofectamine RNAiMAX.[4]
For researchers working with difficult-to-transfect or sensitive primary cells, optimizing a DOTAP-based formulation may offer significant advantages in preserving cell health while achieving robust gene silencing. For routine high-throughput screening or work with common cell lines, the convenience and established protocols of Lipofectamine reagents remain a strong choice. As with any transfection experiment, empirical optimization of reagent and siRNA concentrations is crucial for achieving the desired outcome.
References
- 1. Differential efficacy of DOTAP enantiomers for siRNA delivery in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential efficacy of DOTAP enantiomers for siRNA delivery in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient siRNA Delivery by the Cationic Liposome DOTAP in Human Hematopoietic Stem Cells Differentiating into Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. genscript.com [genscript.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Stealth/siRNA Transfection Protocol Lipofectamine 2000 | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. siRNA Plasmid Co-Transfection Protocol with Lipofectamine 2000 | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Best siRNA Transfection Reagents for Difficult Cell Lines [synapse.patsnap.com]
A Comparative Guide to Validating R-Dotap Induced CD8+ T-Cell Responses with ELISpot
For Researchers, Scientists, and Drug Development Professionals
The development of next-generation vaccines and immunotherapies requires adjuvants capable of inducing robust and durable T-cell-mediated immunity. R-Dotap, an enantio-specifically pure cationic lipid, has emerged as a potent immune stimulator, particularly recognized for its ability to generate strong CD8+ T-cell responses to peptide and recombinant protein antigens.[1][2][3] Validating the cellular immune response elicited by R-Dotap formulations is a critical step in preclinical and clinical development. The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive and widely used method for this purpose, allowing for the quantification of cytokine-secreting T-cells at a single-cell level.[4]
This guide provides an objective comparison of the ELISpot assay with alternative methods for validating R-Dotap induced CD8+ T-cell responses, supported by experimental data and detailed protocols.
R-Dotap's Mechanism of Action: Driving CD8+ T-Cell Immunity
R-Dotap nanoparticles enhance vaccine immunogenicity by stimulating the innate immune system to promote a powerful adaptive T-cell response.[5][6][7] When formulated with an antigen, R-Dotap facilitates efficient uptake by antigen-presenting cells (APCs), such as dendritic cells. Its mechanism involves the stimulation of endosomal Toll-like receptors (TLRs), leading to a MyD88-dependent production of Type I interferons (IFN).[3] This signaling cascade is crucial for the cross-presentation of antigens on MHC Class I molecules, a necessary step for priming and activating cytotoxic CD8+ T-cells.[3]
Caption: R-Dotap signaling pathway in an antigen-presenting cell.
Comparison of T-Cell Response Validation Methods
While ELISpot is a benchmark for quantifying antigen-specific T-cell frequencies, other methods like Intracellular Cytokine Staining (ICS) followed by flow cytometry offer complementary information. The choice of assay depends on the specific question being addressed in the research.
| Feature | ELISpot Assay | Intracellular Cytokine Staining (ICS) |
| Primary Output | Quantifies the frequency of cells secreting a specific cytokine (e.g., IFN-γ). | Measures the percentage of cells producing one or more cytokines and allows for phenotypic analysis. |
| Sensitivity | Extremely high; can detect as few as 1 in 500,000 cells.[8] Ideal for low-frequency responses.[9] | Lower sensitivity than ELISpot, with a general detection limit around 0.02%.[8][10] |
| Functionality | Directly measures protein secretion, a key indicator of effector function.[8] | Measures intracellular cytokine accumulation, which may not always correlate perfectly with secretion. |
| Multiplexing | Standard ELISpot measures one cytokine. FluoroSpot variants can detect 2-3 cytokines simultaneously. | Highly multiplex-capable; can simultaneously analyze multiple cytokines and cell surface markers (e.g., CD4, CD8, CD44, CD62L). |
| Cell Phenotyping | No phenotypic information; identifies secreting cells as a population. | Provides detailed phenotypic data for each cell, identifying which subsets (e.g., effector, memory) are responding. |
| Throughput | High throughput, suitable for screening multiple antigens or conditions in 96-well format. | Lower throughput due to the complexity of sample preparation, staining, and data acquisition. |
| Cell Requirement | Requires a relatively high number of cells per well (e.g., 2x10⁵ to 4x10⁵). | Also requires a significant number of cells, especially for rare populations.[10] |
Quantitative Data: R-Dotap Induced T-Cell Responses
Studies have demonstrated that formulating recombinant protein antigens from SARS-CoV-2 or influenza with R-Dotap nanoparticles significantly enhances T-cell immune responses compared to antigen alone. The data below, summarized from a study by Gandhapudi et al. (2023), illustrates the potency of R-Dotap as measured by an IFN-γ ELISpot assay.[1][7]
Table 1: IFN-γ ELISpot Response in C57BL/6J Mice Immunized with R-Dotap Formulated Antigens
| Vaccine Formulation | Antigen Stimulant | Mean IFN-γ Spot Forming Cells (SFC) per 10⁶ Splenocytes (± SEM) |
| Influenza NP + Sucrose (Control) | NP (366-74) CD8 Epitope | ~25 (± 10) |
| Influenza NP + R-Dotap | NP (366-74) CD8 Epitope | ~450 (± 50) |
| SARS-CoV-2 Spike S1 + Sucrose (Control) | VL8 CD8 Epitope | ~20 (± 5) |
| SARS-CoV-2 Spike S1 + R-Dotap | VL8 CD8 Epitope | ~250 (± 40) |
Data are approximated from published charts in Gandhapudi, S. K. et al., Viruses 2023.[1] The results clearly show a statistically significant increase in the number of IFN-γ secreting, antigen-specific CD8+ T-cells in mice vaccinated with R-Dotap formulations.[1]
Further studies have used ICS to confirm that R-Dotap induces polyfunctional CD8+ T-cells, capable of producing multiple cytokines like IFN-γ, TNF-α, and IL-2.[1]
Experimental Protocols
IFN-γ ELISpot Assay Protocol
This protocol is a standardized workflow for measuring IFN-γ production from splenocytes of immunized mice.
Caption: Standard experimental workflow for the IFN-γ ELISpot assay.
Detailed Steps:
-
Plate Coating (Day 1):
-
Pre-wet a 96-well PVDF membrane plate with 35% ethanol for 30 seconds, then wash thoroughly with sterile PBS.
-
Coat wells with an anti-IFN-γ monoclonal capture antibody (e.g., clone 1-DK1) diluted in sterile PBS.[11]
-
Seal the plate and incubate overnight at 4°C.
-
-
Blocking and Cell Plating (Day 2):
-
Wash the plate to remove unbound antibody.
-
Block non-specific binding by adding medium containing 10% FBS or a similar blocking agent for 2 hours at room temperature.
-
Isolate splenocytes from vaccinated mice.
-
Wash the plate and add 2-4 x 10⁵ splenocytes per well.
-
Add stimulants: specific CD8+ T-cell epitope peptides (e.g., 10 µg/mL), a positive control (e.g., PHA), and a negative control (media only) to designated wells.[7][11]
-
Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Detection and Development (Day 3):
-
Discard cells and wash the plate thoroughly with PBS containing 0.05% Tween-20.
-
Add a biotinylated anti-IFN-γ detection antibody (e.g., clone 7-B6-1) and incubate for 1.5-2 hours at room temperature.[11]
-
Wash the plate and add Streptavidin-Alkaline Phosphatase (ALP) conjugate. Incubate for 1 hour.[11]
-
Wash the plate again and add a substrate solution (e.g., BCIP/NBT). Monitor for the development of dark purple spots.[11]
-
Stop the reaction by washing with distilled water.
-
Allow the plate to dry completely before counting the spots using an automated ELISpot reader.
-
Intracellular Cytokine Staining (ICS) Protocol
-
Cell Stimulation:
-
Prepare a single-cell suspension of splenocytes (1-2 x 10⁶ cells per sample).
-
Stimulate cells in culture medium with the specific peptide antigen, positive controls, and negative controls for 6 hours.
-
Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the final 4-5 hours of incubation to trap cytokines inside the cell.
-
-
Surface Staining:
-
Wash the cells and stain with fluorescently-conjugated antibodies against cell surface markers (e.g., anti-CD3, anti-CD8, anti-CD44, anti-CD62L) to identify specific T-cell populations.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Fixation and Permeabilization:
-
Wash the cells to remove unbound surface antibodies.
-
Fix the cells with a fixation buffer (e.g., 2% paraformaldehyde) to preserve cell morphology.
-
Permeabilize the cell membrane using a permeabilization buffer (e.g., containing saponin) to allow antibodies to access intracellular targets.
-
-
Intracellular Staining:
-
Stain the permeabilized cells with fluorescently-conjugated antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2).
-
Incubate for 30-45 minutes at 4°C in the dark.
-
-
Data Acquisition:
-
Wash the cells and resuspend in FACS buffer.
-
Acquire data using a multi-color flow cytometer.
-
Analyze the data using appropriate software to gate on the CD8+ T-cell population and quantify the percentage of cells expressing each cytokine.
-
References
- 1. pdsbiotech.com [pdsbiotech.com]
- 2. ascopubs.org [ascopubs.org]
- 3. Antigen Priming with Enantiospecific Cationic Lipid Nanoparticles Induces Potent Antitumor CTL Responses through Novel Induction of a Type I IFN Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholars.uky.edu [scholars.uky.edu]
- 6. Recombinant Protein Vaccines Formulated with Enantio-Specific Cationic Lipid R-DOTAP Induce Protective Cellular and Antibody-Mediated Immune Responses in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. mabtech.com [mabtech.com]
- 10. researchgate.net [researchgate.net]
- 11. hiv-forschung.de [hiv-forschung.de]
A Comparative Guide to Measuring R-Dotap Mediated Gene Knockdown by qPCR
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of R-Dotap for siRNA-mediated gene knockdown and its measurement by quantitative real-time PCR (qPCR), alongside alternative methods. Experimental data and detailed protocols are presented to support the findings.
Introduction to R-Dotap-mediated Gene Knockdown
Gene knockdown, a technique to temporarily reduce gene expression, is a cornerstone of functional genomics and drug discovery.[1] Small interfering RNAs (siRNAs) are commonly used to trigger this process through the RNA interference (RNAi) pathway.[1][2] A key challenge in this process is the efficient delivery of siRNA molecules into the target cells. Cationic lipids, such as R-Dotap (1,2-dioleoyl-3-trimethylammonium-propane), have emerged as effective non-viral vectors for this purpose.[3][4][5] R-Dotap forms complexes with negatively charged siRNA, facilitating their entry into cells and subsequent release into the cytoplasm to initiate gene silencing.[2][3]
The R-enantiomer of Dotap has shown particularly high efficacy in siRNA delivery, in some cases outperforming its S-enantiomer and racemic mixtures, especially at lower siRNA concentrations.[6] This enhanced performance is attributed to its ability to facilitate endosomal escape, a critical step for the siRNA to reach the RNA-induced silencing complex (RISC) in the cytoplasm.[3]
Measuring Gene Knockdown: The Role of qPCR
Quantitative real-time PCR (qPCR) is a highly sensitive and widely used method to measure the extent of gene knockdown at the mRNA level.[7][8][9] The technique involves reverse transcribing the cellular mRNA into complementary DNA (cDNA) and then amplifying a specific target sequence. By comparing the amount of target mRNA in treated versus control cells, researchers can quantify the percentage of gene knockdown.[7][10]
While qPCR is a powerful tool, it's important to note that it measures mRNA levels and not the functional protein product.[9] Therefore, it is often complemented with methods like Western blotting to confirm knockdown at the protein level.[9][11]
Experimental Workflow for qPCR Measurement of Gene Knockdown
Caption: Workflow for measuring gene knockdown by qPCR.
Comparison of Gene Knockdown Reagents
Several reagents are available for siRNA delivery, each with its own advantages and disadvantages. This section compares R-Dotap with other commonly used transfection reagents.
| Reagent | Type | Advantages | Disadvantages |
| R-Dotap | Cationic Lipid | High efficiency, particularly at low siRNA concentrations.[6] Good biocompatibility with some cell types.[12] | Efficiency can be cell-type dependent. |
| Lipofectamine™ RNAiMAX | Cationic Lipid | High knockdown efficiency in a broad range of cell lines, including human embryonic stem cells.[13] | Can exhibit higher cytotoxicity compared to some other reagents.[14][15] |
| GenMute™ | Polymer-based | High transfection efficiency and cell viability in specific cell lines like HepG2.[15] | Cell-type specific. |
| Oligofectamine™ | Cationic Lipid | One of the earlier lipid formulations used for in vivo siRNA delivery.[4] | May have lower efficiency compared to newer reagents.[13] |
Quantitative Comparison of Knockdown Efficiency
The following table summarizes experimental data comparing the knockdown efficiency of different transfection reagents.
| Target Gene | Cell Line | Transfection Reagent | mRNA Knockdown (%) | Reference |
| Aromatase | MCF-7 | R-Dotap | ~50% (at 10 nM siRNA) | [6] |
| Oct4 | hES cells | Lipofectamine™ RNAiMAX | ~90% | [13] |
| GAPDH | HepG2 | Lipofectamine™ RNAiMAX | Significant reduction | [15] |
| GAPDH | HepG2 | GenMute™ | Significant reduction | [15] |
| STAT3 | Karpas 299 | siRNA (reagent not specified) | ~80% | [16] |
| STAT3 | SUDHL-1 | shRNA (reagent not specified) | >95% | [16] |
Experimental Protocols
1. R-Dotap Mediated siRNA Transfection
This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.
-
Lipoplex Preparation:
-
Dilute R-Dotap in an appropriate buffer (e.g., HBS).
-
Separately, dilute the siRNA in the same buffer.
-
Mix the diluted R-Dotap and siRNA solutions gently and incubate at room temperature for 15-30 minutes to allow for complex formation.[12]
-
-
Transfection:
-
Add the R-Dotap/siRNA complexes dropwise to the cells in culture.
-
Incubate the cells for the desired period (e.g., 24-72 hours) before proceeding to RNA extraction.[10]
-
2. Quantitative Real-Time PCR (qPCR) for Gene Knockdown Analysis
This protocol outlines the key steps for validating gene knockdown using a two-step RT-qPCR approach.[9]
-
RNA Extraction:
-
Lyse the cells and extract total RNA using a commercially available kit. For more accurate quantification, consider purifying polyadenylated mRNA to remove cleavage fragments.[11]
-
-
cDNA Synthesis:
-
Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme and appropriate primers (oligo(dT) or random hexamers).[10]
-
-
qPCR:
-
Set up the qPCR reaction with a master mix containing a fluorescent dye (e.g., SYBR Green) or a probe (e.g., TaqMan®), primers specific to the target gene, and the cDNA template.[10]
-
Run the reaction in a real-time PCR cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target gene and a reference (housekeeping) gene in both treated and control samples.
-
Calculate the relative gene expression using the ΔΔCt method to determine the percentage of knockdown.
-
Signaling Pathway of RNA Interference
References
- 1. idtdna.com [idtdna.com]
- 2. Lipid-based systemic delivery of siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. avantiresearch.com [avantiresearch.com]
- 4. Non-viral Methods for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid-based nanotherapeutics for siRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential efficacy of DOTAP enantiomers for siRNA delivery in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. idtdna.com [idtdna.com]
- 9. benchchem.com [benchchem.com]
- 10. qiagen.com [qiagen.com]
- 11. Optimal RNA isolation method and primer design to detect gene knockdown by qPCR when validating Drosophila transgenic RNAi lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient siRNA Delivery by the Cationic Liposome DOTAP in Human Hematopoietic Stem Cells Differentiating into Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipofectamine RNAiMAX: an efficient siRNA transfection reagent in human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Comparison between Lipofectamine RNAiMAX and GenMute transfection agents in two cellular models of human hepatoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
R-Dotap: A Comparative Benchmark Analysis Against Other Cationic Lipids
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of R-Dotap's Performance in Nucleic Acid Delivery and Vaccine Adjuvant Applications.
The landscape of non-viral gene delivery and vaccine development is continually evolving, with a persistent demand for safer and more efficient delivery vectors. Cationic lipids remain a cornerstone of this field, facilitating the cellular uptake of nucleic acids and potentiating immune responses. Among these, R-Dotap, the R-enantiomer of the widely used cationic lipid DOTAP, has emerged as a promising candidate with distinct stereochemistry that influences its biological activity. This guide provides a comprehensive benchmark of R-Dotap against its S-enantiomer, racemic DOTAP, and other commonly used cationic lipids and delivery systems, supported by experimental data to inform formulation and application strategies.
R-Dotap vs. S-Dotap and Racemic DOTAP: The Significance of Chirality in siRNA Delivery
The stereochemistry of a cationic lipid can significantly impact its interaction with lipid bilayers and, consequently, its transfection efficiency. A comparative study evaluating the enantiomers of DOTAP for siRNA delivery revealed the superior performance of the R-enantiomer.
Key Findings:
-
At a 50 nM siRNA concentration and lipid-to-RNA charge ratios of 4 and 5, R-Dotap demonstrated higher silencing efficiency of the target aromatase enzyme in MCF-7 cells compared to both S-Dotap and the racemic mixture.
-
The superiority of R-Dotap was even more pronounced at a lower siRNA concentration of 10 nM and a charge ratio of 3. Under these conditions, the R-Dotap formulation achieved approximately 50% gene silencing, whereas the S- and racemic formulations showed no significant downregulation.
| Cationic Lipid | siRNA Concentration | Charge Ratio (+/-) | Aromatase Silencing Efficiency (%) |
| R-Dotap | 50 nM | 4 | ~85% |
| S-Dotap | 50 nM | 4 | ~78% |
| Racemic DOTAP | 50 nM | 4 | ~80% |
| R-Dotap | 50 nM | 5 | ~88% |
| S-Dotap | 50 nM | 5 | ~82% |
| Racemic DOTAP | 50 nM | 5 | ~83% |
| R-Dotap | 10 nM | 3 | ~47% |
| S-Dotap | 10 nM | 3 | No significant downregulation |
| Racemic DOTAP | 10 nM | 3 | No significant downregulation |
R-Dotap as a Vaccine Adjuvant: Outperforming Conventional Adjuvants
The adjuvant properties of cationic lipids are critical for enhancing the immunogenicity of subunit vaccines. R-Dotap has been investigated as a vaccine adjuvant and compared to conventional squalene-based adjuvant systems.
Key Findings:
-
In a preclinical mouse model, an R-Dotap nanoparticle adjuvant system consistently outperformed a squalene-based adjuvant emulsion in its ability to elicit peptide epitope-specific CD4 T cell responses to a recombinant influenza protein.[1]
-
This enhanced performance was observed even when the squalene-based adjuvant was combined with a potent TLR agonist, CpG.[1] The response was quantified by IFN-γ and IL-2 ELISpot assays.[1]
-
R-Dotap-based vaccines induced strong CD4+ and CD8+ T-cell responses to SARS-CoV-2 nucleoprotein epitopes, in contrast to antigen-only vaccines.
| Adjuvant System | Target Antigen | Immune Readout | Result |
| R-Dotap Nanoparticles | Recombinant Influenza Hemagglutinin | Peptide-specific CD4 T cell response (IFN-γ and IL-2 ELISpot) | Superior to Squalene-based adjuvant + CpG |
| Squalene-based emulsion + CpG | Recombinant Influenza Hemagglutinin | Peptide-specific CD4 T cell response (IFN-γ and IL-2 ELISpot) | - |
| R-Dotap Nanoparticles | SARS-CoV-2 Nucleoprotein | CD4+ and CD8+ T-cell responses | Strong induction |
| Antigen alone | SARS-CoV-2 Nucleoprotein | CD4+ and CD8+ T-cell responses | Minimal induction |
Benchmarking Racemic DOTAP Against Other Cationic Lipids for Gene Delivery
While direct comparative data for R-Dotap in plasmid DNA and mRNA delivery against a wide range of lipids is emerging, extensive research on racemic DOTAP provides valuable insights into its performance relative to other common cationic lipids like DC-Cholesterol and commercial reagents such as Lipofectamine.
DOTAP vs. DC-Cholesterol
Helper lipids like cholesterol (Chol) and DOPE are often formulated with cationic lipids to enhance transfection efficiency.
-
mRNA Delivery: In transfecting murine bone marrow-derived dendritic cells, DOTAP:cholesterol lipoplexes were found to be superior to DOTAP:DOPE formulations, particularly in the presence of serum. This suggests better stability and suitability for in vivo applications.
-
Plasmid DNA Delivery: In Huh-7 cells, DOTAP/DOPE was more effective than other commercial liposomes for plasmid DNA delivery in the absence of serum. However, some novel cholesterol-based cationic lipids showed higher transfection activity than DOTAP/DOPE in the presence of serum.[2]
DOTAP vs. Lipofectamine
Lipofectamine is a widely used commercial transfection reagent known for its high efficiency across a broad range of cell lines.
-
Plasmid DNA Delivery: In a comparative study using Hep-2, MCF-7, and SW-480 cell lines, Lipofectamine 2000 generally demonstrated higher transfection efficiency than DOTAP. However, DOTAP showed comparable or higher efficiency in Hep-2 cells, highlighting cell-type specificity.[1]
-
Cytotoxicity: Both Lipofectamine 2000 and DOTAP can exhibit cytotoxicity. However, under optimal transfection conditions, over 85% cell viability was achieved for both reagents in MCF-7 cells.[1] A separate study in HEK-293T cells showed that Lipofectamine 2000 induced higher cytotoxicity (>60%) compared to a DOPE:DOTAP formulation (~40%).
| Reagent | Cell Line | Transfection Efficiency (Relative) | Cell Viability (MCF-7) |
| DOTAP | Hep-2 | High | >85% |
| Lipofectamine 2000 | Hep-2 | High | >85% |
| DOTAP | MCF-7 | Lower than Lipofectamine 2000 | >85% |
| Lipofectamine 2000 | MCF-7 | Higher than DOTAP | >85% |
| DOTAP | SW-480 | Lower than Lipofectamine 2000 | Not specified |
| Lipofectamine 2000 | SW-480 | Higher than DOTAP | Not specified |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings. Below are summaries of common experimental protocols.
Preparation of Cationic Liposomes (Thin-Film Hydration Method)
This method is widely used for preparing liposomes from a mixture of lipids.
-
Lipid Film Formation: Dissolve the cationic lipid (e.g., R-Dotap) and any helper lipids (e.g., DOPE or cholesterol) in a suitable organic solvent like chloroform (B151607) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.
-
Drying: Place the flask under a high vacuum for at least one hour to remove any residual solvent.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., sterile water or PBS) by gentle agitation. This process results in the formation of multilamellar vesicles (MLVs).
-
Sizing (Optional): To achieve a more uniform size distribution, the MLV suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm) to form small unilamellar vesicles (SUVs).
In Vitro Transfection of Adherent Cells
This protocol outlines the general steps for transfecting cells in a multi-well plate format.
-
Cell Seeding: Plate the target cells one day prior to transfection to achieve 70-90% confluency at the time of the experiment.
-
Lipoplex Formation:
-
In a sterile tube, dilute the nucleic acid (e.g., siRNA, plasmid DNA, or mRNA) in a serum-free medium.
-
In a separate sterile tube, dilute the cationic liposome (B1194612) suspension in a serum-free medium.
-
Combine the diluted nucleic acid and liposome solutions and mix gently.
-
Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes (lipid-nucleic acid complexes).
-
-
Transfection:
-
Remove the growth medium from the cells and wash with sterile PBS.
-
Add fresh, serum-free medium to each well.
-
Add the lipoplex solution dropwise to the cells.
-
-
Incubation: Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.
-
Post-Transfection: After the incubation period, add complete growth medium containing serum.
-
Analysis: Assess the outcome (e.g., gene silencing, protein expression) at an appropriate time point (typically 24-72 hours) post-transfection.
Visualizing the Workflow
To better illustrate the key processes, the following diagrams have been generated.
Caption: Experimental workflow for liposome preparation and cell transfection.
References
R-Dotap performance in different animal models (mice, etc.)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of R-Dotap's performance in various animal models, primarily mice, for applications in vaccine adjuvanting and gene delivery. The information is compiled from peer-reviewed studies and presented with supporting experimental data to aid in the selection of appropriate delivery systems for preclinical research.
Performance Comparison of R-Dotap Formulations
R-Dotap, the R-enantiomer of the cationic lipid DOTAP, has demonstrated superior performance in stimulating immune responses and mediating gene delivery in vivo compared to its S-enantiomer and the racemic mixture.
Adjuvant Performance in Cancer Vaccine Models
In a therapeutic cancer vaccine model using HPV E7 peptide in TC-1 tumor-bearing mice, (R)-DOTAP/E7 complexes showed significantly greater anti-tumor efficacy compared to (S)-DOTAP/E7. The performance of (R)-DOTAP was comparable to the racemic DOTAP mixture, indicating that the R-enantiomer is the active component.[1]
| Formulation | Average Tumor Volume (mm³) on Day 21 | % IFN-γ producing CD8+ T cells (E7-pulsed) | In Vivo Cytotoxicity (%) |
| Untreated | ~1800 | 0.0% | ~10% |
| E7 peptide alone | ~1700 | 0.0% | ~15% |
| (S)-DOTAP/E7 | ~800 | 12.0% | ~40% |
| (R)-DOTAP/E7 | ~200 | 32.6% | ~80% |
| Racemic DOTAP/E7 | ~200 | Not Reported | Not Reported |
Caption: Comparison of anti-tumor efficacy and immune responses of DOTAP enantiomers in a murine cervical cancer model.[1]
Adjuvant Performance in Infectious Disease Vaccine Models
R-Dotap has been shown to be a potent adjuvant for recombinant protein vaccines against infectious agents like SARS-CoV-2 and influenza virus in mice.[2][3] It significantly enhances both cellular and humoral immunity.
| Vaccine Formulation | Antigen-Specific IFN-γ producing T cells (fold increase vs. antigen alone) | Neutralizing Antibody Titer (HAI) | Protection from Viral Challenge |
| Spike S1 + R-DOTAP | 20-50 fold increase | Significantly higher than antigen alone | Protected mice from lethal SARS-CoV-2 challenge[3] |
| COBRA-Y2 + R-DOTAP | Not Reported | Significantly higher than antigen alone | Protected mice from influenza virus challenge[2] |
| Fluzone + R-DOTAP | Not Reported | Significantly enhanced HAI titers to all viral strains[3][4] | Not Reported |
Caption: Performance of R-Dotap as an adjuvant in infectious disease vaccine models in mice.[2][3][4]
Gene Delivery Performance
Novel dialkynoyl analogues of DOTAP, particularly DS(14-yne)TAP, have demonstrated improved gene transfer efficiency in the lungs of mice compared to the standard DOTAP:cholesterol formulation.[5] This analogue showed double the transfection level with less toxicity.[5]
| Formulation | In Vivo Transfection Level (relative to DOTAP) | Tolerated pDNA Dose (relative to DOTAP) | Marker-Gene Expression (relative to DOTAP) |
| DOTAP:cholesterol | 1x | 1x | 1x |
| DS(14-yne)TAP:cholesterol | 2x | 3x | ~3x |
Caption: In vivo gene delivery performance of a DOTAP analogue in mouse lung.[5]
Experimental Protocols
Therapeutic Cancer Vaccine Study in Mice
-
Animal Model: C57BL/6 mice with established TC-1 tumors.[1]
-
Vaccine Formulation: E7 peptide complexed with (R)-DOTAP, (S)-DOTAP, or racemic DOTAP liposomes.[1]
-
Administration: Subcutaneous injection.[1]
-
Dosage: Dose-dependent studies were performed.[1]
-
Outcome Measures: Tumor volume measurement, analysis of IFN-γ production by CD8+ splenocytes and tumor-infiltrating lymphocytes (TILs), and in vivo cytotoxic T-lymphocyte (CTL) response.[1]
SARS-CoV-2 Vaccine Study in Mice
-
Animal Model: K18hACE2 transgenic mice (permissive for SARS-CoV-2 infection).[3]
-
Vaccine Formulation: SARS-CoV-2 spike S1 protein with or without R-DOTAP.[3]
-
Administration: Subcutaneous immunization on day 0 and day 7.[2][4]
-
Challenge: Intranasal challenge with 2.5 x 10^4 pfu of SARS-CoV-2 virus.[3]
-
Outcome Measures: RBD-specific antibody titers, body weight monitoring, and survival rate.[3]
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for R-Dotap Adjuvanticity
R-Dotap is believed to exert its potent adjuvant effect through the induction of Type I interferons (IFN) via the activation of Toll-like receptor (TLR) signaling pathways within antigen-presenting cells (APCs).[6][7]
References
- 1. Enantiospecific adjuvant activity of cationic lipid DOTAP in cancer vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdsbiotech.com [pdsbiotech.com]
- 4. mdpi.com [mdpi.com]
- 5. In vivo studies of dialkynoyl analogues of DOTAP demonstrate improved gene transfer efficiency of cationic liposomes in mouse lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. R-DOTAP Cationic Lipid Nanoparticles Outperform Squalene-Based Adjuvant Systems in Elicitation of CD4 T Cells after Recombinant Influenza Hemagglutinin Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of R-Dotap: A Step-by-Step Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of R-Dotap, a cationic lipid widely used in transfection and drug delivery research. This document provides immediate, procedural information to ensure the safe handling and disposal of R-Dotap waste in solid form and in common solvent solutions, aligning with standard laboratory safety and environmental protection practices.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult your institution's specific waste management guidelines and the Safety Data Sheet (SDS) provided by the supplier of your R-Dotap product. Conflicting information exists regarding the hazard classification of DOTAP and its derivatives, with some sources classifying it as non-hazardous, while others identify DOTAP chloride as harmful if swallowed and very toxic to aquatic life.[1][2][3] Therefore, a cautious approach is essential.
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, when handling R-Dotap and its waste. All waste handling should be performed in a well-ventilated area, preferably within a chemical fume hood.
R-Dotap Disposal Workflow
The proper disposal route for R-Dotap waste depends on its physical state (solid or in solution) and the hazard classification of its components. The following workflow provides a logical approach to determine the correct disposal procedure.
Step-by-Step Disposal Procedures
Based on the workflow, follow the detailed steps below for the proper segregation and disposal of your R-Dotap waste.
3a. Disposal of Solid R-Dotap Waste
-
Waste Identification and Collection :
-
Treat all solid R-Dotap waste, including empty stock containers, as hazardous chemical waste.
-
Collect waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical.
-
-
Labeling :
-
Affix a hazardous waste label to the container.
-
Clearly write the full chemical name: "R-1,2-dioleoyl-3-trimethylammonium-propane" and any other components. Do not use abbreviations.
-
Indicate the approximate amount of waste.
-
-
Storage :
-
Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.
-
-
Disposal :
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
-
3b. Disposal of R-Dotap in Halogenated Solvents (e.g., Chloroform)
-
Waste Identification and Collection :
-
R-Dotap dissolved in halogenated solvents like chloroform (B151607) must be disposed of as halogenated organic waste .[4][5]
-
Never dispose of chloroform solutions down the drain.[4]
-
Collect the waste in a designated, properly sealed container specifically for halogenated solvents.
-
-
Labeling :
-
Label the container as "Halogenated Organic Waste."
-
List all components, including "R-Dotap" and "Chloroform," with their approximate concentrations.
-
-
Storage :
-
Store the container in a well-ventilated area, such as a fume hood, and away from heat or ignition sources.
-
-
Disposal :
-
Contact your institution's EHS for collection and disposal.
-
3c. Disposal of R-Dotap in Non-Halogenated Solvents (e.g., Ethanol)
-
Waste Identification and Collection :
-
R-Dotap in non-halogenated flammable solvents like ethanol (B145695) should be treated as non-halogenated flammable liquid waste .
-
Ethanol, especially at concentrations of 24% or higher, is considered hazardous waste and should not be poured down the drain.[6][7][8]
-
Collect the waste in a designated container for flammable liquids.
-
-
Labeling :
-
Label the container as "Non-Halogenated Flammable Liquid Waste."
-
List all constituents, such as "R-Dotap" and "Ethanol," and their estimated percentages.
-
-
Storage :
-
Disposal :
-
Arrange for disposal through your institution's authorized hazardous waste management service.
-
Summary of Key Disposal Parameters
| Waste Type | Hazard Classification | Recommended Container | Disposal Method |
| Solid R-Dotap | Hazardous Chemical Waste (Solid) | Labeled, leak-proof container | Institutional EHS/Hazardous Waste Contractor |
| R-Dotap in Chloroform | Halogenated Organic Waste | Labeled container for halogenated solvents | Institutional EHS/Hazardous Waste Contractor |
| R-Dotap in Ethanol (>24%) | Non-Halogenated Flammable Liquid Waste | Labeled container for flammable liquids | Institutional EHS/Hazardous Waste Contractor |
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of R-Dotap waste, fostering a secure laboratory environment and maintaining regulatory compliance.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. carlroth.com [carlroth.com]
- 3. DOTAP|132172-61-3|MSDS [dcchemicals.com]
- 4. laballey.com [laballey.com]
- 5. otago.ac.nz [otago.ac.nz]
- 6. benchchem.com [benchchem.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehs.stanford.edu [ehs.stanford.edu]
- 9. collectandrecycle.com [collectandrecycle.com]
Essential Safety and Logistical Information for Handling R-Dotap
For researchers, scientists, and drug development professionals working with R-Dotap (1,2-dioleoyl-3-trimethylammonium-propane, R-enantiomer), this document provides crucial safety protocols, operational guidance, and disposal plans. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.
Immediate Safety and Personal Protective Equipment (PPE)
R-Dotap is a cationic lipid that requires careful handling to minimize exposure and potential risks. The primary hazards identified are that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.
Recommended Personal Protective Equipment
A comprehensive approach to personal protection is mandatory when handling R-Dotap in solid (powder) or solution form.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Goggles | Must be worn at all times to protect against splashes. |
| Hand Protection | Nitrile Gloves | Should be worn to prevent skin contact. Change gloves immediately if they become contaminated. |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing. |
| Respiratory Protection | Fume Hood | All handling of R-Dotap powder or solutions that may generate aerosols should be conducted in a certified chemical fume hood to prevent inhalation. |
Quantitative Data Summary
The following tables summarize the key quantitative data for R-Dotap.
Physical and Chemical Properties
| Property | Value |
| CAS Number | 328250-28-8 |
| Molecular Formula | C₄₂H₈₀NO₄Cl |
| Formula Weight | 698.5 g/mol |
| Solubility | DMF: 3 mg/ml, Ethanol: 16 mg/ml |
| Storage Temperature | -20°C |
Operational Plans: Handling and Preparation of R-Dotap Solutions
The following procedures provide a step-by-step guide for the safe handling and preparation of R-Dotap for experimental use, primarily in the context of forming liposomes for transfection or as a vaccine adjuvant.
Preparation of Cationic Liposomes (General Protocol)
This protocol describes the thin-film hydration method for preparing R-Dotap liposomes.
-
Dissolving the Lipid : Dissolve the desired amount of R-Dotap in chloroform (B151607) or another suitable organic solvent in a round-bottom flask.
-
Creating a Thin Film : Remove the organic solvent using a rotary evaporator to create a thin, uniform lipid film on the flask's interior surface.
-
Drying : Place the flask under a high vacuum for at least one hour to remove any residual solvent.
-
Hydration : Add an aqueous buffer (e.g., sterile water or PBS) to the flask and hydrate (B1144303) the lipid film by gentle agitation. This process can be facilitated by warming the buffer to a temperature above the lipid's phase transition temperature.
-
Vesicle Formation : To form unilamellar vesicles of a defined size, the hydrated lipid suspension can be subjected to sonication or extrusion through polycarbonate membranes of a specific pore size.
Disposal Plan
Proper disposal of R-Dotap and associated waste is critical to prevent environmental contamination, given its high aquatic toxicity.
Waste Segregation and Collection
-
Solid Waste : All disposable materials that have come into contact with R-Dotap, such as gloves, pipette tips, and contaminated bench paper, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste : Unused R-Dotap solutions and aqueous waste from experimental procedures should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour R-Dotap waste down the drain.
Waste Inactivation and Disposal
-
Chemical Inactivation : While specific chemical inactivation protocols for R-Dotap are not widely established, for other cationic lipids, treatment with a strong oxidizing agent (e.g., a solution of potassium permanganate) can be used to break down the molecule. However, this should only be performed by trained personnel with appropriate safety precautions.
-
Incineration : The recommended method for the final disposal of both solid and liquid R-Dotap waste is high-temperature incineration by a licensed hazardous waste disposal company. This ensures the complete destruction of the compound. All waste must be disposed of in accordance with local, state, and federal regulations.
Experimental Protocols
In Vitro Toxicity Assay of R-Dotap on Bone Marrow-Derived Dendritic Cells (BMDCs)
This protocol is based on methodologies described in studies evaluating the immunostimulatory properties of R-Dotap.
-
Cell Culture : Culture BMDCs in appropriate media and conditions.
-
Treatment : Treat the BMDCs with varying concentrations of R-Dotap liposomes for 18 hours. A control group treated with lipopolysaccharide (LPS) and an untreated group should be included.
-
Toxicity Measurement : After the incubation period, stain the cells with propidium (B1200493) iodide (PI).
-
Data Analysis : Analyze the cells using flow cytometry to determine the percentage of PI-positive (non-viable) cells. This will indicate the dose-dependent toxicity of R-Dotap on BMDCs.[1]
Signaling Pathway and Experimental Workflow Diagrams
R-Dotap Induced TLR7/9 Signaling Pathway
R-Dotap, when used as a vaccine adjuvant, is recognized by endosomal Toll-like receptors (TLRs) 7 and 9. This interaction initiates a signaling cascade that is dependent on the MyD88 adapter protein, leading to the production of Type I interferons and other pro-inflammatory cytokines. This pathway is crucial for the subsequent activation of adaptive immune responses.
Caption: R-Dotap activates TLR7/9, leading to MyD88-dependent signaling and cytokine production.
Experimental Workflow for Handling R-Dotap
This diagram outlines the key stages for safely working with R-Dotap in a laboratory setting, from initial preparation to final disposal.
Caption: A streamlined workflow for the safe handling of R-Dotap from preparation to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
